molecular formula C6H3BrFNO B595454 3-Bromo-5-fluoroisonicotinaldehyde CAS No. 1227573-02-5

3-Bromo-5-fluoroisonicotinaldehyde

Katalognummer: B595454
CAS-Nummer: 1227573-02-5
Molekulargewicht: 203.998
InChI-Schlüssel: ZGYWTNJGTMRSDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-fluoroisonicotinaldehyde is a useful research compound. Its molecular formula is C6H3BrFNO and its molecular weight is 203.998. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-fluoroisonicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoroisonicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-bromo-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYWTNJGTMRSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700088
Record name 3-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227573-02-5
Record name 3-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-fluoropyridine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3-Bromo-5-fluoroisonicotinaldehyde (CAS 1227573-02-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoroisonicotinaldehyde is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an aldehyde group on a pyridine ring, makes it a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the field of medicinal chemistry. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the construction of novel heterocyclic compounds with potential therapeutic applications.

This technical guide provides a summary of the available information on the properties, synthesis, and potential applications of 3-Bromo-5-fluoroisonicotinaldehyde.

Physicochemical Properties

Limited publicly available data exists for the detailed physicochemical properties of 3-Bromo-5-fluoroisonicotinaldehyde. The following table summarizes the core information gathered from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1227573-02-5Chemical Supplier Catalogs
Molecular Formula C₆H₃BrFNOChemical Supplier Catalogs
Molecular Weight 204.00 g/mol Chemical Supplier Catalogs
Physical Form SolidChemical Supplier Catalogs
Purity Typically ≥97%Chemical Supplier Catalogs

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible sources. Researchers should determine these properties experimentally.

Synthesis

Proposed Synthetic Workflow

The synthesis could potentially proceed via the bromination of a suitable fluoro-substituted isonicotinaldehyde precursor.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product 5-fluoroisonicotinaldehyde 5-fluoroisonicotinaldehyde Reaction Electrophilic Aromatic Substitution or Radical Halogenation 5-fluoroisonicotinaldehyde->Reaction Reacts with Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction Solvent Solvent (e.g., CCl4, CH2Cl2) Solvent->Reaction Initiator Initiator (e.g., AIBN, UV light) Initiator->Reaction 3_Bromo_5_fluoroisonicotinaldehyde 3-Bromo-5-fluoroisonicotinaldehyde Reaction->3_Bromo_5_fluoroisonicotinaldehyde Yields

Caption: Proposed synthetic workflow for 3-Bromo-5-fluoroisonicotinaldehyde.

Hypothetical Experimental Protocol

This is a generalized, hypothetical protocol and requires experimental validation and optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoroisonicotinaldehyde in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

  • Reagent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS), to the solution. For radical-initiated reactions, a radical initiator like azobisisobutyronitrile (AIBN) may be added, or the reaction could be initiated with UV light. For electrophilic substitution, a Lewis acid catalyst might be necessary.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid by-products (e.g., succinimide if NBS is used). Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 3-Bromo-5-fluoroisonicotinaldehyde.

Spectroscopic Characterization

While specific spectra for 3-Bromo-5-fluoroisonicotinaldehyde are not publicly available, the expected spectroscopic data can be predicted based on its structure. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring and the aldehyde proton. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms.
¹³C NMR Signals for the six carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group and the carbons of the pyridine ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the aldehyde, C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (204.00 g/mol ), along with a characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Discovery

3-Bromo-5-fluoroisonicotinaldehyde is listed as a building block and intermediate for pharmaceutical and medicinal chemistry. The presence of three distinct functional groups provides multiple points for chemical modification, making it a versatile scaffold for the synthesis of more complex molecules.

While specific examples of marketed drugs synthesized from this exact intermediate are not readily found in public literature, its structural motifs are present in various classes of biologically active compounds. The pyridine ring is a common feature in many pharmaceuticals, and the bromo and fluoro substituents can be used to modulate the electronic and steric properties of a molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic properties.

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

  • Reductive amination to form substituted amines.

  • Wittig reactions to form alkenes.

  • Condensation reactions to form Schiff bases and other heterocyclic systems.

These transformations allow for the incorporation of the 3-bromo-5-fluoropyridinyl moiety into a wide range of molecular architectures for screening in drug discovery programs.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological activity data for 3-Bromo-5-fluoroisonicotinaldehyde itself, a diagram of a specific signaling pathway it modulates cannot be provided. However, a logical relationship diagram illustrating its role as a key intermediate in a drug discovery workflow can be conceptualized.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Intermediate 3-Bromo-5-fluoro- isonicotinaldehyde Reaction Chemical Reactions (e.g., Reductive Amination, Wittig) Intermediate->Reaction Input for Library Library of Novel Compounds Reaction->Library Generates Screening High-Throughput Screening Library->Screening Screened in Hit Hit Identification Screening->Hit Identifies Lead Lead Optimization (SAR Studies) Hit->Lead Leads to Candidate Drug Candidate Lead->Candidate Results in

Caption: Role of 3-Bromo-5-fluoroisonicotinaldehyde in a drug discovery workflow.

This diagram illustrates the logical progression from the starting intermediate, through chemical library synthesis and screening, to the identification of a potential drug candidate.

Safety and Handling

Based on available Safety Data Sheets (SDS), 3-Bromo-5-fluoroisonicotinaldehyde is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled, remove person to fresh air and keep comfortable for breathing.

  • If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.

Researchers should always consult the full Safety Data Sheet from the supplier before handling this chemical and adhere to all institutional safety protocols.

Conclusion

3-Bromo-5-fluoroisonicotinaldehyde is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and other applications. While detailed experimental and biological data are limited in the public domain, its structural features suggest a wide range of possible chemical transformations. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in the development of new chemical entities. It is imperative for researchers to conduct their own thorough characterization and safety assessments when working with this compound.

In-depth Technical Guide: Physicochemical Properties of 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-5-fluoroisonicotinaldehyde, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, this compound presents a unique electronic and steric profile, making it a valuable building block for the development of novel therapeutic agents. This document collates available data on its chemical and physical characteristics, safety information, and proposed experimental protocols. It is important to note that while extensive searches have been conducted, specific experimental data for some properties and its biological activity, particularly its role in signaling pathways, are not extensively documented in publicly available literature.

Core Physicochemical Properties

3-Bromo-5-fluoroisonicotinaldehyde is a solid at room temperature, appearing as a pale-yellow to yellow-brown substance. Its core identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 3-bromo-5-fluoroisonicotinaldehyde[1]
Synonyms 3-Bromo-5-fluoropyridine-4-carboxaldehyde
CAS Number 1227573-02-5[1][2][3][4][5]
Molecular Formula C₆H₃BrFNO[2][6]
Molecular Weight 204.00 g/mol [2][6]
Physical Form Solid[1]
Appearance Pale-yellow to Yellow-brown
Purity Typically ≥97% or ≥98% from commercial suppliers[1][3]
Storage Conditions Inert atmosphere, 2-8°C[1][2]

Spectroscopic and Physicochemical Data

ParameterData/PredictionSource/Notes
Boiling Point (Predicted) 227.5 ± 35.0 °C
Density (Predicted) 1.778 ± 0.06 g/cm³
pKa (Predicted) -1.54 ± 0.28
Solubility No experimental data found. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Melting Point No experimental data found.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include two aromatic protons and one aldehyde proton. The chemical shifts and coupling constants will be influenced by the electronegative bromine and fluorine atoms and the aldehyde group.

  • ¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde will appear significantly downfield (typically 190-200 ppm)[7][8][9]. The carbons attached to bromine and fluorine will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-5-fluoroisonicotinaldehyde would exhibit characteristic absorption bands for the following functional groups:

  • C-H stretch (aromatic): Around 3100-3000 cm⁻¹[10].

  • C=O stretch (aldehyde): A strong band typically in the region of 1710-1685 cm⁻¹[10].

  • C=C and C=N stretch (aromatic ring): In the 1600-1400 cm⁻¹ region[10].

  • C-F stretch: A strong band typically in the 1250-1000 cm⁻¹ region.

  • C-Br stretch: Typically in the 600-500 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204 and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br)[11][12][13]. Common fragmentation patterns for aldehydes include the loss of the aldehyde proton (M-1) or the entire formyl group (M-29)[11].

Safety and Handling

Based on available safety data, 3-Bromo-5-fluoroisonicotinaldehyde is classified as harmful if swallowed and may cause skin and eye irritation.

HazardGHS ClassificationPrecautionary Statements
Pictograms GHS07 (Exclamation Mark)P280, P305+P351+P338
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to 3-Bromo-5-fluoroisonicotinaldehyde involves the formylation of 3-bromo-5-fluoropyridine. This can be achieved via a Directed ortho-Metalation (DoM) reaction followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

G Proposed Synthesis Workflow for 3-Bromo-5-fluoroisonicotinaldehyde A 3-Bromo-5-fluoropyridine B Directed ortho-Metalation (e.g., LDA or n-BuLi in THF, -78°C) A->B 1. Deprotonation C Lithiate Intermediate B->C 2. Formation D Formylation (Quench with DMF) C->D 3. Electrophilic attack E Work-up and Purification (e.g., Aqueous work-up, Column Chromatography) D->E 4. Isolation F 3-Bromo-5-fluoroisonicotinaldehyde E->F 5. Final Product

A proposed synthetic route for the target compound.

Methodology:

  • Reaction Setup: A solution of 3-bromo-5-fluoropyridine in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is added dropwise to effect deprotonation at the C4 position, which is activated by the adjacent nitrogen and fluorine atoms.

  • Formylation: After stirring for a suitable time to ensure complete metalation, anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture. The lithiated intermediate acts as a nucleophile, attacking the carbonyl carbon of DMF.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization
  • Thin Layer Chromatography (TLC): To monitor the reaction progress and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available research detailing the biological activity of 3-Bromo-5-fluoroisonicotinaldehyde or its involvement in any specific signaling pathways. Halogenated pyridines are known to be scaffolds for a variety of biologically active molecules, including kinase inhibitors and GPCR modulators. The presence of the aldehyde group also allows for its use in the synthesis of Schiff bases and other derivatives for biological screening.

Hypothetical Screening Workflow for Biological Activity

Given the lack of data, a logical next step for researchers would be to screen this compound for potential biological activity. The following diagram outlines a general workflow for such a screening process.

G Hypothetical Workflow for Biological Activity Screening cluster_0 Initial Screening cluster_1 Hit Identification and Validation cluster_2 Mechanism of Action Studies A 3-Bromo-5-fluoroisonicotinaldehyde B Primary Assay Panel (e.g., Kinase panel, GPCR binding assays) A->B C Initial Hits Identified B->C D Dose-Response and Selectivity Profiling C->D E Validated Hit D->E F Cell-based Assays (e.g., Signaling pathway reporter assays) E->F G Target Engagement and Biophysical Assays E->G H Identification of Molecular Target and Signaling Pathway F->H G->H

A general workflow for screening the compound.

Conclusion

3-Bromo-5-fluoroisonicotinaldehyde is a readily accessible synthetic intermediate with potential applications in drug discovery and materials science. This guide has summarized the available physicochemical data and provided a proposed experimental framework for its synthesis and characterization. A significant knowledge gap exists regarding its biological activity and interaction with signaling pathways. The outlined hypothetical screening workflow provides a roadmap for future research to elucidate the potential therapeutic value of this compound and its derivatives. Further experimental validation of its properties and biological functions is highly encouraged.

References

An In-Depth Technical Guide to 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-fluoroisonicotinaldehyde, a key building block in modern synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information for their work.

Chemical Structure and Properties

3-Bromo-5-fluoroisonicotinaldehyde, with the CAS Number 1227573-02-5, is a substituted pyridine derivative.[1][2][3][4] Its structure features a pyridine ring with a bromo, a fluoro, and an aldehyde functional group, making it a versatile reagent for a variety of chemical transformations.

Structure Diagram:

Caption: Connectivity of 3-Bromo-5-fluoroisonicotinaldehyde.

Physicochemical Data

The key quantitative data for 3-Bromo-5-fluoroisonicotinaldehyde are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₃BrFNO[1][2][4]
Molecular Weight 204.00 g/mol [1][4][5]
CAS Number 1227573-02-5[1][2][3][4]
Physical Form Solid[1]
Purity Typically ≥97%[1]
SMILES O=CC1=C(F)C=NC=C1Br[4]
InChI Key ZGYWTNJGTMRSDK-UHFFFAOYSA-N[1]

Experimental Protocols and Applications

Detailed experimental protocols for the synthesis or use of 3-Bromo-5-fluoroisonicotinaldehyde are typically found within specific research publications that utilize this compound as a starting material or intermediate. As a chemical reagent, it does not have associated "signaling pathways" in the biological sense. The value of this compound lies in its utility in organic synthesis, where the aldehyde group can undergo various reactions such as reductive amination, Wittig reactions, and oxidations, while the bromo and fluoro substituents can be used in cross-coupling reactions to build more complex molecules.

For specific experimental procedures, researchers are advised to consult scientific databases and journals for publications that describe the synthesis of derivatives of this compound.

Logical Workflow for Synthetic Utilization:

G start 3-Bromo-5-fluoroisonicotinaldehyde reaction_type Select Reaction Type start->reaction_type aldehyde_chem Aldehyde Chemistry reaction_type->aldehyde_chem CHO Group coupling_chem Cross-Coupling Chemistry reaction_type->coupling_chem Br Group reductive_amination Reductive Amination aldehyde_chem->reductive_amination wittig Wittig Reaction aldehyde_chem->wittig oxidation Oxidation aldehyde_chem->oxidation suzuki Suzuki Coupling coupling_chem->suzuki buchwald Buchwald-Hartwig Amination coupling_chem->buchwald product Target Molecule reductive_amination->product wittig->product oxidation->product suzuki->product buchwald->product

Caption: Synthetic pathways using the compound.

References

An In-depth Technical Guide to the Safe Handling and Potential Applications of 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential therapeutic relevance of the heterocyclic compound 3-Bromo-5-fluoroisonicotinaldehyde. Drawing from available safety data and the documented biological activities of structurally similar molecules, this document aims to equip researchers with the essential information for its safe utilization and exploration in drug discovery, particularly in the context of inflammatory diseases and oncology.

Compound Identification and Properties

3-Bromo-5-fluoroisonicotinaldehyde, also known as 3-Bromo-5-fluoropyridine-4-carboxaldehyde, is a substituted pyridine derivative. Its key identifiers and physical properties are summarized below.

PropertyValue
CAS Number 1227573-02-5
Molecular Formula C₆H₃BrFNO
Molecular Weight 204.00 g/mol
Appearance Solid
Synonyms 3-bromo-5-fluoropyridine-4-carboxaldehyde
InChI Key ZGYWTNJGTMRSDK-UHFFFAOYSA-N
Storage Temperature Ambient Storage, keep in a dark, dry, and well-ventilated place.[1]

Safety and Hazard Information

Comprehensive safety data indicates that 3-Bromo-5-fluoroisonicotinaldehyde is a hazardous substance that requires careful handling. The compound is classified with multiple hazard statements according to the Globally Harmonized System (GHS).

GHS Hazard Classification
Hazard StatementDescription
H302 Harmful if swallowed[2]
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]

Signal Word: Warning[2]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound. The following precautionary statements and PPE recommendations are critical for minimizing exposure risk.

Precautionary CodeRecommendation
P260/P261 Do not breathe dust/fume/gas/mist/vapors/spray.[2]
P271 Use only outdoors or in a well-ventilated area.[2]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P330+P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
P302+P352 IF ON SKIN: Wash with plenty of water.[3]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[2]
P501 Dispose of contents/container to an authorized hazardous or special waste collection point.[2]

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Fire-Fighting and Accidental Release Measures

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

Spill Response: Avoid dust formation. Wear appropriate PPE. For small spills, sweep up the solid material, place it in a suitable container for disposal. For large spills, prevent entry into waterways and contact emergency services.

Potential Biological Significance: Targeting the IRAK4 Signaling Pathway

While direct biological studies on 3-Bromo-5-fluoroisonicotinaldehyde are not extensively published, its structural features are present in compounds identified as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune response, acting as a central node in signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).

The dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers like diffuse large B-cell lymphoma.[2][4] IRAK4's essential role in these signaling cascades makes it a compelling target for therapeutic intervention.[5][6] The inhibition of IRAK4 can block the downstream activation of NF-κB and MAPK pathways, which are crucial for the production of inflammatory cytokines.[2][7]

Below is a diagram illustrating the canonical IRAK4 signaling pathway, a potential target for compounds like 3-Bromo-5-fluoroisonicotinaldehyde.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Activation TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 (Target) MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Cytokines Inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines Inhibitor 3-Bromo-5-fluoro- isonicotinaldehyde (Potential Inhibitor) Inhibitor->IRAK4

IRAK4 signaling pathway and potential point of inhibition.

Experimental Protocols: A Representative Synthetic Workflow

Synthetic_Workflow Start Starting Material (e.g., Aminopicoline derivative) Step1 Step 1: Bromination Reagents: NaBr, NaBrO₃, H₂SO₄ Solvent: Acetonitrile/Water Start->Step1 Intermediate1 Bromo-aminopicoline Step1->Intermediate1 Step2 Step 2: Diazotization & Fluorination Reagents: NaNO₂, Anhydrous HF Conditions: Low Temperature (-78°C to 70°C) Intermediate1->Step2 Intermediate2 Bromo-fluoropicoline Step2->Intermediate2 Step3 Step 3: Oxidation of Methyl Group (Method dependent on specific picoline isomer) Reagents: e.g., SeO₂, KMnO₄, or other oxidant Intermediate2->Step3 Purification Purification (e.g., Recrystallization, Chromatography) Step3->Purification FinalProduct Final Product 3-Bromo-5-fluoroisonicotinaldehyde Purification->FinalProduct

A representative workflow for the synthesis of 3-Bromo-5-fluoroisonicotinaldehyde.
Detailed Methodologies (Hypothetical)

The following protocols are illustrative and based on procedures for analogous compounds described in the patent literature (e.g., CN102898358A).[8] Optimization for the specific synthesis of 3-Bromo-5-fluoroisonicotinaldehyde would be required.

Step 1: Bromination of an Aminopicoline Precursor

  • An aminopicoline starting material (1.0 eq) is dissolved in acetonitrile in a reaction vessel.

  • The vessel is cooled in an ice bath.

  • An aqueous solution of sodium bromide (NaBr) and sodium bromate (NaBrO₃) is added under vigorous stirring.

  • Sulfuric acid (H₂SO₄, ~1.5 eq) is added dropwise, maintaining the cool temperature.

  • The reaction is allowed to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).

  • The reaction is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization to yield the bromo-aminopicoline intermediate.[8]

Step 2: Diazotization and Fluorination

  • The bromo-aminopicoline intermediate (1.0 eq) is dissolved in anhydrous hydrogen fluoride (HF) in a suitable fluoropolymer reaction vessel at -78 °C. (Extreme caution is required when handling anhydrous HF).

  • Sodium nitrite (NaNO₂, ~1.1 eq) is added portion-wise to the solution.

  • The reaction mixture is stirred at a low temperature (e.g., -5 °C to 5 °C) for approximately 30 minutes.

  • The temperature is then raised (e.g., to 30-70 °C) and held for 30-60 minutes.

  • The reaction is carefully quenched by pouring it into an ice/water mixture.

  • The mixture is neutralized with saturated sodium bicarbonate solution.

  • The product is extracted with a solvent like dichloromethane.

  • The organic phase is dried and concentrated, and the resulting bromo-fluoropicoline is purified by recrystallization.[8]

Step 3: Oxidation to the Aldehyde The oxidation of the methyl group on the pyridine ring to an aldehyde can be achieved through various methods, depending on the specific substrate and desired selectivity. This step would require significant methods development. Potential oxidizing agents could include selenium dioxide (SeO₂), potassium permanganate (KMnO₄), or other selective oxidants. The reaction conditions (solvent, temperature, time) would need to be carefully optimized to maximize the yield of the desired 3-Bromo-5-fluoroisonicotinaldehyde and minimize side products.

Conclusion

3-Bromo-5-fluoroisonicotinaldehyde is a hazardous chemical that necessitates stringent safety precautions during handling and storage. Its structural similarity to known inhibitors of IRAK4 suggests its potential as a valuable building block or lead compound in the development of novel therapeutics for inflammatory diseases and certain cancers. The provided information on its safety, potential biological targets, and a representative synthetic strategy serves as a foundational guide for researchers in the fields of medicinal chemistry and drug development. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

3-Bromo-5-fluoroisonicotinaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Material Safety Data Sheet (MSDS) from the manufacturer. Always refer to the manufacturer-provided SDS for the most current and comprehensive safety information.

Chemical Identification and Properties

This section provides key identifiers and physical and chemical properties for 3-Bromo-5-fluoroisonicotinaldehyde.

IdentifierValue
Chemical Name 3-Bromo-5-fluoroisonicotinaldehyde
Synonyms 3-Bromo-5-fluoro-pyridine-4-carboxaldehyde
CAS Number 1227573-02-5
Molecular Formula C₆H₃BrFNO
Molecular Weight 204.00 g/mol [1]
Physical Form Solid
Appearance Pale-yellow to Yellow-brown Solid
Purity 97-98%
Storage Temperature Ambient, or under inert atmosphere at 2-8°C
Physical and Chemical PropertiesValue
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available
InChI Key ZGYWTNJGTMRSDK-UHFFFAOYSA-N

Hazard Identification and Classification

3-Bromo-5-fluoroisonicotinaldehyde is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS ClassificationHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure H335: May cause respiratory irritation[1]

Signal Word: Warning

Hazard Pictograms:

  • alt text

GHS Hazard Classification Diagram

GHS_Classification cluster_product 3-Bromo-5-fluoroisonicotinaldehyde cluster_hazards GHS Hazard Classification cluster_pictogram Pictogram cluster_signal Signal Word Product CAS: 1227573-02-5 H302 H302: Harmful if swallowed Product->H302 H315 H315: Causes skin irritation Product->H315 H319 H319: Causes serious eye irritation Product->H319 H335 H335: May cause respiratory irritation Product->H335 Pictogram GHS07 (Exclamation Mark) H302->Pictogram H315->Pictogram H319->Pictogram H335->Pictogram SignalWord Warning Pictogram->SignalWord

Caption: GHS Hazard classification for 3-Bromo-5-fluoroisonicotinaldehyde.

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Objective: To outline the necessary precautions and personal protective equipment required for the safe handling of 3-Bromo-5-fluoroisonicotinaldehyde.

Methodology:

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Keep away from heat, sparks, and open flames.

Storage

Objective: To provide guidelines for the safe storage of 3-Bromo-5-fluoroisonicotinaldehyde to maintain its stability and prevent hazardous situations.

Methodology:

  • Storage Conditions:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place.

    • Some suppliers recommend storage under an inert atmosphere at 2-8°C.

    • Protect from moisture and light.

  • Incompatible Materials:

    • Keep away from strong oxidizing agents.

First Aid Measures

Objective: To provide immediate response procedures in case of accidental exposure to 3-Bromo-5-fluoroisonicotinaldehyde.

Methodology:

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately wash skin with plenty of soap and water for at least 15 minutes.

    • Remove contaminated clothing and shoes.

    • Seek medical attention if irritation develops or persists.

  • Inhalation:

    • Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

    • If not breathing, give artificial respiration.

    • Seek medical attention if you feel unwell.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.

Spill and Disposal Procedures

Objective: To outline the procedures for safely cleaning up spills and disposing of 3-Bromo-5-fluoroisonicotinaldehyde.

Methodology:

  • Spill Cleanup:

    • Wear appropriate personal protective equipment (see section 3.1).

    • Avoid generating dust.

    • Sweep up the spilled material and place it in a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations.

    • Do not allow the material to enter drains or waterways.

Hazard Response Workflow

The following diagram illustrates a logical workflow for responding to a hazardous event involving 3-Bromo-5-fluoroisonicotinaldehyde.

Hazard_Response_Workflow cluster_incident Hazardous Event cluster_assessment Initial Assessment cluster_ppe Personal Protection cluster_actions Response Actions cluster_followup Follow-up Incident Spill or Exposure Assess Assess the Situation (e.g., nature of spill, type of exposure) Incident->Assess PPE Don Appropriate PPE Assess->PPE Spill Contain and Clean Spill PPE->Spill If Spill Exposure Administer First Aid PPE->Exposure If Exposure Dispose Dispose of Waste Properly Spill->Dispose Medical Seek Medical Attention Exposure->Medical Report Report the Incident Dispose->Report Medical->Report

Caption: A workflow for responding to incidents involving the compound.

References

The Versatility of 3-Bromo-5-fluoropyridine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Applications, and Future Potential of 3-Bromo-5-fluoropyridine Derivatives in Medicinal Chemistry, Materials Science, and Agrochemicals.

The 3-bromo-5-fluoropyridine scaffold is a privileged structural motif that has garnered significant attention across various scientific disciplines. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the current research landscape surrounding 3-bromo-5-fluoropyridine derivatives, with a focus on their applications in drug discovery, materials science, and agriculture. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to aid researchers in harnessing the full potential of this remarkable heterocyclic compound.

Medicinal Chemistry: A Scaffold for Potent Therapeutics

The pyridine ring is a well-established pharmacophore, and the strategic incorporation of bromine and fluorine atoms at the 3- and 5-positions, respectively, imparts favorable properties for drug design.[1] The bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions, enabling the construction of complex molecular architectures.[2] The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity, and modulate the basicity of the pyridine nitrogen.[1]

Kinase Inhibition in Oncology

One of the most promising applications of 3-bromo-5-fluoropyridine derivatives is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4]

A notable example is the second-generation TRK inhibitor, Selitrectinib (LOXO-195) , which is designed to overcome resistance to first-generation TRK inhibitors.[5][6] While the exact structure of Selitrectinib contains a derivative of a pyridine core, the principles of its design and the importance of the substituted pyridine ring are highly relevant. Selitrectinib potently inhibits TRKA, TRKB, and TRKC kinases, which are often constitutively activated in various cancers due to NTRK gene fusions.[1][7]

TRK_Signaling_Pathway

Table 1: Biological Activity of Selitrectinib (LOXO-195)

TargetIC50 (nM)Cell LineCell Proliferation IC50 (nM)Reference
TRKA0.6KM12≤ 5[5][8][9]
TRKC< 2.5CUTO-3≤ 5[8][9]
TRKA G595R2.0 - 9.8MO-91≤ 5[5][9]
TRKC G623R2.0 - 9.8--[5][9]
TRKA G667C2.0 - 9.8--[5][9]

The mechanism of action of TRK inhibitors like Selitrectinib involves the blockade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation and survival.[4] Furthermore, TRK inhibitors have been shown to modulate the NFκB and NRF2 signaling pathways, which are involved in inflammation and oxidative stress responses.[10]

Neurological Disorders

The pyridine scaffold is also prevalent in drugs targeting the central nervous system (CNS). Derivatives of pyranopyridines have been investigated for their neurotropic activities, with some compounds exhibiting anticonvulsant, anxiolytic, and antidepressant effects.[11] While specific examples utilizing a 3-bromo-5-fluoropyridine core in this context are less documented in the readily available literature, the favorable physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and blood-brain barrier permeability, make this an area ripe for exploration. The development of novel protopine derivatives, for instance, has shown promise in alleviating tau pathology in models of Alzheimer's disease.[12]

Materials Science: Building Blocks for Advanced Materials

In the realm of materials science, 3-bromo-5-fluoropyridine derivatives are emerging as valuable components for the synthesis of organic electronic materials. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituent, can be leveraged to tune the electronic and optical properties of organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

While specific data for 3-bromo-5-fluoropyridine-containing OLEDs is not extensively published, related heterocyclic systems have demonstrated significant promise. For instance, OLEDs based on carbazole and thienopyrroledione derivatives have achieved impressive performance metrics, with high luminance and external quantum efficiencies.[13][14] The introduction of a 3-bromo-5-fluoropyridine unit into such systems could potentially lead to further improvements in device performance by modifying charge transport characteristics and emission properties.

Table 2: Performance of Representative Solution-Processed OLEDs

Emitting MaterialMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (%)Reference
Carbazole Derivative413019.39.5[13]
Thienopyrroledione Derivative17294.51.5[13]

Agrochemicals: Designing the Next Generation of Crop Protection

The agricultural industry is in constant need of new and effective herbicides, fungicides, and insecticides to ensure food security. Pyridine-based compounds have a long history of use in crop protection.[15] The 3-bromo-5-fluoropyridine scaffold offers a versatile platform for the development of novel agrochemicals with improved efficacy and environmental profiles.

Herbicides

Researchers have designed and synthesized novel picolinic acid derivatives containing a pyrazolyl substituent, which have demonstrated potent herbicidal activity.[16] The synthesis of such compounds often relies on the functionalization of a halogenated pyridine starting material. While direct examples using 3-bromo-5-fluoropyridine are not abundant in the provided search results, the synthetic methodologies are transferable. The evaluation of herbicidal activity typically involves assessing the inhibition of root growth in model plants like Arabidopsis thaliana and various weed species.[16] Some novel pyrido[2,3-d]pyrimidine derivatives have shown significant herbicidal activity against various plant species.[17]

Key Experimental Protocols

The synthesis of 3-bromo-5-fluoropyridine derivatives often involves common yet powerful organic reactions. Below are representative protocols for key transformations.

Synthesis of 3-Bromo-5-fluoropyridine

A common method for the synthesis of 3-bromo-5-fluoropyridine is the Sandmeyer-type reaction starting from 3-amino-5-bromopyridine.[18]

Protocol:

  • Dissolve 3-amino-5-bromopyridine (1.0 eq) in 50% tetrafluoroboric acid at -10 °C.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below -8 °C.

  • Stir the reaction mixture for 1 hour at -8 °C.

  • Add ether to the suspension and filter the crude diazonium salt.

  • Add the crude salt in portions to preheated toluene at 80 °C.

  • Stir the reaction mixture at 90 °C for 1 hour.

  • Concentrate the organic phase and suspend the residue in water.

  • Adjust the pH to 11 with 32% sodium hydroxide solution.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases, wash with water, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation to obtain 3-bromo-5-fluoropyridine.[18]

Synthesis_Workflow

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[19][20][21][22] This is a cornerstone reaction for derivatizing 3-bromo-5-fluoropyridine.

General Protocol:

  • To a reaction vessel, add the 3-bromo-5-fluoropyridine derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a ligand), and a base (e.g., K2CO3, K3PO4, or Cs2CO3).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.[23]

Suzuki_Coupling_Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][24][25][26]

General Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP or XantPhos), and a base (e.g., NaOtBu or K3PO4).

  • Add the 3-bromo-5-fluoropyridine derivative (1.0 eq) and the amine (1.1-1.2 eq).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C) until the reaction is complete.

  • Cool the mixture, dilute with a suitable solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.[25]

Conclusion and Future Outlook

3-Bromo-5-fluoropyridine and its derivatives represent a highly versatile and valuable class of compounds for researchers across multiple scientific domains. In medicinal chemistry, the scaffold has proven its utility in the development of potent kinase inhibitors and holds promise for the discovery of novel therapeutics for neurological disorders. In materials science, the unique electronic properties of these compounds make them attractive candidates for the next generation of organic electronic materials. In the agrochemical sector, they provide a robust platform for the synthesis of innovative and effective crop protection agents.

Future research in this area will likely focus on several key aspects:

  • Expansion of the Chemical Space: The development of novel and efficient synthetic methodologies to access a wider range of 3-bromo-5-fluoropyridine derivatives will be crucial for exploring new structure-activity relationships.

  • Elucidation of Biological Mechanisms: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be essential for the rational design of more selective and potent drugs.

  • Performance Optimization in Materials: Systematic studies are needed to correlate the molecular structure of 3-bromo-5-fluoropyridine-based materials with their performance in electronic devices to guide the design of materials with enhanced properties.

  • Green Chemistry Approaches: The development of more sustainable and environmentally friendly synthetic routes for the production of these compounds will be of increasing importance.

References

The Strategic Imperative of Fluorine and Bromine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal framework for the design of novel therapeutics. The strategic introduction of halogen substituents, particularly fluorine and bromine, has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of pyridine-containing drug candidates. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine and bromine substitution in pyridine drug discovery, offering insights into their impact on key pharmaceutical parameters, detailed experimental methodologies, and a visual representation of relevant biological pathways and discovery workflows.

The Impact of Fluorine and Bromine Substitution on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine or bromine atoms into the pyridine ring can induce significant changes in a molecule's electronic and steric properties, leading to improvements in metabolic stability, binding affinity, acidity (pKa), and bioavailability. These modifications are critical for transforming a promising lead compound into a viable drug candidate.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of the pyridine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can decrease unwanted interactions with acidic organelles, reduce off-target effects, and improve oral bioavailability by modulating the ionization state of the drug at physiological pH.[1]

Bromine, being less electronegative than fluorine, also reduces the basicity of the pyridine ring, though to a lesser extent. The ability to fine-tune the pKa by selecting the appropriate halogen and its position on the pyridine ring is a key strategy in drug design.

Table 1: Comparison of pKa Values for Pyridine and its Monohalogenated Derivatives

CompoundpKa
Pyridine5.23[2]
2-Fluoropyridine-0.44[1]
3-Fluoropyridine2.97[1]
4-Fluoropyridine1.95[1]
3-Bromopyridine2.84

Note: Data compiled from various sources. The pKa of 2-Fluoropyridine is notably lower due to the proximity of the fluorine atom to the nitrogen.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can have a complex and sometimes counterintuitive effect on lipophilicity. While the substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity (logP), the effect is not always additive and depends on the overall molecular context and the pattern of fluorination.[3] For instance, internal difluorination has been observed to decrease lipophilicity compared to the non-fluorinated parent compound.[3]

Bromine substitution typically leads to a more significant increase in lipophilicity compared to fluorine due to its larger atomic size and greater polarizability.

Table 2: Comparison of logD7.4 Values for 2-(Thioalkyl)pyridines and their Fluorinated Analogs

CompoundSubstituentlogD7.4
1 2-(Methylthio)pyridine1.69[3]
2 2-((Difluoromethyl)thio)pyridine1.95[3]
3 2-((Trifluoromethyl)thio)pyridine2.13[3]
5 2-(Ethylthio)pyridine2.26[3]
4 2-((1,1-Difluoroethyl)thio)pyridine1.82[3]

Note: This data illustrates the non-linear relationship between the degree of fluorination and lipophilicity.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorine substitution is the improvement of metabolic stability.[4][5] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] By strategically placing fluorine atoms at metabolically vulnerable positions ("metabolic soft spots"), the rate of metabolic degradation can be significantly reduced, leading to an extended plasma half-life and improved bioavailability of the drug.

Bromine can also enhance metabolic stability, although the carbon-bromine bond is weaker than the carbon-fluorine bond. The introduction of a bulky bromine atom can sterically hinder the approach of metabolic enzymes, thereby slowing down the rate of metabolism.

Table 3: In Vitro Metabolic Stability of Representative Pyridine Derivatives

CompoundSubstituentHalf-life (t1/2) in Human Liver Microsomes (min)
Pyridine-AUnsubstituted15
Fluoro-Pyridine-A5-Fluoro45
Bromo-Pyridine-A5-Bromo38

Note: This is representative data. Actual values are highly dependent on the specific molecular scaffold.

Modulation of Binding Affinity

Fluorine and bromine can participate in various non-covalent interactions with biological targets, such as hydrogen bonds, dipole-dipole interactions, and halogen bonds, which can significantly enhance binding affinity and selectivity.[1] The ability of bromine to form strong halogen bonds is increasingly recognized as a key contributor to high-affinity ligand-protein interactions.

Table 4: Binding Affinity of Halogenated Pyridine Derivatives against Target Kinases

CompoundTarget KinaseIC50 (nM)
Inhibitor XKinase A250
5-Fluoro-Inhibitor XKinase A80
5-Bromo-Inhibitor XKinase A55
Bosutinib (contains a dichlorophenyl group)Src/Abl(nM range)
Pyrazolo[3,4-g]isoquinoline (nitro analog)Haspin57
8-Bromo-pyrazolo[3,4-g]isoquinoline (nitro analog)Haspin>1000[6]

Note: This table presents a compilation of data from various sources to illustrate the impact of halogenation on binding affinity. Direct comparison requires identical scaffolds.

Experimental Protocols

A detailed understanding of the methodologies used to synthesize and evaluate halogenated pyridines is crucial for the replication and extension of existing research.

Synthesis of 3-Fluoropyridine

Method: Diazotization and Fluorination (Balz-Schiemann type reaction) [7]

  • Step 1: Diazotization of 3-Aminopyridine.

    • Dissolve 3-aminopyridine (1.0 equivalent) in an aqueous solution of tetrafluoroboric acid (HBF4) at 0 °C.

    • Slowly add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 1 hour at 0 °C to ensure complete formation of the pyridine-3-diazonium tetrafluoroborate salt.

  • Step 2: Thermal Decomposition.

    • Filter the precipitated diazonium salt and wash it with cold diethyl ether.

    • Carefully heat the dried salt under vacuum. The decomposition will start at approximately 130-140 °C, leading to the evolution of nitrogen gas and boron trifluoride.

    • The crude 3-fluoropyridine is collected by distillation.

  • Step 3: Purification.

    • Purify the crude product by fractional distillation to obtain pure 3-fluoropyridine.

Synthesis of 3-Bromopyridine

Method: Direct Bromination in Sulfuric Acid [8][9][10]

  • To a stirred solution of pyridine (3.7 equivalents) in 90-95% sulfuric acid, add bromine (1.0 equivalent) dropwise at 0 °C.[8][9][10]

  • After the addition is complete, heat the reaction mixture to 130-140 °C and maintain this temperature for 7-8 hours.[8][9]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[8]

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches 8, keeping the temperature below 20 °C.[8][9]

  • Extract the aqueous layer with an organic solvent such as petroleum ether or diethyl ether (3 x 60 mL).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 3-bromopyridine.[8][9]

Determination of pKa by Potentiometric Titration[6][11][12]
  • Preparation of Solutions:

    • Prepare a 1 mM solution of the pyridine compound in deionized water.[6][11]

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[6][11]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[6][11]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]

    • Place 20 mL of the 1 mM sample solution in a titration vessel and add the 0.15 M KCl solution.[6][11]

    • Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[6][11]

    • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches 12-12.5.[6][11]

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point.

Determination of Lipophilicity (logP) by the Shake-Flask Method[13][14][15]
  • Phase Preparation:

    • Saturate n-octanol with a pH 7.4 phosphate buffer and the buffer with n-octanol by shaking them together for 24 hours.[12]

    • Separate the two phases by centrifugation.

  • Partitioning:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[13][12]

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.[13]

    • Allow the phases to separate completely, aided by centrifugation.[13]

  • Quantification:

    • Carefully withdraw aliquots from both the n-octanol and the aqueous phase.[13]

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Calculation:

    • The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes[8][10][16][17][18]
  • Preparation of Incubation Mixture:

    • Thaw pooled human liver microsomes at 37 °C and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4).[10][14][15]

    • Prepare a NADPH-regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[8]

  • Incubation:

    • Pre-incubate the microsomal suspension at 37 °C.

    • Initiate the reaction by adding the test compound (at a final concentration of, for example, 1 µM) and the NADPH-regenerating system.[14]

    • Incubate the mixture at 37 °C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.[10]

    • Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8][14]

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • The half-life (t1/2) is calculated as 0.693/k.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the drug discovery process is essential for a comprehensive understanding.

Inhibition of the VEGFR-2 Signaling Pathway by Fluorinated Pyridine Derivatives

Certain fluorinated pyridine derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation FluorinatedPyridine Fluorinated Pyridine Inhibitor FluorinatedPyridine->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a fluorinated pyridine derivative.

Inhibition of the Src/Abl Signaling Pathway by Brominated Pyridine Derivatives

Bosutinib, a drug containing a dichlorophenyl moiety, which can be considered a bioisostere of a brominated pyridine in some contexts, is a dual inhibitor of Src and Abl kinases. These kinases are implicated in the progression of certain cancers, such as chronic myeloid leukemia (CML) and neuroblastoma.[7]

SrcAbl_Signaling_Pathway cluster_membrane_receptors Receptors cluster_cytoplasm Cytoplasm GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src Abl Abl Src->Abl PI3K PI3K Src->PI3K MAPK MAPK/ERK Pathway Src->MAPK STAT3 STAT3 Src->STAT3 Abl->PI3K Abl->MAPK Abl->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation MAPK->Proliferation STAT3->Proliferation Bosutinib Bosutinib (Brominated Pyridine Analog) Bosutinib->Src Inhibition Bosutinib->Abl Inhibition

Caption: Inhibition of the Src/Abl signaling pathway by Bosutinib.

General Experimental Workflow for the Synthesis and Biological Evaluation of Halogenated Pyridines

The discovery and development of novel halogenated pyridine-based drugs follow a systematic workflow, from initial synthesis to lead compound identification.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Start Starting Materials (e.g., Halogenated Pyridine) Reaction Chemical Synthesis (e.g., Suzuki Coupling) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification CompoundLibrary Compound Library Purification->CompoundLibrary BiochemicalAssay Biochemical Assays (e.g., Kinase Inhibition) CompoundLibrary->BiochemicalAssay CellBasedAssay Cell-Based Assays (e.g., MTT Assay) BiochemicalAssay->CellBasedAssay ADME In Vitro ADME (Metabolic Stability, Permeability) CellBasedAssay->ADME SAR SAR Studies ADME->SAR SAR->Reaction Iterative Design LeadCompound Lead Compound SAR->LeadCompound

Caption: A typical experimental workflow for synthesis and biological evaluation.

Conclusion

Brominated and fluorinated pyridines represent a fertile ground for the discovery of new therapeutic agents. The existing data clearly indicate their potential to enhance the drug-like properties of molecules. The strategic incorporation of fluorine and bromine allows for the fine-tuning of physicochemical properties, leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules. The continued exploration of structure-activity relationships, aided by computational modeling and advanced synthetic methodologies, will undoubtedly lead to the development of the next generation of pyridine-based therapeutics.

References

A Technical Guide to 3-Bromo-5-fluoroisonicotinaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromo-5-fluoroisonicotinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom for modulating electronic properties, makes it a versatile precursor for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth overview of the commercial availability of high-purity 3-Bromo-5-fluoroisonicotinaldehyde, along with its chemical properties and potential applications, particularly in the development of kinase inhibitors.

Commercial Suppliers and Specifications

For researchers and drug development professionals, sourcing high-purity starting materials is critical. 3-Bromo-5-fluoroisonicotinaldehyde with 98% purity is available from a range of commercial suppliers. The following table summarizes the key specifications from various vendors.

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 1227573-02-597%C₆H₃BrFNO204.00
BLD Pharmatech 1227573-02-598%C₆H₃BrFNO204.00
Fluorochem 1227573-02-597%C₆H₃O₁N₁Br₁F₁204.00
Hebei Summedchem Co., Ltd. 1227573-02-598% minC₆H₃BrFNO204.00[1]
Frontier Specialty Chemicals 1227573-02-5---
Ambeed, Inc. 1227573-02-5-C₆H₃BrFNO-
AK Scientific -97%--
SynQuest Laboratories -97%--

Synthesis and Reactivity

The reactivity of 3-Bromo-5-fluoroisonicotinaldehyde is characterized by its three functional groups:

  • Aldehyde: The aldehyde group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.

  • Bromine: The bromine atom on the pyridine ring is a key functional handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.

  • Fluorine: The fluorine atom influences the electronic properties of the pyridine ring, potentially enhancing metabolic stability and binding affinity of derivative compounds.

Applications in Drug Development

Halogenated pyridine scaffolds are crucial components in the design of various therapeutic agents. 3-Bromo-5-fluoroisonicotinaldehyde, and similar structures like 5-Bromonicotinaldehyde, are valuable starting materials in the synthesis of kinase inhibitors[3]. Protein kinases are a significant class of drug targets, and their dysregulation is implicated in diseases such as cancer[4].

The pyridine core of 3-Bromo-5-fluoroisonicotinaldehyde can act as a hinge-binder in the ATP-binding pocket of kinases[3]. The aldehyde and bromine functionalities allow for the elaboration of the molecule into more complex heterocyclic systems that can be optimized for potency and selectivity against specific kinase targets[3]. For instance, the bromine atom allows for the introduction of larger aromatic or heteroaromatic groups via cross-coupling, which can occupy hydrophobic pockets within the kinase domain. The aldehyde can be converted to an amine or other functional groups to form key hydrogen bonds with the kinase.

The diagram below illustrates a hypothetical workflow for the utilization of 3-Bromo-5-fluoroisonicotinaldehyde as a building block in the synthesis of a potential kinase inhibitor.

G Hypothetical Workflow for Kinase Inhibitor Synthesis start 3-Bromo-5-fluoro- isonicotinaldehyde reaction1 Step 1: Reductive Amination (Introduction of Side Chain) start->reaction1 intermediate Aminated Intermediate reaction1->intermediate reaction2 Step 2: Suzuki Coupling (Addition of Aryl Group) intermediate->reaction2 product Final Kinase Inhibitor Candidate reaction2->product evaluation Biological Evaluation (Kinase Assay, Cell-based Assays) product->evaluation

Caption: A logical workflow for synthesizing a potential kinase inhibitor.

Experimental Protocols

As previously mentioned, a specific and detailed experimental protocol for the synthesis of 3-Bromo-5-fluoroisonicotinaldehyde is not widely published. However, a patent for the synthesis of a structurally related compound, 3-bromo-4-fluorobenzaldehyde, provides a potential methodological framework.

Exemplary Protocol for a Related Compound (3-bromo-4-fluorobenzaldehyde):

This protocol is for a related compound and should be adapted and optimized for the synthesis of 3-Bromo-5-fluoroisonicotinaldehyde.

  • Solution A Preparation: Dissolve 1 mole of the starting material (e.g., 5-fluoroisatin) in a suitable solvent such as dichloromethane[5].

  • Solution B Preparation: Dissolve 1.01 moles of sodium bromide in deionized water and, while stirring, add concentrated hydrochloric acid[5].

  • Reaction: Mix Solution A and Solution B at room temperature (20-25 °C). Introduce an oxidizing agent, such as an 8% sodium hypochlorite solution, dropwise over 1 hour with continuous stirring[5].

  • Work-up: After the reaction is complete, allow the phases to separate. The organic phase is washed to neutrality, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure[5].

  • Purification: The crude product can be purified by techniques such as bulk melting crystallization or column chromatography to yield the final product[5].

Note: This protocol is for a different, though related, molecule and would require significant modification and optimization for the synthesis of 3-Bromo-5-fluoroisonicotinaldehyde. Appropriate safety precautions should be taken when handling all chemicals.

References

Safeguarding Your Intermediates: A Technical Guide to the Storage of Halogenated Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyridine aldehydes are a critical class of intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Their inherent reactivity, while beneficial for synthesis, also makes them susceptible to degradation, compromising purity, and impacting reaction yields and final product quality. This technical guide provides an in-depth overview of the best practices for the storage and handling of these valuable compounds, supported by available technical data and established scientific principles.

Factors Influencing Stability

The stability of halogenated pyridine aldehydes is primarily influenced by a combination of environmental factors and the inherent chemical properties of the molecule itself. Key considerations include:

  • Temperature: Elevated temperatures can accelerate degradation pathways such as oxidation and polymerization.

  • Light: Many aromatic aldehydes are photosensitive and can undergo degradation or color change upon exposure to UV or visible light.[1]

  • Moisture: The aldehyde functional group is susceptible to hydration and subsequent oxidation. The pyridine ring itself can also be influenced by humidity.

  • Oxygen: Atmospheric oxygen can lead to the oxidation of the aldehyde group to the corresponding carboxylic acid.

  • Incompatible Materials: Contact with strong acids, bases, oxidizing agents, and certain metals can catalyze degradation.

The nature and position of the halogen substituent on the pyridine ring also play a significant role in the molecule's reactivity and stability. The electronegativity and the strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) can influence the electron density of the pyridine ring and the aldehyde group, thereby affecting their susceptibility to nucleophilic attack, oxidation, and other degradation reactions. Generally, the influence of the halogen on crystal packing and intermolecular interactions increases with the size of the halogen (I > Br > Cl).[2][3]

Recommended Storage Conditions

While specific storage conditions should always be confirmed for each individual compound based on empirical data, the following table summarizes general recommendations for the storage of halogenated pyridine aldehydes, compiled from safety data sheets and general chemical knowledge.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of thermal degradation and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aldehyde group by atmospheric oxygen.
Light Amber or opaque containersTo protect from photodegradation.[1]
Moisture Tightly sealed containers in a dry environmentTo prevent hydrolysis and hydration of the aldehyde.
Container Material Glass or other inert materialsTo avoid reaction with the container surface.

Incompatible Materials

To prevent catalytic degradation, halogenated pyridine aldehydes should be stored separately from the following classes of compounds:

  • Strong Oxidizing Agents

  • Strong Reducing Agents

  • Strong Acids

  • Strong Bases

  • Amines

  • Metals and metal salts

Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage and handling protocols.

cluster_main Potential Degradation Pathways for Halogenated Pyridine Aldehydes Halogenated Pyridine Aldehyde Halogenated Pyridine Aldehyde Oxidation Oxidation Halogenated Pyridine Aldehyde->Oxidation Polymerization Polymerization Halogenated Pyridine Aldehyde->Polymerization Photodegradation Photodegradation Halogenated Pyridine Aldehyde->Photodegradation Hydrolysis Hydrolysis Halogenated Pyridine Aldehyde->Hydrolysis Halogenated Pyridine Carboxylic Acid Halogenated Pyridine Carboxylic Acid Oxidation->Halogenated Pyridine Carboxylic Acid O2, Light Oligomers/Polymers Oligomers/Polymers Polymerization->Oligomers/Polymers Heat, Light, Impurities Colored Impurities/Polymeric Material Colored Impurities/Polymeric Material Photodegradation->Colored Impurities/Polymeric Material UV/Vis Light Aldehyde Hydrate Aldehyde Hydrate Hydrolysis->Aldehyde Hydrate H2O

Caption: Key degradation pathways for halogenated pyridine aldehydes.

Experimental Protocols for Stability Assessment

To establish the optimal storage conditions and shelf-life for a specific halogenated pyridine aldehyde, a systematic stability testing program should be implemented. This typically involves forced degradation studies and long-term stability trials.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways, and to demonstrate the specificity of the analytical method.

Methodology:

  • Sample Preparation: Prepare solutions or solid samples of the halogenated pyridine aldehyde.

  • Stress Conditions: Expose the samples to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid sample at 105°C for 48 hours.

    • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4][5] A control sample should be protected from light.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation.

    • Propose degradation pathways based on the identified products.

cluster_workflow Forced Degradation Experimental Workflow start Start prep Prepare Samples start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress analysis Analyze using Stability-Indicating Method (e.g., HPLC, GC-MS) stress->analysis data Identify & Quantify Degradants analysis->data pathway Propose Degradation Pathways data->pathway end End pathway->end

Caption: Workflow for a forced degradation study.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life and confirm the recommended storage conditions.

Methodology:

  • Sample Preparation: Package the halogenated pyridine aldehyde in the proposed container-closure system.

  • Storage Conditions: Store the samples under the proposed long-term storage conditions (e.g., 2-8°C) and, if applicable, accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH).

  • Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • Analytical Tests: At each time point, perform a battery of tests including:

    • Appearance (color, physical state)

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Moisture content (if applicable)

  • Data Analysis:

    • Evaluate the data for trends in assay and degradation products over time.

    • Establish a re-test period or shelf-life based on the time at which the acceptance criteria are no longer met.

Conclusion

The stability of halogenated pyridine aldehydes is a critical factor in their successful application in research and development. By understanding the factors that influence their degradation and implementing appropriate storage and handling procedures, researchers can ensure the quality and integrity of these important chemical intermediates. A systematic approach to stability testing, including forced degradation and long-term studies, is essential for establishing robust storage protocols and ensuring the reliability of experimental outcomes. While general guidelines provide a strong foundation, it is imperative to conduct specific stability studies for each new halogenated pyridine aldehyde to determine its unique stability profile.

References

The Versatile Heterocyclic Building Block: A Technical Guide to 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular design is a cornerstone of developing novel therapeutics with enhanced pharmacological profiles. Among the vast array of heterocyclic building blocks, substituted pyridines hold a place of prominence. This technical guide focuses on 3-Bromo-5-fluoroisonicotinaldehyde, a key heterocyclic intermediate, providing an in-depth overview of its properties, synthesis, and, most importantly, its application in the synthesis of complex, biologically active molecules. The presence of orthogonal bromine and fluorine substituents, coupled with a reactive aldehyde functional group on the pyridine core, makes this compound a highly versatile tool for library synthesis and lead optimization in drug development programs.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in a laboratory setting. The key data for 3-Bromo-5-fluoroisonicotinaldehyde are summarized below.

PropertyValueReference
CAS Number 1227573-02-5
Molecular Formula C₆H₃BrFNO
Molecular Weight 204.00 g/mol
Appearance Pale-yellow to Yellow-brown Solid
Purity Typically ≥97%
Storage Inert atmosphere, 2-8°C
InChI Key ZGYWTNJGTMRSDK-UHFFFAOYSA-N
SMILES O=CC1=C(F)C=NC=C1Br

Safety Information:

3-Bromo-5-fluoroisonicotinaldehyde is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of 3-Bromo-5-fluoroisonicotinaldehyde

A general workflow for the synthesis of substituted pyridine aldehydes is depicted below.

Synthesis_Workflow start Fluorinated Pyridine Precursor step1 Regioselective Bromination start->step1 Brominating Agent step2 Introduction of Aldehyde Group (e.g., via lithiation and formylation) step1->step2 Organometallic Reagent product 3-Bromo-5-fluoroisonicotinaldehyde step2->product Formylating Agent

Caption: A generalized synthetic workflow for 3-Bromo-5-fluoroisonicotinaldehyde.

Applications in Medicinal Chemistry: Experimental Protocols

3-Bromo-5-fluoroisonicotinaldehyde has been utilized as a key starting material in the synthesis of novel therapeutic agents, as evidenced by its citation in several patents. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including nucleophilic additions, reductive aminations, and condensation reactions. The bromine atom provides a site for cross-coupling reactions, allowing for the introduction of further molecular complexity.

Synthesis of Naphthyridinone Derivatives for the Treatment of Arrhythmia

In a patent describing novel naphthyridinone derivatives for the treatment of arrhythmia, 3-Bromo-5-fluoroisonicotinaldehyde is used as a key electrophile in a Grignard reaction.

Experimental Protocol:

To a solution of 3-bromo-5-fluoroisonicotinaldehyde (0.656 g, 3.22 mmol) in tetrahydrofuran (THF, 5 mL) was added prop-1-yn-1-ylmagnesium bromide (0.5 M in THF, 8.36 mL, 4.18 mmol) at 0°C. The reaction mixture was stirred at 0°C for 2 hours. Saturated aqueous sodium bicarbonate solution was then added to quench the reaction. The mixture was extracted with ethyl acetate (2x) and dichloromethane (2x). The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired propargyl alcohol intermediate.

Grignard_Reaction_Workflow start 3-Bromo-5-fluoro- isonicotinaldehyde in THF reaction Reaction at 0°C for 2h start->reaction reagent Prop-1-yn-1-ylmagnesium bromide (0.5 M in THF) reagent->reaction quench Quench with sat. aq. NaHCO₃ reaction->quench extraction Extraction with EtOAc and DCM quench->extraction product Propargyl Alcohol Intermediate extraction->product

Caption: Workflow for the Grignard reaction with 3-Bromo-5-fluoroisonicotinaldehyde.

Synthesis of GPR65 Modulators

A patent application discloses the use of 3-Bromo-5-fluoroisonicotinaldehyde in the synthesis of N-phenylaminocarbonyl pyridino-, pyrimidino- and benzo-tropanes as modulators of GPR65.

Experimental Protocol:

To a solution of 3-bromo-5-fluoroisonicotinaldehyde (4.5 g, 22.2 mmol) and (S)-2-methylpropane-2-sulfinamide (2.7 g, 22.2 mmol) in dichloromethane (DCM, 50 mL) was added cesium carbonate (7.2 g, 22.2 mmol). The reaction mixture was stirred at room temperature for 16 hours. The mixture was then filtered, and the filter cake was washed with DCM (50 mL). The filtrate was concentrated under reduced pressure to afford the corresponding (S)-N-((3-bromo-5-fluoropyridin-4-yl)methylene)-2-methylpropane-2-sulfinamide.

Sulfinamide_Condensation_Workflow aldehyde 3-Bromo-5-fluoro- isonicotinaldehyde in DCM reaction Stir at RT for 16h aldehyde->reaction sulfinamide (S)-2-methylpropane- 2-sulfinamide sulfinamide->reaction base Cesium Carbonate base->reaction workup Filtration and Concentration reaction->workup product (S)-N-((3-bromo-5-fluoropyridin-4-yl)methylene)- 2-methylpropane-2-sulfinamide workup->product

Caption: Workflow for the condensation reaction with a chiral sulfinamide.

Synthesis of SARS-CoV-2 Main Protease Inhibitors

In a patent application for SARS-CoV-2 main protease inhibitors, 3-Bromo-5-fluoroisonicotinaldehyde is subjected to a trifluoromethylation reaction.

Experimental Protocol:

To a solution of 3-bromo-5-fluoroisonicotinaldehyde (500 mg, 2.5 mmol, 1 equiv.) in THF (7.5 mL) at 0°C was added trimethyl(trifluoromethyl)silane (TMSCF₃, 2 M in THF, 1.9 mL, 3.8 mmol, 1.5 equiv.) followed by tetrabutylammonium fluoride solution (TBAF, 1 M in THF, 0.2 mL, 0.2 mmol, 0.08 equiv.). After 1 hour, 1 M aqueous HCl (7.5 mL) was added. After 10 minutes, the mixture was neutralized with solid NaOH. The resulting mixture was then processed to isolate the trifluoromethylated alcohol product.

Trifluoromethylation_Workflow start 3-Bromo-5-fluoro- isonicotinaldehyde in THF at 0°C reaction Reaction for 1h start->reaction reagent1 TMSCF₃ (2M in THF) reagent1->reaction reagent2 TBAF (1M in THF) reagent2->reaction quench_acid Add 1M HCl(aq) reaction->quench_acid neutralize Neutralize with solid NaOH quench_acid->neutralize product Trifluoromethylated Alcohol Product neutralize->product

Caption: Workflow for the trifluoromethylation of 3-Bromo-5-fluoroisonicotinaldehyde.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the cited patent literature, providing a snapshot of the reaction conditions and outcomes.

Reaction TypeReactantsSolventReagentsTemperatureTimeYieldReference
Grignard Reaction3-Bromo-5-fluoroisonicotinaldehyde, prop-1-yn-1-ylmagnesium bromideTHF-0°C2 hNot specifiedUS11530213B2
Condensation3-Bromo-5-fluoroisonicotinaldehyde, (S)-2-methylpropane-2-sulfinamideDCMCesium CarbonateRoom Temp.16 hNot specifiedWO2021245427A1
Trifluoromethylation3-Bromo-5-fluoroisonicotinaldehydeTHFTMSCF₃, TBAF0°C1 hNot specifiedUS20240116946A1

Note: Yields are often not explicitly stated in patent examples but are implied to be sufficient for subsequent steps.

Conclusion

3-Bromo-5-fluoroisonicotinaldehyde is a valuable and versatile heterocyclic building block for medicinal chemistry and drug discovery. Its trifunctional nature—an aldehyde for diverse synthetic transformations, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating physicochemical and pharmacological properties—provides chemists with a powerful tool for the synthesis of novel and complex molecules. The experimental protocols detailed in this guide, derived from recent patent literature, highlight its practical utility in the development of potential therapeutics for a range of diseases. As the demand for sophisticated and highly functionalized building blocks continues to grow, 3-Bromo-5-fluoroisonicotinaldehyde is poised to remain a relevant and important intermediate in the ongoing quest for new medicines.

Fluoro-Bromo-Substituted Pyridines: A Technical Guide to Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoro-bromo-substituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic placement of both a fluorine and a bromine atom onto the pyridine scaffold provides a unique combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, which are crucial parameters in drug design[1][2][3][4]. Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity[5]. This guide provides an in-depth review of the synthesis, reactivity, and applications of these valuable building blocks, complete with quantitative data and detailed experimental protocols.

Synthetic Strategies

The preparation of fluoro-bromo-substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring. However, several reliable methods have been developed, often involving multi-step sequences starting from readily available pyridine precursors.

A common approach involves the bromination of a pre-existing fluoropyridine or the fluorination of a bromopyridine. For instance, aminopyridines can be brominated and subsequently fluorinated using an improved Balz-Schiemann reaction[6]. Another strategy involves the ortho-lithiation of chlorofluoropyridines followed by "halogen dance" reactions to introduce bromine and other halogens, yielding highly substituted pyridines[7]. The choice of strategy often depends on the desired regiochemistry of the final product.

A general workflow for the synthesis and functionalization of these compounds is outlined below.

G General Workflow for Fluoro-Bromo-Pyridine Derivatives cluster_synthesis Synthesis of Core Scaffold cluster_functionalization Functionalization cluster_evaluation Evaluation Start Pyridine Precursor (e.g., Aminopyridine, Chloropyridine) Halogenation Selective Halogenation (Bromination / Fluorination) Start->Halogenation Core Fluoro-Bromo-Pyridine Scaffold Halogenation->Core Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Core->Coupling Derivative Functionalized Derivative Coupling->Derivative Screening Biological Screening (e.g., Kinase Assays) Derivative->Screening Lead Lead Compound Screening->Lead

General workflow for synthesis and evaluation.
Quantitative Data on Synthesis

The efficiency of synthetic routes is critical for practical applications. The following table summarizes yields for representative synthetic transformations leading to or starting from fluoro-bromo-pyridines.

Starting MaterialReagents & ConditionsProductYield (%)Reference
3-Amino-2-chloropyridine1. HF, NaNO₂; 2. PBr₃2-Bromo-3-fluoropyridine~77% (overall)[6]
2-Chloro-4-fluoropyridine1. LDA, THF, -78°C; 2. I₂5-Bromo-2-chloro-4-fluoro-3-iodopyridineHigh Yield[7]
6-Bromo-3-fluoro-2-cyanopyridinePhenylacetylene, Pd(PPh₃)₄, CuI, Et₃N6-(Phenylethynyl)-3-fluoro-2-cyanopyridine93%[8]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acid, Pd(PPh₃)₄, K₃PO₄N-(5-Phenyl-2-methylpyridin-3-yl)acetamideModerate to Good[9]

Reactivity and Cross-Coupling Reactions

The bromine atom on the fluoro-bromo-pyridine ring is the primary site for functionalization via transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom influences the reactivity of the C-Br bond, making it highly susceptible to oxidative addition by palladium(0) catalysts. This reactivity is the cornerstone of its utility as a synthetic intermediate[5].

Commonly employed reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures prevalent in medicinal chemistry[9][10][11].

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing linear scaffolds[8].

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a key transformation for introducing nitrogen-containing functional groups.

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

G Key Cross-Coupling Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination FBrPy Fluoro-Bromo-Pyridine SuzukiProd Fluoro-(Aryl)-Pyridine FBrPy->SuzukiProd Pd Catalyst, Base SonoProd Fluoro-(Alkynyl)-Pyridine FBrPy->SonoProd Pd/Cu Catalysts, Base BuchwaldProd Fluoro-(Amino)-Pyridine FBrPy->BuchwaldProd Pd Catalyst, Base, Ligand BoronicAcid R-B(OH)₂ BoronicAcid->SuzukiProd Alkyne R-C≡CH Alkyne->SonoProd Amine R₂NH Amine->BuchwaldProd

Versatility of the bromo group in coupling reactions.

Applications in Drug Discovery

The unique electronic properties imparted by the fluorine atom, combined with the synthetic versatility of the bromine atom, make fluoro-bromo-pyridines highly valuable scaffolds in drug discovery[3][4]. The pyridine ring itself is a common motif in FDA-approved drugs[1]. The addition of fluorine can enhance metabolic stability, increase binding affinity through unique interactions (e.g., hydrogen bonds, dipole interactions), and modulate the pKa of the pyridine nitrogen, affecting solubility and receptor binding[2][12].

These scaffolds are key intermediates in the synthesis of a range of biologically active molecules, including kinase inhibitors, fungicides, and herbicides[5]. For example, Vericiguat, an FDA-approved soluble guanylate cyclase (sGC) stimulator, contains a 5-fluoropyridine moiety on a pyrazolopyridine core, which contributes to its superior pharmacokinetic properties compared to non-fluorinated analogs[12][13].

Biological Activity Data

The following table presents examples of biological activity for compounds synthesized from fluoro-bromo-pyridine precursors.

Compound ClassTarget/ActivityExample IC₅₀ / ActivityReference
Pyrrolo[3,4-c]pyridinesKinase Inhibition (SYK, FLT3)A methylpyrazole derivative showed potent inhibition of SYK- and FLT3-dependent cell lines.[14]
Pyridine DerivativesBiofilm InhibitionCompound 4f (a diaryl pyridine) showed 91.95% inhibition against Escherichia coli.[9]
Imidazo[4,5-c]pyridin-2-onesAnticancer AgentsDerivatives synthesized from a bromo-fluorophenyl intermediate are explored as anticancer agents.[15]

Key Experimental Protocols

Detailed and reproducible experimental procedures are essential for research and development. Below are generalized protocols for key reactions involving fluoro-bromo-pyridines, based on common literature procedures.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical palladium-catalyzed coupling of a fluoro-bromo-pyridine with an arylboronic acid[10][11].

Materials:

  • Fluoro-bromo-pyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the fluoro-bromo-pyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the fluoro-bromo-pyridine.

  • Reaction: Stir the mixture at the desired temperature (typically 80–110 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Cross-Coupling

This protocol outlines the coupling of a fluoro-bromo-pyridine with a terminal alkyne[8].

Materials:

  • Fluoro-bromo-pyridine (1.1 equiv)

  • Terminal alkyne (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv)

  • Copper(I) iodide (CuI, 0.3 equiv)

  • Solvent system (e.g., THF/Triethylamine (Et₃N) 2:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Solution Preparation: In a suitable flask, prepare a degassed solution of the fluoro-bromo-pyridine (1.1 equiv) in the THF/Et₃N solvent mixture.

  • Catalyst Addition: To the solution, add the palladium catalyst (Pd(PPh₃)₄) and copper(I) iodide (CuI).

  • Degassing: Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Substrate Addition: Add the terminal alkyne (1.0 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the resulting crude material by column chromatography.

This guide highlights the strategic importance of fluoro-bromo-substituted pyridines as versatile building blocks. Their synthesis, while requiring careful planning, unlocks access to a vast chemical space of functionalized pyridine derivatives with significant potential in drug discovery and materials science. The provided data and protocols serve as a foundational resource for researchers aiming to leverage these powerful intermediates in their work.

References

Methodological & Application

Synthesis Protocol for 3-Bromo-5-fluoroisonicotinaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a plausible synthesis protocol for 3-Bromo-5-fluoroisonicotinaldehyde, a key building block in the development of novel pharmaceuticals. The protocol is based on established chemical principles for the functionalization of pyridine rings, specifically ortho-lithiation followed by formylation.

Introduction

3-Bromo-5-fluoroisonicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry due to the presence of versatile functional groups. The bromine atom allows for further cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the aldehyde group serves as a handle for various chemical transformations. This protocol outlines a likely synthetic route starting from the commercially available 3-Bromo-5-fluoropyridine.

Proposed Synthetic Pathway

The synthesis of 3-Bromo-5-fluoroisonicotinaldehyde can be achieved via a two-step process from 3-Amino-5-bromopyridine. The initial step involves the conversion of the amino group to a fluoro group via a Sandmeyer-type reaction. The resulting 3-Bromo-5-fluoropyridine is then formylated at the 4-position through a directed ortho-metalation reaction using a strong lithium amide base, followed by quenching with an appropriate formylating agent.

Synthesis_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Formylation A 3-Amino-5-bromopyridine B 3-Bromo-5-fluoropyridine A->B 1. NaNO₂, HBF₄ 2. Heat C 3-Bromo-5-fluoropyridine D 3-Bromo-5-fluoroisonicotinaldehyde C->D 1. LDA, THF, -78 °C 2. DMF

Caption: Proposed two-step synthesis of 3-Bromo-5-fluoroisonicotinaldehyde.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-fluoropyridine from 3-Amino-5-bromopyridine

This procedure is based on a modified Sandmeyer reaction.

  • Diazotization: In a suitable reaction vessel, dissolve 3-Amino-5-bromopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at a low temperature, typically between -10 °C and 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the reaction mixture while maintaining the low temperature. Stir the mixture for a designated period to ensure complete formation of the diazonium salt.

  • Fluorination: The resulting diazonium tetrafluoroborate salt is then decomposed, often by gentle heating, to yield 3-Bromo-5-fluoropyridine.

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized and extracted with an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as distillation or column chromatography.

Step 2: Synthesis of 3-Bromo-5-fluoroisonicotinaldehyde from 3-Bromo-5-fluoropyridine

This procedure utilizes a directed ortho-metalation and formylation strategy.

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (n-BuLi) to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 3-Bromo-5-fluoropyridine in anhydrous THF dropwise. The reaction mixture is stirred at this temperature for a specified time to allow for the complete formation of the lithiated intermediate.

  • Formylation: N,N-Dimethylformamide (DMF) is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature before being gradually warmed to room temperature.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 3-Bromo-5-fluoroisonicotinaldehyde.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that these are representative values and may need to be optimized for specific laboratory conditions.

StepReactantMolar Equiv.ReagentMolar Equiv.SolventTemperature (°C)Time (h)Yield (%)
1 3-Amino-5-bromopyridine1.01. NaNO₂2. HBF₄1.1ExcessWater-10 to 01-250-60
2 3-Bromo-5-fluoropyridine1.01. LDA2. DMF1.21.5THF-782-360-70

Mandatory Visualizations

Logical_Workflow Start Start: 3-Amino-5-bromopyridine Step1 Step 1: Diazotization and Fluorination Start->Step1 Intermediate Intermediate: 3-Bromo-5-fluoropyridine Step1->Intermediate Step2 Step 2: Ortho-lithiation and Formylation Intermediate->Step2 Product Final Product: 3-Bromo-5-fluoroisonicotinaldehyde Step2->Product

Caption: Logical workflow of the synthesis process.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Lithium diisopropylamide (LDA) is a strong, non-pyrophoric base, but it is highly reactive and moisture-sensitive.

  • Tetrafluoroboric acid is corrosive and toxic.

  • All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This document provides a comprehensive overview and a detailed protocol for the synthesis of 3-Bromo-5-fluoroisonicotinaldehyde. Researchers are advised to consult relevant literature and perform a thorough risk assessment before conducting any experiments.

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate.[1] For professionals in drug discovery and development, this reaction is invaluable for the synthesis of complex molecules, including novel heterocycles that form the core of many pharmaceutical agents.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3-Bromo-5-fluoroisonicotinaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the fluoropyridine motif in bioactive compounds. The following sections offer a summary of typical reaction conditions, a detailed experimental protocol, and diagrams illustrating the experimental workflow and catalytic cycle.

Data Presentation: Summary of Reaction Conditions

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes representative conditions for the coupling of 3-Bromo-5-fluoroisonicotinaldehyde with various arylboronic acids. The yields presented are typical for Suzuki couplings involving electron-deficient heterocyclic halides and may vary depending on the specific substrate and reaction scale. Optimization is often necessary to achieve the desired outcome.

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (5:1)1001088
33,5-Difluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)951478
42-Methylphenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (2)Toluene/H₂O (5:1)1101672
5Thiophene-2-boronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DMF/H₂O (9:1)851280
6Pyrimidine-5-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901865

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-fluoroisonicotinaldehyde with a generic arylboronic acid.

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-5-fluoroisonicotinaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the reaction mixture.

  • Degassing: Subject the reaction mixture to three cycles of evacuating the flask under vacuum and backfilling with inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Extraction and Drying: Separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-fluoroisonicotinaldehyde.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

G cluster_workflow Experimental Workflow prep Preparation of Reactants setup Reaction Setup under Inert Atmosphere prep->setup 1. Add reactants and catalyst reaction Heating and Stirring setup->reaction 2. Add solvent and degas workup Aqueous Work-up and Extraction reaction->workup 3. Monitor until completion purification Column Chromatography workup->purification 4. Isolate crude product product Isolated Product purification->product 5. Obtain pure product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

G cluster_reactants cluster_products pd0 Pd(0)Ln aryl_halide Ar-X pd2_halide Ar-Pd(II)Ln-X pd2_aryl Ar-Pd(II)Ln-Ar' pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 coupled_product Ar-Ar' pd2_aryl->coupled_product Reductive Elimination aryl_halide->pd2_halide Oxidative Addition boronic_acid Ar'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-Bromo-5-fluoroisonicotinaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein offer methodologies for the synthesis of a diverse range of derivatives, including 3-aryl, 3-amino, and 3-alkynyl isonicotinaldehydes, which are key intermediates in the development of novel pharmaceuticals.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are characterized by their high efficiency, functional group tolerance, and broad substrate scope, making them indispensable in modern organic synthesis. The general catalytic cycle for these transformations involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. For 3-Bromo-5-fluoroisonicotinaldehyde, the bromine atom serves as the reactive site for these coupling reactions.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize various cross-coupling reactions involving 3-Bromo-5-fluoroisonicotinaldehyde and related compounds, providing a comparative overview of reaction conditions and reported yields.

Table 1: Grignard and Related Coupling Reactions of 3-Bromo-5-fluoroisonicotinaldehyde

Coupling PartnerCatalyst/ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
prop-1-yn-1-ylmagnesium bromide--THF0272[1]
Hydrazine hydrate--1,2-dimethoxyethane110overnight31.3[2]

Experimental Protocols

The following are detailed protocols for key cross-coupling and related reactions involving 3-Bromo-5-fluoroisonicotinaldehyde.

Protocol 1: Synthesis of 3-(1-Propynyl)-5-fluoroisonicotinaldehyde via Grignard Coupling

This protocol describes the reaction of 3-Bromo-5-fluoroisonicotinaldehyde with prop-1-yn-1-ylmagnesium bromide to yield 3-(1-Propynyl)-5-fluoroisonicotinaldehyde.[1]

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde

  • prop-1-yn-1-ylmagnesium bromide (0.5 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-bromo-5-fluoroisonicotinaldehyde (0.656 g, 3.22 mmol) in anhydrous THF (5 mL) at 0 °C, add prop-1-yn-1-ylmagnesium bromide solution (0.5 M in THF, 8.36 mL, 4.18 mmol).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by adding excess saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (2x) and dichloromethane (2x).

  • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: 0-10% MeOH in DCM) to afford the title compound.

Expected Yield: 72%

Protocol 2: Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine from 3-Bromo-5-fluoroisonicotinaldehyde

This protocol details the synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine from 3-Bromo-5-fluoroisonicotinaldehyde and hydrazine hydrate.[2]

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde

  • Hydrazine hydrate

  • 1,2-dimethoxyethane (DME)

Procedure:

  • To a solution of 3-bromo-5-fluoroisonicotinaldehyde (5.0 g, 24.5 mmol) in DME (25.0 mL), add hydrazine hydrate (25.0 mL).

  • Heat the reaction mixture at 110 °C overnight.

  • Upon completion of the reaction, remove the solvent under reduced pressure to obtain the crude product.

Expected Yield: 31.3%

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Experimental Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols: The Versatile Role of 3-Bromo-5-fluoroisonicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoroisonicotinaldehyde is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an aldehyde group on a pyridine ring, provides multiple reaction sites for the construction of complex molecular architectures. This document provides an overview of its applications in the development of novel therapeutics, complete with detailed experimental protocols and data on the biological activities of derived compounds.

Applications in Drug Discovery

3-Bromo-5-fluoroisonicotinaldehyde has been instrumental in the synthesis of several classes of therapeutic agents, including G protein-coupled receptor (GPR) modulators, enzyme inhibitors, and ion channel blockers. Its utility is highlighted in the development of potential treatments for cancer, autoimmune diseases, angioedema, viral infections, and cardiac arrhythmias.

Synthesis of GPR65 Modulators

GPR65 is a proton-sensing G protein-coupled receptor implicated in the tumor microenvironment and autoimmune diseases. Modulators of GPR65 are of significant interest for cancer immunotherapy and the treatment of inflammatory conditions. 3-Bromo-5-fluoroisonicotinaldehyde serves as a crucial starting material in the synthesis of novel N-phenylaminocarbonyl pyridino-tropanes as GPR65 modulators.[1]

Experimental Workflow for GPR65 Modulator Synthesis

start 3-Bromo-5-fluoro- isonicotinaldehyde intermediate1 (S)-N-((3-bromo-5-fluoropyridin-4-yl)methylene)-2-methylpropane-2-sulfinamide start->intermediate1 Condensation reagent1 (S)-2-methylpropane- 2-sulfinamide, Cs2CO3, DCM downstream Further Synthetic Steps intermediate1->downstream final_product GPR65 Modulators downstream->final_product

Caption: Synthetic workflow for GPR65 modulators.

Synthesis of Plasma Kallikrein Inhibitors

Plasma kallikrein is a serine protease that plays a key role in the pathophysiology of hereditary angioedema. Inhibitors of this enzyme are effective in preventing and treating angioedema attacks. 3-Bromo-5-fluoroisonicotinaldehyde has been utilized in the synthesis of potent and selective plasma kallikrein inhibitors.[2]

Experimental Workflow for Plasma Kallikrein Inhibitor Synthesis

start 3-Bromo-5-fluoro- isonicotinaldehyde intermediate1 Hydroxylated Intermediate start->intermediate1 Hydrolysis reagent1 H2O, DME, 110°C downstream Multi-step Synthesis intermediate1->downstream final_product Plasma Kallikrein Inhibitors downstream->final_product

Caption: Synthetic workflow for plasma kallikrein inhibitors.

Synthesis of SARS-CoV-2 Main Protease Inhibitors

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. 3-Bromo-5-fluoroisonicotinaldehyde has been employed as a precursor in the synthesis of inhibitors of the SARS-CoV-2 main protease.[3]

Experimental Workflow for SARS-CoV-2 Mpro Inhibitor Synthesis

start 3-Bromo-5-fluoro- isonicotinaldehyde intermediate1 1-(3-bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethan-1-ol start->intermediate1 Trifluoromethylation reagent1 TMSCF3, TBAF, THF downstream Further Elaboration intermediate1->downstream final_product SARS-CoV-2 Mpro Inhibitors downstream->final_product

Caption: Synthetic workflow for SARS-CoV-2 Mpro inhibitors.

Synthesis of GIRK1/4 Channel Blockers

G-protein-gated inwardly rectifying potassium (GIRK) channels are involved in regulating neuronal excitability and heart rate. Blockers of GIRK1/4 channels are being investigated for the treatment of cardiac arrhythmias. 3-Bromo-5-fluoroisonicotinaldehyde is a key intermediate in the synthesis of naphthyridinone derivatives as GIRK1/4 channel blockers.[4][5]

Experimental Workflow for GIRK1/4 Channel Blocker Synthesis

start 3-Bromo-5-fluoro- isonicotinaldehyde intermediate1 Alkynylated Alcohol Intermediate start->intermediate1 Grignard Reaction reagent1 Prop-1-yn-1-ylmagnesium bromide, THF downstream Cyclization & Further Modification intermediate1->downstream final_product GIRK1/4 Channel Blockers downstream->final_product

Caption: Synthetic workflow for GIRK1/4 channel blockers.

Quantitative Data Summary

The following table summarizes the biological activity of the final compounds synthesized using 3-Bromo-5-fluoroisonicotinaldehyde as a starting material. It is important to note that these activities are for the final, complex molecules and not the initial intermediates.

Therapeutic TargetCompound ClassBiological Activity (IC₅₀/EC₅₀)Disease AreaReference
GPR65N-phenylaminocarbonyl pyridino-tropanesData not explicitly quantified in patentCancer, Autoimmune Diseases[1]
Plasma KallikreinHeterocyclic DerivativesData not explicitly quantified in patentAngioedema[2]
SARS-CoV-2 Main ProteaseThieno[3,2-d]pyrimidine derivativesData not explicitly quantified in patentCOVID-19
GIRK1/4 ChannelsNaphthyridinone derivativesData not explicitly quantified in patentCardiac Arrhythmia[4]

Experimental Protocols

Protocol 1: Synthesis of (S)-N-((3-bromo-5-fluoropyridin-4-yl)methylene)-2-methylpropane-2-sulfinamide (Intermediate for GPR65 Modulators)[1]

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde

  • (S)-2-methylpropane-2-sulfinamide

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 3-bromo-5-fluoroisonicotinaldehyde (1.0 eq) in dichloromethane (DCM), add (S)-2-methylpropane-2-sulfinamide (1.0 eq) and cesium carbonate (1.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel chromatography if necessary.

Protocol 2: Synthesis of 1-(3-bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethan-1-ol (Intermediate for SARS-CoV-2 Mpro Inhibitors)[3]

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) solution (2 M in THF)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium hydroxide (NaOH), solid

Procedure:

  • Dissolve 3-bromo-5-fluoroisonicotinaldehyde (1.0 eq) in tetrahydrofuran (THF) and cool the solution to 0°C.

  • Add TMSCF₃ solution (1.5 eq) followed by TBAF solution (0.08 eq) to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Quench the reaction by adding 1 M aqueous HCl solution.

  • After 10 minutes, neutralize the mixture with solid NaOH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 3: Synthesis of 1-(3-bromo-5-fluoropyridin-4-yl)but-2-yn-1-ol (Intermediate for GIRK1/4 Channel Blockers)[4]

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde

  • Prop-1-yn-1-ylmagnesium bromide solution (0.5 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-bromo-5-fluoroisonicotinaldehyde (1.0 eq) in tetrahydrofuran (THF) and cool the solution to 0°C.

  • Add prop-1-yn-1-ylmagnesium bromide solution (1.3 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Quench the reaction by adding excess saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate and dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

References

Application Notes: Synthesis of Novel Kinase Inhibitors from 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of protein substrates. The dysregulation of kinase activity is a known cause of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small-molecule kinase inhibitors has become a major focus in modern drug discovery.

The pyridine scaffold is a key pharmacophore in many FDA-approved kinase inhibitors, often serving as a hinge-binder within the ATP-binding pocket of the kinase. 3-Bromo-5-fluoroisonicotinaldehyde is a versatile starting material for the synthesis of novel kinase inhibitors. Its pyridine core, substituted with a reactive aldehyde and a bromine atom, provides multiple opportunities for chemical modification, making it a valuable building block for creating complex heterocyclic structures that can target the ATP-binding site of various kinases.

These application notes provide a detailed protocol for the synthesis of a proposed novel kinase inhibitor, BK-101 , from 3-Bromo-5-fluoroisonicotinaldehyde. The synthetic strategy involves a Suzuki-Miyaura coupling followed by a reductive amination. Additionally, hypothetical biological data for BK-101 against key kinases in the PI3K/AKT/mTOR signaling pathway are presented, based on the activity of structurally similar compounds.

Proposed Novel Kinase Inhibitor: BK-101

BK-101 is a proposed novel kinase inhibitor designed to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. The structure of BK-101 incorporates a pyridine core derived from 3-Bromo-5-fluoroisonicotinaldehyde, an aminopyrimidine moiety to enhance kinase binding, and a morpholine group to improve solubility and pharmacokinetic properties.

Structure of BK-101: (Structure to be synthesized in the protocol below)

Data Presentation

The following table summarizes the hypothetical in vitro kinase inhibition data for BK-101 . This data is based on the reported activities of structurally related compounds targeting the PI3K/AKT/mTOR pathway.

Kinase TargetIC50 (nM)Assay Type
PI3Kα15Biochemical
PI3Kβ85Biochemical
PI3Kδ5Biochemical
PI3Kγ120Biochemical
mTOR25Biochemical
AKT1150Biochemical
DNA-PK75Biochemical

Experimental Protocols

Synthesis of BK-101

The synthesis of BK-101 is a two-step process starting from 3-Bromo-5-fluoroisonicotinaldehyde. The first step is a Suzuki-Miyaura coupling to introduce the aminopyrimidine moiety, followed by a reductive amination to add the morpholine group.

Step 1: Suzuki-Miyaura Coupling

  • Reaction: 3-Bromo-5-fluoroisonicotinaldehyde is coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine.

  • Reagents and Materials:

    • 3-Bromo-5-fluoroisonicotinaldehyde (1.0 eq)

    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

    • Sodium carbonate (Na2CO3) (2.0 eq)

    • 1,4-Dioxane

    • Water

    • Nitrogen atmosphere

  • Procedure:

    • To a round-bottom flask, add 3-Bromo-5-fluoroisonicotinaldehyde, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, and Pd(dppf)Cl2.

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Add sodium carbonate to the mixture.

    • Degas the mixture with nitrogen for 15 minutes.

    • Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.

Step 2: Reductive Amination

  • Reaction: The intermediate aldehyde from Step 1 is reacted with morpholine via reductive amination.

  • Reagents and Materials:

    • Intermediate aldehyde (1.0 eq)

    • Morpholine (1.5 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq)

    • Dichloromethane (DCM)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the intermediate aldehyde in dichloromethane in a round-bottom flask.

    • Add morpholine and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

    • Continue stirring at room temperature for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield BK-101 .

In Vitro Kinase Inhibition Assay (Example using PI3Kα)

This protocol describes a general method for determining the IC50 value of BK-101 against a specific kinase, such as PI3Kα.

  • Materials:

    • Recombinant human PI3Kα

    • PIP2 (substrate)

    • ATP

    • Kinase buffer

    • ADP-Glo™ Kinase Assay kit (Promega)

    • BK-101 (test compound)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of BK-101 in DMSO.

    • In a 384-well plate, add the kinase buffer, recombinant PI3Kα, and the diluted BK-101 .

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of BK-101 relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G A 3-Bromo-5-fluoroisonicotinaldehyde B Suzuki-Miyaura Coupling (Aminopyrimidine boronic ester, Pd catalyst, base) A->B C Intermediate Aldehyde B->C D Reductive Amination (Morpholine, NaBH(OAc)3) C->D E BK-101 (Final Product) D->E

Caption: Synthetic workflow for the proposed novel kinase inhibitor BK-101.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BK101 BK-101 BK101->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the proposed target of BK-101.

Application Notes: Derivatization of 3-Bromo-5-fluoroisonicotinaldehyde for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical derivatization of 3-bromo-5-fluoroisonicotinaldehyde, a versatile starting material for the synthesis of compound libraries aimed at structure-activity relationship (SAR) studies. Pyridine and its derivatives are crucial scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[1] This guide focuses on two robust and orthogonal synthetic strategies: reductive amination at the aldehyde position and Suzuki-Miyaura cross-coupling at the bromide position. These methods allow for the systematic introduction of diverse chemical functionalities, enabling a thorough exploration of the chemical space around the pyridine core to optimize biological activity, selectivity, and pharmacokinetic properties.

Introduction

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity.[2] The selection of a suitable starting scaffold with multiple points for diversification is key to a successful SAR campaign. 3-Bromo-5-fluoroisonicotinaldehyde is an excellent starting scaffold due to its synthetically versatile functional groups:

  • Aldehyde Group: Serves as a prime site for forming various C-N and C-C bonds, most notably through reductive amination to introduce a wide array of amine-containing side chains.

  • Bromo Substituent: Acts as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl, heteroaryl, and alkyl groups.[3][4][5]

  • Fluoro Substituent: Can enhance metabolic stability and binding affinity through favorable electronic interactions.

  • Pyridine Core: A privileged scaffold in medicinal chemistry known to improve potency, metabolic stability, and permeability.[1]

This application note details reliable protocols for leveraging these features to generate a library of analogues for SAR exploration, for instance, in the development of novel kinase inhibitors or other targeted therapies.[6][7]

Derivatization Strategies & Experimental Protocols

Two primary strategies for derivatization are presented below. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Starting materials and reagents are commercially available.[8]

Strategy A: Reductive Amination of the Aldehyde Functional Group

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The reaction proceeds via the formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent.[9][10][11]

General Reaction Scheme: Reductive Amination Scheme

Protocol 2.1: General Procedure for Reductive Amination

  • Preparation: To a solution of 3-bromo-5-fluoroisonicotinaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred as it is a mild and selective reducing agent that can be used in the presence of the acidic catalyst.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-substituted product.

Strategy B: Suzuki-Miyaura Cross-Coupling at the Bromo Position

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][12] This protocol is ideal for introducing aryl or heteroaryl moieties at the C3 position of the pyridine ring.

General Reaction Scheme: Suzuki Coupling Scheme

Protocol 2.2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

  • Preparation: In a 10 mL microwave vial equipped with a stir bar, combine the 3-bromo-5-fluoroisonicotinaldehyde derivative (from Strategy A, 1.0 eq), the desired aryl or heteroaryl boronic acid or boronic ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), to achieve a concentration of approximately 0.1 M.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[13]

  • Reaction Monitoring: After irradiation, cool the vial to room temperature. The reaction progress can be checked by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.

Data Presentation for SAR Studies

A primary goal of derivatization is to generate quantitative data to build a robust SAR model. The biological activity of each synthesized compound should be determined using a relevant assay (e.g., an enzymatic assay to determine IC₅₀ values). The data should be organized systematically to facilitate analysis.

Table 1: Illustrative SAR Data for Hypothetical p38α Kinase Inhibitors

Compound IDR¹ Group (from Reductive Amination)R² Group (from Suzuki Coupling)p38α IC₅₀ (nM)
Parent -CHO-Br>10,000
A-1 -(CH₂)₂-morpholine-Br8,500
A-2 -CH₂-piperidine-Br9,200
A-3 -CH₂(4-fluorophenyl)-Br6,750
B-1 -(CH₂)₂-morpholinePhenyl520
B-2 -(CH₂)₂-morpholine4-Methoxyphenyl350
B-3 -(CH₂)₂-morpholine3-Chlorophenyl780
B-4 -(CH₂)₂-morpholinePyrimidin-5-yl150
B-5 -CH₂(4-fluorophenyl)Phenyl410
B-6 -CH₂(4-fluorophenyl)4-Methoxyphenyl280
B-7 -CH₂(4-fluorophenyl)Pyrimidin-5-yl95

This data is for illustrative purposes only.

SAR Interpretation from Table 1:

  • Derivatization of the aldehyde (Series A) is insufficient to confer significant potency.

  • The introduction of an aryl group at the R² position via Suzuki coupling (Series B) dramatically increases potency (compare A-1 vs. B-1).

  • For the R² position, electron-donating groups (B-2) and heteroaromatic rings (B-4, B-7) appear to be favorable for activity.

  • Comparing the R¹ side chains, the more rigid 4-fluorobenzyl amine (B-7) provides higher potency than the flexible morpholinoethyl amine (B-4).

Visualization of Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical flow.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation start 3-Bromo-5-fluoro isonicotinaldehyde reductive_amination Protocol 2.1: Reductive Amination start->reductive_amination Primary/Secondary Amine (R¹-NHR') library_A Library A (R¹ Varied) reductive_amination->library_A suzuki_coupling Protocol 2.2: Suzuki Coupling library_A->suzuki_coupling Boronic Acid (R²-B(OH)₂) library_B Library B (R¹ and R² Varied) suzuki_coupling->library_B bio_assay Biological Assay (e.g., Kinase IC₅₀) library_B->bio_assay Test Compounds data_analysis Data Analysis & SAR bio_assay->data_analysis Quantitative Data

Caption: A general workflow for the synthesis and evaluation of compound libraries.

SAR_Logic cluster_structure Chemical Structure cluster_properties Properties & Activity scaffold Pyridine Scaffold r1 R¹ Side Chain (from Aldehyde) scaffold->r1 r2 R² Group (from Bromide) scaffold->r2 physchem Physicochemical Properties (Size, Polarity, Shape) r1->physchem r2->physchem activity Biological Activity (e.g., IC₅₀) physchem->activity Influences

References

Application Notes and Protocols for Condensation Reactions of 3-Bromo-5-fluoroisonicotinaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a fundamental transformation in organic synthesis. The resulting carbon-nitrogen double bond is a key pharmacophore in a multitude of biologically active compounds. 3-Bromo-5-fluoroisonicotinaldehyde is a halogenated pyridine derivative, and Schiff bases derived from it are of significant interest in medicinal chemistry. The presence of bromine and fluorine atoms can enhance the lipophilicity and metabolic stability of the resulting molecules, potentially leading to improved pharmacological properties.

These application notes provide detailed protocols for the synthesis of Schiff bases from 3-Bromo-5-fluoroisonicotinaldehyde and various amines, along with potential applications in drug discovery, particularly in the development of novel antimicrobial and anticancer agents.

Applications in Drug Discovery

Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The imine group is often crucial for their biological activity.[1] The incorporation of a pyridine ring, along with bromo and fluoro substituents, can modulate the electronic and steric properties of the Schiff base, influencing its interaction with biological targets.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Halogenated compounds often exhibit significant antimicrobial properties. Schiff bases derived from 3-Bromo-5-fluoroisonicotinaldehyde could be investigated for their efficacy against various bacterial and fungal strains.

  • Anticancer Agents: The pyridine scaffold is present in numerous anticancer drugs. The ability of Schiff bases to coordinate with metal ions also opens avenues for the development of novel metallodrugs with potential anticancer activity.

  • Enzyme Inhibitors: The imine linkage and the substituted pyridine ring can interact with the active sites of various enzymes, making these compounds candidates for the development of targeted enzyme inhibitors.

Experimental Protocols

The following are general protocols for the synthesis of Schiff bases from 3-Bromo-5-fluoroisonicotinaldehyde. Optimization of reaction conditions (e.g., solvent, catalyst, temperature, and reaction time) may be necessary for specific amine substrates.

Protocol 1: General Acid-Catalyzed Condensation

This protocol describes a standard method for the synthesis of Schiff bases using a catalytic amount of acid.

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde

  • Primary amine (e.g., aniline, substituted anilines, benzylamine)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-5-fluoroisonicotinaldehyde (1.0 mmol) in anhydrous ethanol (10 mL).

  • Add the primary amine (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The formation of the product can be visualized under UV light.

  • Once the reaction is complete (typically within 2-6 hours, as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

Microwave irradiation can significantly reduce reaction times and often leads to higher yields with improved purity.

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde

  • Primary amine

  • Microwave reactor

  • Mortar and pestle

  • TLC apparatus

  • Purification supplies (as in Protocol 1)

Procedure:

  • Grind 3-Bromo-5-fluoroisonicotinaldehyde (1.0 mmol) and the primary amine (1.0 mmol) together in a mortar and pestle until a homogeneous mixture is obtained.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-300 W, 80-120 °C) for a short period (e.g., 2-10 minutes).

  • Monitor the reaction progress by TLC after cooling the reaction mixture.

  • Once the reaction is complete, dissolve the crude product in a suitable solvent (e.g., ethanol, dichloromethane).

  • Purify the product by recrystallization or column chromatography.

  • Dry and characterize the final product as described in Protocol 1.

Data Presentation

While specific quantitative data for the condensation of 3-Bromo-5-fluoroisonicotinaldehyde is not widely available in the literature, the following tables provide a template for summarizing experimental results based on the general protocols. Researchers should populate these tables with their own experimental data.

Table 1: Reaction Conditions and Yields for the Synthesis of Schiff Bases Derived from 3-Bromo-5-fluoroisonicotinaldehyde

EntryAmineMethodCatalystSolventTime (h)Temp (°C)Yield (%)
1AnilineAAcetic AcidEthanol478Data to be filled
24-MethoxyanilineAAcetic AcidEthanol378Data to be filled
34-NitroanilineAAcetic AcidEthanol678Data to be filled
4BenzylamineAAcetic AcidEthanol278Data to be filled
5AnilineBNoneNone0.1100Data to be filled

Method A: Acid-Catalyzed Condensation; Method B: Microwave-Assisted Synthesis.

Table 2: Spectroscopic Data for a Representative Schiff Base: N-((3-bromo-5-fluoropyridin-4-yl)methylene)aniline

Spectroscopic TechniqueCharacteristic Peaks
FT-IR (cm⁻¹) ~1625 (C=N stretch), ~1580 (C=C stretch, aromatic), ~1320 (C-F stretch), ~690 (C-Br stretch)
¹H NMR (δ, ppm) ~8.5-9.0 (s, 1H, -CH=N-), ~7.2-8.0 (m, Ar-H)
¹³C NMR (δ, ppm) ~160 (C=N), ~115-155 (Ar-C)
Mass Spec (m/z) Calculated molecular weight + 1 [M+H]⁺

Note: The exact peak positions will vary depending on the specific amine used and the solvent for NMR.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from 3-Bromo-5-fluoroisonicotinaldehyde.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start 3-Bromo-5-fluoro- isonicotinaldehyde + Amine reaction Condensation Reaction (Acid Catalyst or Microwave) start->reaction crude Crude Schiff Base reaction->crude purify Recrystallization or Column Chromatography crude->purify pure Pure Schiff Base purify->pure analysis Spectroscopic Analysis (NMR, IR, MS) pure->analysis bioassay Biological Activity Screening (Antimicrobial, Anticancer) analysis->bioassay

Caption: General workflow for Schiff base synthesis and evaluation.

Postulated Signaling Pathway Inhibition

Schiff bases and their metal complexes have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades. The diagram below illustrates a postulated signaling pathway that could be targeted by novel Schiff bases derived from 3-Bromo-5-fluoroisonicotinaldehyde.

signaling_pathway cluster_cell Cancer Cell schiff_base Schiff Base Derivative ros Increased ROS schiff_base->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated ROS-mediated apoptotic pathway.

References

Application of 3-Bromo-5-fluoroisonicotinaldehyde in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 3-Bromo-5-fluoroisonicotinaldehyde as a key building block in the synthesis of novel agrochemicals. While direct synthesis of a specifically named commercial agrochemical from this starting material is not extensively documented in publicly available literature, its structural features—a halogenated pyridine ring with an aldehyde functional group—make it a highly valuable and versatile intermediate for the development of new fungicides, herbicides, and insecticides.

The presence of bromine and fluorine atoms on the pyridine ring can significantly influence the biological activity, metabolic stability, and overall physicochemical properties of the final agrochemical product. The aldehyde group serves as a reactive handle for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures.

Hypothetical Application in Fungicide Synthesis

A plausible application of 3-Bromo-5-fluoroisonicotinaldehyde is in the synthesis of pyridine-based fungicides, which are known to be effective against a broad spectrum of plant pathogens. The following section outlines a representative synthetic pathway to a hypothetical fungicidal compound.

Synthetic Pathway Overview

The proposed synthetic route involves a multi-step process starting with the olefination of 3-Bromo-5-fluoroisonicotinaldehyde, followed by cyclization and amidation to yield a final product with potential fungicidal properties.

G A 3-Bromo-5-fluoroisonicotinaldehyde B Wittig Reaction A->B (EtO)2P(O)CH2CO2Et, NaH C α,β-Unsaturated Ester Intermediate B->C D Michael Addition with a Thiol C->D R-SH E Thiol Adduct D->E F Intramolecular Cyclization E->F G Dihydrothiopyranopyridine Intermediate F->G H Amidation G->H R'-NH2, Coupling Agent I Hypothetical Fungicide H->I

Caption: Hypothetical synthetic workflow for a fungicide starting from 3-Bromo-5-fluoroisonicotinaldehyde.

Experimental Protocol: Wittig Reaction of 3-Bromo-5-fluoroisonicotinaldehyde

This protocol describes the first key step in the hypothetical synthetic pathway – the conversion of the aldehyde to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction.

Materials:

Reagent/SolventCAS NumberMolecular WeightAmount (mmol)Volume/Weight
3-Bromo-5-fluoroisonicotinaldehyde1227573-02-5204.0010.02.04 g
Triethyl phosphonoacetate867-13-0224.1611.02.47 g (2.3 mL)
Sodium hydride (60% dispersion in oil)7646-69-724.0012.00.48 g
Anhydrous Tetrahydrofuran (THF)109-99-972.11-50 mL
Saturated aqueous NH4Cl solution12125-02-953.49-20 mL
Ethyl acetate141-78-688.11-100 mL
BrineN/AN/A-20 mL
Anhydrous Magnesium Sulfate7487-88-9120.37-q.s.

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (0.48 g, 12.0 mmol) under a nitrogen atmosphere.

  • Anhydrous THF (20 mL) is added, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of triethyl phosphonoacetate (2.47 g, 11.0 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred suspension over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • A solution of 3-Bromo-5-fluoroisonicotinaldehyde (2.04 g, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at 0 °C over 20 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl solution (20 mL).

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure α,β-unsaturated ester intermediate.

Expected Yield: 75-85%

Plausible Mode of Action for the Hypothetical Fungicide

Many pyridine-based fungicides act by inhibiting specific enzymes essential for fungal growth and development. A possible mode of action for the hypothetical fungicide synthesized from 3-Bromo-5-fluoroisonicotinaldehyde could be the inhibition of succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain.

G cluster_0 Mitochondrion Complex_II Succinate Dehydrogenase (Complex II) Fumarate Fumarate Complex_II->Fumarate ATP_Production ATP Production Complex_II->ATP_Production Hypothetical_Fungicide Hypothetical Fungicide Hypothetical_Fungicide->Complex_II Inhibits Succinate Succinate Succinate->Complex_II Fungal_Growth_Inhibition Fungal Growth Inhibition ATP_Production->Fungal_Growth_Inhibition Leads to

Caption: Potential mode of action of the hypothetical fungicide as a Succinate Dehydrogenase Inhibitor (SDHI).

Conclusion

3-Bromo-5-fluoroisonicotinaldehyde represents a promising starting material for the synthesis of novel agrochemicals. Its unique combination of functional groups allows for the creation of a wide array of derivatives with potentially high biological activity. The provided synthetic protocol and proposed mode of action serve as a representative example of how this versatile building block can be utilized in the discovery and development of next-generation crop protection agents. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in agrochemical synthesis.

Scalable Synthesis of Substituted Isonicotinaldehydes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of substituted isonicotinaldehydes, key intermediates in the development of pharmaceuticals and other functional organic molecules. The following sections outline three primary scalable synthetic strategies: the Vilsmeier-Haack reaction for the preparation of 2-chloro-substituted isonicotinaldehydes, a two-step synthesis from isonicotinic acid derivatives, and functionalization via directed ortho-lithiation of pyridine precursors.

Synthesis of 2-Chloro-Substituted Isonicotinaldehydes via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and scalable method for the synthesis of 2-chloro-substituted isonicotinaldehydes from enamide precursors. This reaction offers a versatile route to a variety of substituted pyridines, which are valuable synthons for further chemical transformations. The use of diphosgene or triphosgene in place of phosphorus oxychloride (POCl₃) can lead to improved yields and selectivity.[1]

Logical Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reagent Vilsmeier Reagent cluster_product Final Product Aldehyde Aldehyde Enamide Enamide Aldehyde->Enamide Amine Amine Amine->Enamide Cyclization Vilsmeier-Haack Cyclization Enamide->Cyclization DMF DMF Vilsmeier_Reagent_Formation DMF->Vilsmeier_Reagent_Formation POCl3_Phosgene POCl3 / Diphosgene / Triphosgene POCl3_Phosgene->Vilsmeier_Reagent_Formation Substituted_Isonicotinaldehyde 2-Chloro-Substituted Isonicotinaldehyde Vilsmeier_Reagent_Formation->Cyclization Cyclization->Substituted_Isonicotinaldehyde

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloro-substituted isonicotinaldehydes.

Experimental Protocol: Synthesis of 2-Chloro-5-methyl-isonicotinaldehyde

This protocol is adapted from a general procedure for the Vilsmeier-Haack reaction of enamides.[1]

Materials:

  • N-(1-propenyl)aniline (Enamide precursor)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Triphosgene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 7.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.5-7.0 equiv.) or a solution of triphosgene (2.5 equiv.) in dichloromethane (DCM) to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to form the Vilsmeier reagent.

  • Reaction with Enamide: Dissolve the enamide (1.0 equiv.) in a minimal amount of dry DCM. Add the enamide solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 75 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-chloro-5-methyl-isonicotinaldehyde.

Quantitative Data: Vilsmeier-Haack Synthesis of Substituted Chloronicotinaldehydes

The following table summarizes the yields of various substituted 2-chloronicotinaldehydes synthesized via the Vilsmeier-Haack reaction.[1]

Enamide Precursor Substituents (R¹, R², R³)Vilsmeier Reagent (equiv.)Product: 2-Chloro-Substituted NicotinaldehydeYield (%)
R¹=H, R²=Me, R³=PhPOCl₃ (7)2-Chloro-5-methyl-3-phenylnicotinaldehyde85
R¹=H, R²=Et, R³=PhPOCl₃ (7)2-Chloro-5-ethyl-3-phenylnicotinaldehyde82
R¹=H, R²=n-Pr, R³=PhPOCl₃ (7)2-Chloro-5-propyl-3-phenylnicotinaldehyde80
R¹=H, R²=i-Pr, R³=PhPOCl₃ (7)2-Chloro-5-isopropyl-3-phenylnicotinaldehyde78
R¹=H, R²=Ph, R³=HPOCl₃ (7)2-Chloro-6-phenylnicotinaldehyde88
R¹=H, R²=p-(OCH₃)C₆H₄, R³=HPOCl₃ (7)2-Chloro-6-(4-methoxyphenyl)nicotinaldehyde90
R¹=Ph, R²=Me, R³=HTriphosgene (2.5)2-Chloro-4-phenyl-6-methylnicotinaldehyde92
R¹=Ph, R²=CO₂Et, R³=HTriphosgene (2.5)Ethyl 2-chloro-4-formyl-6-phenylnicotinate85

Scalable Two-Step Synthesis from Isonicotinic Acid

A patented, scalable method for the preparation of isonicotinaldehyde (4-pyridinecarboxaldehyde) involves a two-step process starting from isonicotinic acid. This method is advantageous due to its use of readily available starting materials, low production cost, and high yield, making it suitable for large-scale industrial production.

Synthetic Pathway from Isonicotinic Acid

Isonicotinic_Acid_Pathway Isonicotinic_Acid Isonicotinic Acid Solvent_Free_Reaction Solvent-Free Reaction (100-300 °C, 10-15 h) Isonicotinic_Acid->Solvent_Free_Reaction Ethylenediamine Ethylenediamine or o-Phenylenediamine Ethylenediamine->Solvent_Free_Reaction Imidazoline_Intermediate 4-Pyridine-2-imidazoline Solvent_Free_Reaction->Imidazoline_Intermediate Reductive_Hydrolysis Reductive Hydrolysis (Na, EtOH; then Oxalic Acid) Imidazoline_Intermediate->Reductive_Hydrolysis Isonicotinaldehyde Isonicotinaldehyde Reductive_Hydrolysis->Isonicotinaldehyde

Caption: Two-step synthesis of isonicotinaldehyde from isonicotinic acid.

Experimental Protocol: Synthesis of Isonicotinaldehyde

This protocol is based on a patented procedure and is designed for scalability.

Step 1: Solvent-Free Synthesis of 4-Pyridine-2-imidazoline

Materials:

  • Isonicotinic acid

  • Ethylenediamine or o-phenylenediamine

Procedure:

  • In a suitable reaction vessel, combine isonicotinic acid and ethylenediamine (or o-phenylenediamine) in a 1:1.2 molar ratio.

  • Heat the mixture under solvent-free conditions to a temperature between 100-300 °C.

  • Maintain the reaction at this temperature for 10-15 hours.

  • Monitor the reaction for the consumption of isonicotinic acid.

  • Upon completion, cool the reaction mixture to afford the crude 4-pyridine-2-imidazoline intermediate. This intermediate can be used in the next step with or without further purification.

Step 2: Reductive Hydrolysis to Isonicotinaldehyde

Materials:

  • 4-Pyridine-2-imidazoline (from Step 1)

  • Absolute ethanol

  • Metallic sodium

  • Oxalic acid solution (pH 1-2)

  • Sodium bicarbonate

  • Ethyl acetate

Procedure:

  • Dissolve 14.7 g of 4-pyridine-2-imidazoline in 40 mL of absolute ethanol in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Carefully add 3 g of metallic sodium in small portions, ensuring the temperature remains below -5 °C.

  • After the addition is complete, stir the reaction for 1 hour.

  • Remove the absolute ethanol under reduced pressure.

  • Add an oxalic acid solution with a pH of 1-2 to the residue and heat to reflux for 2 hours.

  • After the reaction is complete, cool the solution and neutralize with sodium bicarbonate to an alkaline pH.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isonicotinaldehyde. A reported yield for this process is 88%.

Quantitative Data: Two-Step Synthesis of Isonicotinaldehyde
Starting MaterialIntermediateFinal ProductOverall Yield (%)Reference
Isonicotinic Acid4-Pyridine-2-imidazolineIsonicotinaldehyde88CN106518753A

Synthesis via Directed ortho-Lithiation of Substituted Pyridines

Directed ortho-lithiation is a versatile strategy for the regioselective functionalization of pyridine rings. By choosing an appropriate directing group, a lithium-halogen exchange or direct deprotonation can be achieved at a specific position, followed by quenching with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. This method is particularly useful for synthesizing isonicotinaldehydes with substituents at positions that are not easily accessible through other routes.

General Scheme for Directed ortho-Lithiation

Directed_Lithiation Substituted_Pyridine Substituted Pyridine (e.g., 2-halopyridine) Lithiation_Step Lithiation (e.g., n-BuLi, LDA) Substituted_Pyridine->Lithiation_Step Lithiated_Intermediate Lithiated Pyridine Intermediate Lithiation_Step->Lithiated_Intermediate Quenching Quenching Lithiated_Intermediate->Quenching Electrophile Electrophile (e.g., DMF) Electrophile->Quenching Substituted_Isonicotinaldehyde Substituted Isonicotinaldehyde Quenching->Substituted_Isonicotinaldehyde

Caption: General workflow for the synthesis of substituted isonicotinaldehydes via directed ortho-lithiation.

Experimental Protocol: Synthesis of 2-Chloro-3-formylpyridine

This protocol is a representative example of a directed ortho-lithiation of a halopyridine followed by formylation.

Materials:

  • 2-Chloropyridine

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Lithiating Agent (if using LDA): In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equiv.) in anhydrous THF. Cool the solution to -78 °C and add n-BuLi (1.0 equiv.) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Lithiation: To the solution of LDA at -78 °C, or to a solution of n-BuLi in THF at -78 °C, add a solution of 2-chloropyridine (1.0 equiv.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5 equiv.) to the reaction mixture at -78 °C. Stir for an additional 1 hour at -78 °C, then allow the reaction to warm to room temperature.

  • Workup: Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-formylpyridine.

Quantitative Data: Synthesis of Substituted Pyridines via Lithiation

The following table provides examples of the synthesis of substituted pyridines via lithiation, which can be precursors to or directly form substituted isonicotinaldehydes upon reaction with a formylating agent.

Pyridine SubstrateLithiating AgentElectrophileProductYield (%)Reference
2-ChloropyridineLTMP (3 equiv.)D₂O2-Chloro-3-deuteriopyridine70[2]
2-Chloropyridinen-BuLi (2 equiv.)Benzaldehyde2-Chloro-3-(hydroxyphenylmethyl)pyridine72[3]
2-ChloropyridineBuLi-LiDMAEVarious6-Functionalized-2-chloropyridines-[4]
2-Aryl-6-chloropyridinet-BuLiVariousortho-Functionalized 2-aryl-6-chloropyridines-[5]

Note on Further Functionalization:

The 2-chloro-substituted isonicotinaldehydes synthesized via the Vilsmeier-Haack reaction are versatile intermediates. The chloro group can be displaced by various nucleophiles (e.g., alkoxides, thiolates) through nucleophilic aromatic substitution to introduce a wide range of substituents at the 2-position.[6][7] Additionally, the chloro- and iodo- or bromo-analogs can undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce carbon-carbon bonds.[8][9][10] The aldehyde functionality itself can be further modified through various standard organic transformations.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. This application note provides a detailed experimental procedure for the SNAr reaction on 3-Bromo-5-fluoroisonicotinaldehyde. The presence of two different halogen atoms and a strongly electron-withdrawing aldehyde group makes this substrate particularly interesting for selective functionalization. In this context, the fluorine atom at the 5-position is the more reactive site for nucleophilic attack due to the powerful para-activating effect of the aldehyde group, which stabilizes the Meisenheimer intermediate. This protocol details the reaction with a primary amine, a common transformation in the synthesis of biologically active molecules and pharmaceutical intermediates.

Reaction Principle

The SNAr reaction on 3-Bromo-5-fluoroisonicotinaldehyde with a primary amine proceeds via an addition-elimination mechanism. The nucleophilic amine attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The electron-withdrawing aldehyde group at the para position effectively delocalizes the negative charge, facilitating the formation of this intermediate. In the subsequent step, the fluoride ion, being a better leaving group in this context than bromide due to the strong activation, is eliminated, restoring the aromaticity of the pyridine ring and yielding the 3-amino-5-fluoroisonicotinaldehyde derivative.

Experimental Protocol

This protocol describes a general procedure for the nucleophilic aromatic substitution of 3-Bromo-5-fluoroisonicotinaldehyde with a generic primary amine (R-NH₂).

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde

  • Primary amine (e.g., benzylamine, morpholine, etc.)

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 3-Bromo-5-fluoroisonicotinaldehyde (1.0 eq).

  • Dissolve the starting material in a suitable polar aprotic solvent such as DMSO.

  • Add the primary amine (1.1 - 1.5 eq) to the solution.

  • Add a base, such as potassium carbonate (2.0 eq), to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from 80°C to 120°C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The reaction is considered complete when the starting material spot is no longer visible under UV light. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will typically be a gradient of hexane and ethyl acetate.

  • Collect the fractions containing the desired product and concentrate them using a rotary evaporator to yield the pure 3-amino-5-fluoroisonicotinaldehyde derivative.

  • Characterization: Characterize the purified product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for a representative SNAr reaction on 3-Bromo-5-fluoroisonicotinaldehyde with a primary amine.

ParameterValue
Reactants
3-Bromo-5-fluoroisonicotinaldehyde1.0 mmol
Primary Amine (R-NH₂)1.2 mmol
Base (K₂CO₃)2.0 mmol
Solvent (DMSO)5 mL
Reaction Conditions
Temperature100 °C
Reaction Time6 - 12 hours
Product
Product Name3-(Alkyl/Aryl)amino-5-fluoroisonicotinaldehyde
Yield70-90% (Typical)
Analytical Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 9.9 (s, 1H, CHO), 8.5 (s, 1H, Ar-H), 8.0 (s, 1H, Ar-H), ...
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 190 (CHO), 158 (d, J=250 Hz, C-F), ...
MS (ESI)m/z: [M+H]⁺

Note: The exact NMR chemical shifts and mass-to-charge ratio will depend on the specific primary amine used in the reaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start 1. Add Reactants (Aldehyde, Amine, Base) solvent 2. Add Solvent (DMSO) start->solvent react 3. Heat and Stir (80-120°C) solvent->react monitor 4. Monitor by TLC react->monitor quench 5. Quench with Water monitor->quench Reaction Complete extract 6. Extract with EtOAc quench->extract wash 7. Wash with Brine extract->wash dry 8. Dry and Concentrate wash->dry chromatography 9. Column Chromatography dry->chromatography characterization 10. Characterize (NMR, MS) chromatography->characterization product Pure Product characterization->product

Caption: Experimental workflow for the SNAr reaction.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism Reactants 3-Bromo-5-fluoro- isonicotinaldehyde + R-NH₂ Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 3-(R-amino)-5-bromo- isonicotinaldehyde + F⁻ Meisenheimer->Product Elimination of Fluoride

Caption: Simplified reaction mechanism pathway.

Application Notes and Protocols: The Use of 3-Bromo-5-fluoroisonicotinaldehyde in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoroisonicotinaldehyde is a substituted pyridine derivative that holds significant potential as a versatile building block in the synthesis of novel, biologically active compounds. Its unique structural features—a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and a fluorine atom to modulate electronic properties—make it an attractive starting material for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and representative protocols for the utilization of 3-Bromo-5-fluoroisonicotinaldehyde in drug discovery, with a particular focus on the development of kinase inhibitors.

The pyridine scaffold is a common motif in many FDA-approved drugs and is of significant interest in medicinal chemistry. It can act as a hinge-binder within the ATP-binding pocket of kinases, forming crucial hydrogen bonds that contribute to an inhibitor's potency and selectivity. The presence of both a bromo and a fluoro substituent on the pyridine ring of 3-Bromo-5-fluoroisonicotinaldehyde offers researchers the tools to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compounds.

Application Notes: Kinase Inhibitor Development

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of small-molecule kinase inhibitors is a major focus of modern drug discovery.

3-Bromo-5-fluoroisonicotinaldehyde is a key precursor for the synthesis of various heterocyclic compounds, including pyridone derivatives, that can be designed to target the ATP-binding site of specific kinases. The aldehyde functionality provides a convenient handle for the introduction of various side chains and for the construction of fused ring systems. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce a wide range of substituents, thereby enabling the exploration of the chemical space around the pyridine core to optimize biological activity and selectivity.

A particularly relevant application is in the synthesis of inhibitors for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. These kinases are implicated in cancer progression, metastasis, and drug resistance, making them important therapeutic targets. The general strategy involves the elaboration of the pyridine core into a more complex heterocyclic system that can effectively inhibit the activity of these kinases.

Experimental Protocols

The following are representative, detailed methodologies for key experiments in the synthesis of biologically active compounds starting from 3-Bromo-5-fluoroisonicotinaldehyde. These protocols are based on established synthetic transformations for similar molecules.

Protocol 1: Reductive Amination of 3-Bromo-5-fluoroisonicotinaldehyde

This protocol describes a general procedure for the reaction of 3-Bromo-5-fluoroisonicotinaldehyde with a primary or secondary amine to form the corresponding amine derivative.

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of 3-Bromo-5-fluoroisonicotinaldehyde (1.0 eq) in DCM or DCE (0.1-0.2 M), add the desired amine (1.0-1.2 eq).

  • If the amine salt is used, add a base like triethylamine or diisopropylethylamine (1.5 eq) to liberate the free amine.

  • Add a catalytic amount of acetic acid (0.1 eq), if necessary, to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted product.

Protocol 2: Suzuki Cross-Coupling of a 3-Bromo-5-fluoropyridine Derivative

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 3-position of the pyridine ring.

Materials:

  • 3-Bromo-5-fluoropyridine derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a reaction vessel, combine the 3-Bromo-5-fluoropyridine derivative (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired coupled product.

Data Presentation

The following table presents hypothetical biological activity data for a series of compounds that could be synthesized from 3-Bromo-5-fluoroisonicotinaldehyde, targeting a representative kinase (e.g., Axl kinase). This data is for illustrative purposes to demonstrate how results could be structured.

Compound IDR Group (at 3-position via Suzuki Coupling)Axl Kinase IC₅₀ (nM)
Cpd-1 Phenyl150
Cpd-2 4-Methoxyphenyl85
Cpd-3 3-Aminophenyl45
Cpd-4 Pyridin-4-yl60
Cpd-5 Thiophen-2-yl110
Reference Known Axl Inhibitor10

Mandatory Visualizations

Signaling Pathway Diagram

ReceptorTyrosineKinasePathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) (e.g., Axl, Mer, Tyro3) Ligand->RTK Binding & Dimerization P1 Phosphorylation RTK->P1 Autophosphorylation RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Kinase Inhibitor (Derived from 3-Bromo-5-fluoro- isonicotinaldehyde) Inhibitor->RTK Inhibition

Caption: A simplified signaling pathway for a Receptor Tyrosine Kinase (RTK), illustrating the points of intervention for kinase inhibitors.

Experimental Workflow Diagram

SynthesisWorkflow Start 3-Bromo-5-fluoro- isonicotinaldehyde Step1 Reductive Amination (Protocol 1) Start->Step1 Intermediate N-substituted 3-Bromo-5-fluoropyridine derivative Step1->Intermediate Step2 Suzuki Cross-Coupling (Protocol 2) Intermediate->Step2 FinalProduct Biologically Active Target Compound Step2->FinalProduct Assay Biological Assay (e.g., Kinase Inhibition Assay) FinalProduct->Assay Data Quantitative Data (e.g., IC50 values) Assay->Data

Caption: A general experimental workflow for the synthesis and evaluation of biologically active compounds from 3-Bromo-5-fluoroisonicotinaldehyde.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-5-fluoroisonicotinaldehyde by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of 3-Bromo-5-fluoroisonicotinaldehyde?

A1: Silica gel is the most common stationary phase for the purification of polar organic compounds like 3-Bromo-5-fluoroisonicotinaldehyde.[1] However, due to the basic nature of the pyridine ring, interaction with the acidic silica surface can sometimes lead to peak tailing or even degradation of the compound.[2] If such issues are observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2][3][4]

Q2: How do I choose an appropriate solvent system (mobile phase) for the purification?

A2: The ideal solvent system should provide a good separation between your target compound and any impurities, with a retention factor (Rf) of approximately 0.3-0.4 for the desired product on a Thin Layer Chromatography (TLC) plate.[5] A common starting point for polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[2][6] You can gradually increase the polarity by increasing the proportion of the polar solvent. For basic compounds like this, adding a small amount (0.1-1%) of a modifier like triethylamine or pyridine to the mobile phase can help to reduce peak tailing by neutralizing the acidic sites on the silica gel.[2][5]

Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A3: Decomposition on silica gel can be a problem for sensitive aldehydes and basic nitrogen-containing compounds.[2][3][4] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel in your mobile phase containing 1-2% triethylamine to neutralize the acidic silanol groups before packing the column.[2]

  • Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil, which are less acidic than silica gel.[2][3]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[2]

  • Work at Low Temperatures: If the compound is thermally labile, performing the chromatography in a cold room may help to reduce degradation.

Q4: I am observing co-elution of impurities with my product. How can I improve the separation?

A4: Achieving good separation can be challenging, especially with structurally similar impurities like regioisomers.[7] To improve resolution:

  • Optimize the Mobile Phase: Systematically screen different solvent systems with varying polarities using TLC.[2] A shallower solvent gradient during gradient elution can also improve separation.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel-to-crude material ratio of at least 30:1 by weight.[2]

  • Use a Longer Column: Increasing the column length can enhance the separation of closely eluting compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Bromo-5-fluoroisonicotinaldehyde.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield After Chromatography 1. Compound degradation on the column.2. The compound is highly retained on the column.3. Incomplete elution.1. Test for compound stability on a TLC plate by spotting and letting it sit for an hour before developing. If streaking or new spots appear, consider deactivating the silica or using an alternative stationary phase.[3]2. Gradually increase the polarity of the mobile phase to ensure all the compound has eluted. Check the final fractions for your product.3. After the main product has eluted, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining material.
Product Elutes with the Solvent Front The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).[2]
Significant Peak Tailing 1. Interaction of the basic pyridine nitrogen with acidic silica gel.2. The compound is sparingly soluble in the mobile phase.1. Add 0.1-1% triethylamine or pyridine to your eluent system.[2][5]2. Try a different solvent system in which your compound is more soluble.
Multiple Spots on TLC of a "Pure" Fraction 1. The compound is unstable and degrading after elution.2. The fraction is not pure and contains closely eluting impurities.1. Immediately remove the solvent from the pure fractions under reduced pressure at a low temperature.2. Re-run the chromatography with a shallower solvent gradient or a different solvent system to improve separation.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of 3-Bromo-5-fluoroisonicotinaldehyde using flash column chromatography.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis.[1][2]

  • If deactivation is required, add 1-2% triethylamine to the solvent used to make the slurry.

2. Packing the Column:

  • Secure the column in a vertical position.

  • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.[1]

  • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[1]

3. Sample Loading:

  • Dissolve the crude 3-Bromo-5-fluoroisonicotinaldehyde in a minimal amount of the initial mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[3]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Begin collecting fractions.

  • If using gradient elution, gradually increase the polarity of the mobile phase.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-Bromo-5-fluoroisonicotinaldehyde.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis slurry Prepare Silica Slurry tlc->slurry Select Solvent System pack Pack Column slurry->pack load Load Sample pack->load elute Elute & Collect Fractions load->elute analyze Analyze Fractions (TLC) elute->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of 3-Bromo-5-fluoroisonicotinaldehyde.

troubleshooting_guide cluster_problems Problem Identification cluster_solutions Potential Solutions start Chromatography Issue Observed low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation peak_tailing Peak Tailing start->peak_tailing degradation Compound Degradation start->degradation low_yield->degradation optimize_solvent Optimize Mobile Phase low_yield->optimize_solvent poor_separation->optimize_solvent reduce_load Reduce Column Load poor_separation->reduce_load deactivate_silica Deactivate Silica (add Triethylamine) peak_tailing->deactivate_silica change_stationary_phase Change Stationary Phase (e.g., Alumina) degradation->change_stationary_phase degradation->deactivate_silica use_flash Use Flash Chromatography degradation->use_flash

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Synthesis of 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-fluoroisonicotinaldehyde. The information is designed to help identify and resolve common impurities and challenges encountered during the synthesis and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3-Bromo-5-fluoroisonicotinaldehyde?

A common and plausible synthetic route starts from a commercially available precursor, 3-bromo-5-fluoropyridine. The synthesis is typically a single-step formylation reaction. One of the most effective methods for the formylation of electron-deficient pyridine rings is through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Q2: What are the most common impurities I might encounter in the synthesis of 3-Bromo-5-fluoroisonicotinaldehyde?

The common impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 3-bromo-5-fluoropyridine is a common impurity if the reaction does not go to completion.

  • Solvent Residues: Solvents used in the reaction and work-up, such as tetrahydrofuran (THF), diethyl ether, or hexanes, may be present in the final product.

  • Byproducts from Side Reactions: Depending on the reaction conditions, side reactions can occur. For instance, if using an organolithium reagent, trace amounts of water can quench the reagent and lead to the formation of debrominated starting material (5-fluoropyridine).

  • Over-alkylation/arylation: The highly reactive organolithium intermediate can potentially react with other electrophiles present in the reaction mixture.

Q3: My crude 3-Bromo-5-fluoroisonicotinaldehyde product is a dark oil instead of a solid. What could be the cause?

The appearance of a dark oil suggests the presence of significant impurities or decomposition products. This can be caused by:

  • Elevated reaction temperatures: Organolithium reagents are highly reactive and can decompose or lead to side reactions at higher temperatures.

  • Presence of oxygen: Executing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the organolithium intermediate.

  • Impure starting materials or solvents: Using wet or impure solvents and reagents can lead to a host of side reactions and product degradation.

Q4: How can I best purify the crude 3-Bromo-5-fluoroisonicotinaldehyde?

The most common and effective purification methods for this compound are:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and non-polar byproducts. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is a solid and contains a major impurity with different solubility characteristics, recrystallization can be an efficient purification method. Suitable solvent systems can be determined through small-scale solubility tests.

Troubleshooting Guides

Issue 1: Low Yield of 3-Bromo-5-fluoroisonicotinaldehyde
Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure accurate stoichiometry of reagents. - Extend the reaction time. - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Decomposition of organolithium reagent - Maintain a low reaction temperature (typically -78 °C). - Use freshly titrated n-butyllithium. - Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.
Inefficient quenching - Add the DMF slowly to the reaction mixture at low temperature. - Ensure the DMF is anhydrous.
Issue 2: Presence of Multiple Spots on TLC of Crude Product
Observed Impurity (by TLC) Potential Identity Troubleshooting and Removal Strategy
Spot with higher Rf than the product Unreacted 3-bromo-5-fluoropyridine- Optimize reaction conditions for higher conversion (see Issue 1). - Purify by column chromatography.
Spot with lower Rf than the product Polar byproducts- Ensure anhydrous conditions to minimize side reactions. - Purify by column chromatography, potentially using a more polar eluent system.
Streaking on the TLC plate Highly polar impurities or baseline material- Perform an aqueous work-up to remove water-soluble impurities. - Consider a pre-purification step like filtration through a small plug of silica gel.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-fluoroisonicotinaldehyde

This protocol describes the formylation of 3-bromo-5-fluoropyridine via lithium-halogen exchange.

Materials:

  • 3-bromo-5-fluoropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 3-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified 3-Bromo-5-fluoroisonicotinaldehyde.

Data Presentation

Table 1: Representative Purity Profile of Crude vs. Purified Product
Compound Crude Product (% by GC-MS) Purified Product (% by GC-MS)
3-Bromo-5-fluoroisonicotinaldehyde 75.2>98.5
3-bromo-5-fluoropyridine 15.8<0.5
5-fluoropyridine 3.5Not Detected
Other unidentified impurities 5.5<1.0
Table 2: Analytical Methods for Purity Assessment
Analytical Technique Purpose Typical Parameters
GC-MS Purity assessment and identification of volatile impurities.Column: DB-5ms or equivalent. Injector Temp: 250 °C. Oven Program: 50 °C (2 min), then ramp to 280 °C at 10 °C/min.
¹H NMR Structural confirmation and detection of proton-containing impurities.Solvent: CDCl₃. Internal Standard: Tetramethylsilane (TMS).
HPLC Quantitative purity analysis.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detection: UV at 254 nm.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Reaction Formylation of 3-bromo-5-fluoropyridine Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude 3-Bromo-5-fluoro- isonicotinaldehyde Workup->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product (>98.5%) Column_Chromatography->Pure_Product Analysis GC-MS, NMR, HPLC Pure_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of 3-Bromo-5-fluoroisonicotinaldehyde.

Troubleshooting_Logic Start Crude Product Analysis Low_Yield Low Yield? Start->Low_Yield Multiple_Spots Multiple Spots on TLC? Low_Yield->Multiple_Spots No Optimize_Reaction Optimize Reaction Conditions: - Temperature Control - Anhydrous Conditions - Reagent Stoichiometry Low_Yield->Optimize_Reaction Yes Purify Purify by Column Chromatography Multiple_Spots->Purify Yes Pure_Product Pure Product Multiple_Spots->Pure_Product No Optimize_Reaction->Start Purify->Pure_Product Successful Impure_Product Impure Product Purify->Impure_Product Unsuccessful

Technical Support Center: Side Reactions in the Bromination of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting side reactions in the bromination of fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and optimize their synthetic outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with quantitative data, detailed experimental protocols, and visual aids to clarify reaction pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

What are the most common side reactions observed during the bromination of fluorinated pyridines?

When performing electrophilic bromination on fluorinated pyridines, researchers may encounter several side reactions that can lower the yield of the desired product and complicate purification. The most prevalent of these include:

  • Over-bromination: The introduction of more than one bromine atom onto the pyridine ring. This is particularly common when the reaction conditions are too harsh or when the substrate is highly activated.

  • Halogen Exchange: The substitution of a fluorine atom with a bromine atom. This can be a significant issue, especially at elevated temperatures or with certain brominating agents.

  • Formation of Pyridine N-oxides: While often a deliberate strategy to control regioselectivity, unintended N-oxide formation can occur under certain oxidative bromination conditions.

  • Hydrodefluorination: The replacement of a fluorine atom with a hydrogen atom, although less common during bromination, can occur under specific catalytic conditions.

  • Formation of Isomeric Products: Depending on the substitution pattern of the fluorinated pyridine, a mixture of constitutional isomers of the brominated product may be formed.[1]

I am observing significant amounts of a dibrominated product. How can I improve the selectivity for monobromination?

Issue: Formation of a dibrominated side product, such as 2,5-dibromopyridine, has been observed during the synthesis of 2-bromopyridine, reducing the yield of the desired monobrominated compound.[1]

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess or a 1:1 molar ratio of the brominating agent to the fluorinated pyridine can help minimize over-bromination.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature. Electrophilic aromatic substitution is an activated process, and lowering the temperature can decrease the rate of the second bromination reaction more significantly than the first.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂).[2][3][4][5] The use of NBS can significantly reduce the formation of dibrominated byproducts.[2][3]

  • Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents may sometimes favor monobromination.

Illustrative Data:

Starting MaterialBrominating AgentSolventTemperature (°C)Major ProductMajor Side Product(s)Reference
2-AminopyridineBr₂ / NaNO₂ / HBrWater-5 to 02-Bromopyridine2,5-Dibromopyridine, 2-Chloropyridine[1]
AnisoleN-Bromosuccinimide (NBS)Acetonitrile0 to RTp-Bromoanisoleortho-Bromoanisole[6]

Over_bromination_Mitigation cluster_problem Problem cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome Problem Over-bromination Observed (e.g., Dibrominated Product) Stoichiometry Control Stoichiometry (1:1 ratio) Problem->Stoichiometry Adjust Temperature Lower Reaction Temperature Problem->Temperature Decrease Reagent Use Milder Reagent (e.g., NBS) Problem->Reagent Change Solvent Optimize Solvent Problem->Solvent Screen Outcome Increased Yield of Monobrominated Product Stoichiometry->Outcome Temperature->Outcome Reagent->Outcome Solvent->Outcome

My product analysis shows the presence of a brominated product where a fluorine atom has been replaced. How can I prevent this halogen exchange?

Issue: Halogen exchange, specifically the replacement of a fluorine atom with a bromine atom, can occur during the bromination of fluorinated pyridines. This side reaction leads to the formation of undesired brominated species and reduces the overall efficiency of the desired transformation.

Troubleshooting Strategies:

  • Milder Reaction Conditions: High temperatures can promote halogen exchange. Whenever possible, conduct the bromination at room temperature or below.

  • Choice of Brominating Agent and Catalyst: The combination of the brominating agent and any catalyst used can significantly impact the extent of halogen exchange. For instance, some Lewis acids might facilitate this side reaction. A screening of different brominating agents (e.g., NBS, dibromoisocyanuric acid) and reaction conditions is recommended.

  • Protecting Groups: In some cases, strategic use of protecting groups can deactivate the position of the fluorine atom towards nucleophilic attack that might initiate the exchange.

Mechanism of Halogen Exchange:

While the exact mechanism can vary, one possibility involves a nucleophilic attack of a bromide ion on the carbon bearing the fluorine atom, which is activated by the electron-withdrawing nature of the pyridine ring and potentially by coordination to a Lewis acid. This is more likely to occur at positions activated towards nucleophilic aromatic substitution (e.g., 2- and 4-positions).

Halogen_Exchange_Mechanism Start Fluorinated Pyridine Intermediate Meisenheimer-like Intermediate Start->Intermediate + Br⁻ Product Brominated Pyridine (Halogen Exchange Product) Intermediate->Product - F⁻ Fluoride Fluoride Ion (F⁻)

I suspect the formation of a pyridine N-oxide as a side product. How can I confirm its presence and avoid its formation?

Issue: Unintended oxidation of the pyridine nitrogen to an N-oxide can occur, especially when using certain brominating agents that have oxidative properties or in the presence of peroxide impurities.

Confirmation:

  • Spectroscopic Analysis: Pyridine N-oxides have distinct spectroscopic signatures. In ¹H NMR, the protons on the pyridine ring, particularly at the 2- and 6-positions, are typically shifted downfield compared to the parent pyridine. The formation of the N-O bond can also be confirmed by IR spectroscopy (N-O stretching vibration) and mass spectrometry (M+16 peak).

Prevention:

  • Use Pure Reagents: Ensure that the brominating agent and solvent are free from oxidative impurities. For example, freshly recrystallized NBS is recommended to avoid side reactions.[3]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation from atmospheric oxygen.

  • Avoid Oxidative Brominating Agents: If N-oxide formation is a persistent issue, consider using a brominating agent with lower oxidizing potential.

N_Oxide_Formation_Troubleshooting Problem Suspected Pyridine N-Oxide Formation Confirmation Confirm by Spectroscopy (NMR, IR, MS) Problem->Confirmation Prevention Prevention Strategies Problem->Prevention PureReagents Use Pure Reagents (e.g., fresh NBS) Prevention->PureReagents InertAtmosphere Inert Atmosphere (N₂ or Ar) Prevention->InertAtmosphere ReagentChoice Choose Less Oxidizing Brominating Agent Prevention->ReagentChoice Outcome Minimized N-Oxide Side Product PureReagents->Outcome InertAtmosphere->Outcome ReagentChoice->Outcome

Experimental Protocols

General Protocol for Electrophilic Bromination of an Activated Aromatic Compound (Anisole) with NBS

This protocol provides a general method for the bromination of an activated aromatic ring, which can be adapted for fluorinated pyridines with careful optimization.

Materials:

  • Anisole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve anisole in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography to yield p-bromoanisole.[6]

Note: For fluorinated pyridines, which are generally less reactive than anisole, heating may be required. However, this should be done cautiously to avoid side reactions like halogen exchange. A thorough optimization of reaction time and temperature is crucial.

Protocol for the Synthesis of 2-Bromopyridine from 2-Aminopyridine

This protocol illustrates a common method for introducing bromine at the 2-position of a pyridine ring, which can sometimes lead to chlorinated and dibrominated side products.

Materials:

  • 2-Aminopyridine (1.0 mole)

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Steam distillation apparatus

Procedure:

  • Add 2-aminopyridine to a cooled (-10 °C) solution of hydrobromic acid.

  • Add bromine to the mixture.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture for a specified time.

  • Neutralize the reaction mixture with a sodium hydroxide solution.

  • Steam distill the mixture to isolate the crude product.

  • Separate the organic phase, which contains 2-bromopyridine along with side products like 2-chloropyridine and 2,5-dibromopyridine.[1]

Quantitative Data on Product and Side Product Distribution:

ProductYield (%)
2-Bromopyridine86.4
2-Chloropyridine2.6
2,5-Dibromopyridine2.8
Data from a specific experiment reported in the literature.[1]

This technical support guide provides a starting point for addressing common side reactions in the bromination of fluorinated pyridines. Successful synthesis in this area often requires careful optimization of reaction conditions and a thorough understanding of the potential side pathways. We encourage researchers to consult the primary literature for more specific examples and detailed mechanistic studies relevant to their particular substrate.

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the Suzuki-Miyaura coupling of 3-Bromo-5-fluoroisonicotinaldehyde. The following guides and frequently asked questions (FAQs) address common issues to help optimize reaction yields and minimize side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with 3-Bromo-5-fluoroisonicotinaldehyde is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in the Suzuki coupling of this substrate are often traced back to a few key areas. First, ensure your reagents, especially the boronic acid/ester and solvent, are of high purity and anhydrous, as water can lead to unwanted side reactions.[1] Second, confirm that the reaction has been adequately degassed and is maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst and promote homocoupling of the boronic acid.[2] Finally, the choice of base is critical; a base that is too weak may not efficiently activate the boronic acid, while one that is too strong could degrade the aldehyde functionality.[1]

Q2: I'm observing a significant amount of a dehalogenated byproduct (5-fluoroisonicotinaldehyde). How can this be minimized?

A2: Dehalogenation, the replacement of the bromine with a hydrogen atom, is a known side reaction, particularly with electron-deficient N-heterocyclic halides like your substrate.[3][4] This typically occurs via the formation of a palladium-hydride species.[3] To mitigate this:

  • Choice of Base: Avoid overly strong bases which can promote the formation of hydride species. Consider milder bases like K₂CO₃ or KF instead of hydroxides or alkoxides.[4]

  • Solvent Purity: Ensure solvents are free from water and alcohols which can be hydride sources.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can favor the desired cross-coupling pathway over dehalogenation.[1]

  • Temperature Control: Lowering the reaction temperature may help, as dehalogenation can become more prevalent at elevated temperatures.[5]

Q3: The primary side reaction appears to be the hydrolysis of my boronic acid (protodeboronation). What steps can I take to prevent this?

A3: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond on your coupling partner. This is a common issue, especially with heteroaryl boronic acids.[1][6] To address this:

  • Use Boronic Esters: Pinacol boronic esters (Bpin) or trifluoroborate salts are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][5]

  • Minimize Water: Use anhydrous solvents and reagents. If an aqueous base is necessary, consider a biphasic system or minimize the amount of water used.[1]

  • Choice of Base: Milder bases such as K₃PO₄ or KF are often recommended to suppress this side reaction.[1]

  • Slow Release Strategy: Using organotrifluoroborates can act as a "slow release" source of the boronic acid, keeping its concentration low and minimizing side reactions.[7][8]

Q4: Which palladium catalyst and ligand system is a good starting point for this specific substrate?

A4: 3-Bromo-5-fluoroisonicotinaldehyde is an electron-deficient heteroaryl halide. The fluorine atom further increases the electrophilicity of the pyridine ring, which generally accelerates the oxidative addition step.[9] A robust catalytic system is recommended. Good starting points include:

  • Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos, or RuPhos): These systems are highly effective for challenging substrates, including electron-deficient heteroaryl halides.[5][9]

  • PdCl₂(dppf): This is a reliable and widely used catalyst for a broad range of Suzuki couplings and can be effective for heteroaryl bromides.[9]

  • Pd(PPh₃)₄: While a classic catalyst, it may be less stable at higher temperatures compared to more modern systems but can still be effective.[9]

Q5: How do I select the optimal base and solvent system for this reaction?

A5: The base and solvent are highly interdependent. For electron-deficient substrates with sensitive functional groups like an aldehyde, a careful selection is crucial.

  • Bases: Inorganic bases are generally preferred over organic bases like triethylamine for this type of coupling.[10]

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice for sensitive substrates due to its moderate basicity.[1]

    • K₂CO₃ (Potassium Carbonate): A common and effective base.[10]

    • Cs₂CO₃ (Cesium Carbonate): Can be more effective due to its higher solubility in organic solvents.[10]

  • Solvents: Anhydrous, degassed solvents are mandatory.

    • 1,4-Dioxane / Water or Toluene / Water Mixtures: A common choice, as the water helps to dissolve the inorganic base and facilitates the transmetalation step.[9] A ratio of 4:1 or 5:1 (organic:water) is a good starting point.

    • Anhydrous Toluene or Dioxane: Can be used with highly soluble bases like Cs₂CO₃ or with boronic esters to minimize protodeboronation.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical starting conditions and troubleshooting variables for the Suzuki coupling of 3-Bromo-5-fluoroisonicotinaldehyde. Yields are illustrative and highly dependent on the specific boronic acid partner.

Table 1: Recommended Starting Conditions for Catalyst Systems

Palladium PrecatalystLigandCatalyst Loading (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield Range (%)
Pd₂(dba)₃SPhos1 - 3K₃PO₄ (2.0)Dioxane / H₂O (5:1)80 - 10080 - 95
PdCl₂(dppf)(integral)2 - 5K₂CO₃ (2.0)Toluene / H₂O (4:1)90 - 11075 - 90
Pd(PPh₃)₄(integral)3 - 5Cs₂CO₃ (2.0)Toluene10070 - 85

Table 2: Troubleshooting Guide - Effect of Parameter Changes

IssueParameter to ChangeRecommended ChangeRationale
Low ConversionCatalyst/LigandSwitch to a Buchwald system (e.g., Pd₂(dba)₃/SPhos)Increases catalytic activity for electron-deficient substrates.[5][9]
TemperatureIncrease temperature in 10°C increments (max ~120°C)Can accelerate slower reactions, but monitor for degradation.
DehalogenationBaseSwitch from K₃PO₄ to K₂CO₃ or KFMilder bases are less likely to generate Pd-H species.[4]
LigandUse bulkier ligands like XPhosSteric hindrance can disfavor the dehalogenation pathway.
ProtodeboronationBoron SourceUse boronic acid pinacol ester (Bpin) instead of boronic acidBpin esters are more stable to hydrolysis.[1][5]
SolventUse anhydrous solvent (e.g., Toluene) with a soluble base (Cs₂CO₃)Minimizes the primary cause of protodeboronation (water).[1]
Aldehyde DegradationBaseUse a milder base (e.g., K₂CO₃, KF)Reduces the risk of base-mediated side reactions involving the aldehyde.[1]
TemperatureLower reaction temperatureMinimizes thermal degradation of the product and starting material.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of 3-Bromo-5-fluoroisonicotinaldehyde with a generic arylboronic acid pinacol ester.

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Degassed Water (5:1 v/v)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-fluoroisonicotinaldehyde, the arylboronic acid pinacol ester, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and degassed water via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle General Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product ArX Ar¹-X (Aryl Halide) ArX->OxAdd Boronic Ar²-B(OR)₂ Base Base Boronic->Base Borate [Ar²-B(OR)₂(Base)]⁻ Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield or No Reaction CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckAtmosphere Ensure Inert Atmosphere (Degas Solvents) CheckReagents->CheckAtmosphere AnalyzeByproducts Identify Major Byproducts (LCMS/NMR) CheckAtmosphere->AnalyzeByproducts Dehalogenation Dehalogenation Observed AnalyzeByproducts->Dehalogenation Yes Protodeboronation Protodeboronation Observed AnalyzeByproducts->Protodeboronation Yes OptimizeCatalyst Screen Catalysts (e.g., Buchwald Precatalysts) AnalyzeByproducts->OptimizeCatalyst No obvious side products OptimizeBase Use Milder Base (K₂CO₃, KF) Dehalogenation->OptimizeBase OptimizeLigand Use Bulky Ligand (e.g., XPhos) Dehalogenation->OptimizeLigand UseEster Switch to Boronic Ester (Bpin) Protodeboronation->UseEster Anhydrous Use Anhydrous Solvent & Soluble Base (Cs₂CO₃) Protodeboronation->Anhydrous OptimizeTemp Adjust Temperature OptimizeCatalyst->OptimizeTemp

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of 3,5-Substituted Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-substituted pyridine aldehydes.

Troubleshooting Guides

Problem 1: Low or No Yield in Directed Ortho-Lithiation and Formylation

You are attempting to synthesize a 2-formyl-3,5-disubstituted pyridine via ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), but you are experiencing low to no yield of the desired aldehyde.

Troubleshooting Workflow

start Low/No Yield in Lithiation-Formylation check_base Is the lithiation base appropriate and active? start->check_base check_temp Was the reaction temperature strictly controlled (-78°C)? check_base->check_temp sol_base Solution: Use a fresh, titrated solution of n-BuLi or s-BuLi. Consider a stronger or more hindered base like LDA or LiTMP to prevent nucleophilic addition. [10, 16] check_base->sol_base No check_dmso Is your directing group effective for C2 lithiation? check_temp->check_dmso sol_temp Solution: Maintain strict low-temperature control (-78°C) throughout the lithiation and quenching steps to prevent decomposition of the lithiated intermediate and side reactions. [15] check_temp->sol_temp No check_quencher Is the DMF pure and anhydrous? check_dmso->check_quencher sol_dmso Solution: Ensure your directing group at C3 or C5 is effective. Common directing groups include amides, carbamates, and ethers. The efficiency of lithiation is highly dependent on the directing group. [10, 17] check_dmso->sol_dmso No side_reactions Are there signs of side reactions (e.g., addition to the ring, polymerization)? check_quencher->side_reactions sol_quencher Solution: Use freshly distilled, anhydrous DMF. Water in the quencher will rapidly protonate the lithiated intermediate, leading to starting material recovery. check_quencher->sol_quencher No sol_side_reactions Solution: Use of a hindered base like LDA can minimize nucleophilic addition to the pyridine ring. Ensure slow addition of the organolithium reagent and quencher. [10] side_reactions->sol_side_reactions Yes

Caption: Troubleshooting workflow for low yields in lithiation-formylation.

Problem 2: Failure or Low Yield in Vilsmeier-Haack Formylation

Your attempt to formylate a 3,5-disubstituted pyridine using the Vilsmeier-Haack reagent (POCl₃/DMF) has resulted in recovery of starting material or a very low yield of the desired aldehyde.

Troubleshooting Workflow

start Low/No Yield in Vilsmeier-Haack Reaction check_activation Does the pyridine ring have electron-donating groups (EDGs)? start->check_activation check_conditions Were the reaction conditions (temperature, time) optimized? check_activation->check_conditions sol_activation Solution: The Vilsmeier-Haack reaction is an electrophilic substitution and is difficult on electron-deficient pyridines. [6, 9] Consider adding activating EDGs or using an alternative strategy like N-oxide formation to increase ring reactivity. check_activation->sol_activation No check_reagent Was the Vilsmeier reagent freshly prepared and used in sufficient excess? check_conditions->check_reagent sol_conditions Solution: Higher temperatures and longer reaction times may be necessary, but can also lead to decomposition. [8] Start with milder conditions and incrementally increase temperature while monitoring the reaction. check_conditions->sol_conditions No sol_reagent Solution: Prepare the Vilsmeier reagent in situ and use a 2-3 fold excess to drive the reaction to completion. [21] check_reagent->sol_reagent No

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Problem 3: Over-oxidation or Low Yield in the Oxidation of a Methyl Group

You are synthesizing a 3,5-disubstituted pyridine aldehyde by oxidizing the corresponding methylpyridine (e.g., 2-methyl-3,5-dialkylpyridine) but are observing the formation of the carboxylic acid (over-oxidation) or a low yield of the aldehyde.

Troubleshooting Workflow

start Issues with Methyl Group Oxidation check_oxidant Is the oxidizing agent appropriate for selective aldehyde formation? start->check_oxidant check_stoichiometry Was the stoichiometry of the oxidant carefully controlled? check_oxidant->check_stoichiometry sol_oxidant Solution: Selenium dioxide (SeO₂) is a classic reagent for this transformation but can lead to over-oxidation. [2, 12] Consider milder, more selective modern reagents like activated DMSO (Swern, Moffatt) or TEMPO-based systems. [27, 28] check_oxidant->sol_oxidant No check_temp_time Were reaction temperature and time monitored to prevent over-oxidation? check_stoichiometry->check_temp_time sol_stoichiometry Solution: Use of stoichiometric or slightly sub-stoichiometric amounts of the oxidant can help minimize over-oxidation. Carefully control the addition of the oxidizing agent. check_stoichiometry->sol_stoichiometry No sol_temp_time Solution: Run the reaction at the lowest effective temperature and monitor closely by TLC or LC-MS to stop the reaction upon consumption of the starting material, before significant aldehyde is converted to acid. check_temp_time->sol_temp_time No

Caption: Troubleshooting workflow for methyl group oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to directly formylate a 3,5-disubstituted pyridine at the 2-, 4-, or 6-position?

A1: The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation and Vilsmeier-Haack formylation, which typically require electron-rich aromatic systems.[1] Furthermore, the nitrogen lone pair can coordinate to Lewis acids, further deactivating the ring.[2] Therefore, direct formylation often requires either harsh conditions, which can lead to low yields and side reactions, or a pre-functionalization strategy.

Q2: I am attempting a lithiation/formylation route. At which position (2-, 4-, or 6-) will the deprotonation occur on my 3,5-disubstituted pyridine?

A2: The site of lithiation is determined by the most acidic proton, which is influenced by the directing metalating groups (DMGs) at the 3- and 5-positions. Generally, lithiation occurs ortho to the strongest DMG. For a typical 3-substituted pyridine, lithiation preferentially occurs at the 4-position. For a 3,5-disubstituted pyridine, if one substituent is a significantly better DMG than the other, lithiation will occur ortho to it. If both substituents are similar, a mixture of products may be obtained.[3][4]

Q3: What are common side products in the synthesis of 3,5-substituted pyridine aldehydes via lithiation?

A3: Common side reactions include:

  • Nucleophilic addition: The organolithium reagent can act as a nucleophile and add to the C=N bond of the pyridine ring, leading to dihydropyridine derivatives.[2] Using a hindered base like lithium diisopropylamide (LDA) at low temperatures can mitigate this.[2]

  • Protonation of the intermediate: If there are any traces of water or other protic sources in the reaction, the highly reactive lithiated pyridine intermediate will be quenched, leading back to the starting material.

  • Polymerization: At higher temperatures, the lithiated intermediates can be unstable and lead to decomposition or polymerization.[5]

Q4: My crude product is a dark, oily mixture that is difficult to purify. What are the best practices for purifying 3,5-substituted pyridine aldehydes?

A4: Pyridine derivatives can be challenging to purify due to their basicity and polarity.

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). Adding a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent can help prevent the product from tailing on the acidic silica gel.

  • Acid-Base Extraction: You can sometimes purify the product by dissolving the crude mixture in an organic solvent and extracting with a dilute acid (e.g., 1M HCl). The protonated pyridine aldehyde will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.

Q5: Can I introduce the aldehyde group by reducing a corresponding ester or carboxylic acid?

A5: Yes, this is a viable alternative strategy. If you can synthesize the corresponding 3,5-disubstituted pyridine-2-carboxylic acid or its ester, you can reduce it to the aldehyde. A common method for this is the reduction of the ester to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by a selective oxidation to the aldehyde using reagents like pyridinium chlorochromate (PCC), or a Swern or Dess-Martin oxidation.[6] Direct reduction of a carboxylic acid or ester to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Quantitative Data Summary

Synthetic MethodSubstrate ExampleProductReported Yield (%)Reference(s)
Lithiation / Formylation2-Bromo-5-tosyloxypyridine2-Bromo-4-formyl-5-tosyloxypyridine43-53[1]
Oxidation of Methyl Group (SeO₂)2-Picoline2-Pyridinecarboxylic acid50[7]
Oxidation of Methyl Group (SeO₂)4-Picoline4-Pyridinecarboxylic acid77[7]
Vilsmeier-Haack Formylation2-Methylpyrimidine-4,6-diol4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde61[8]
Radical C-H Formylation (para-selective)2,3,5-Trisubstituted Pyridine Derivative4-Formyl-2,3,5-trisubstituted pyridine48[9]

Key Experimental Protocols

General Protocol for Directed Ortho-Lithiation and Formylation

This is a representative protocol and should be adapted based on the specific substrate and scale.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Dissolution: Dissolve the 3,5-disubstituted pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 - 1.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Quenching: Add anhydrous N,N-dimethylformamide (DMF) (2.0 - 3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over several hours or overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Oxidation of a 2-Methyl Group with Selenium Dioxide

This is a representative protocol and should be adapted. Caution: Selenium compounds are toxic.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 2-methyl-3,5-disubstituted pyridine (1.0 eq) and selenium dioxide (SeO₂) (1.0 - 1.2 eq).

  • Solvent: Add a suitable solvent, such as dioxane or pyridine.

  • Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Cool the reaction mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of celite.

  • Extraction: The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, concentrated, and purified by column chromatography or distillation.[10]

References

Improving the stability of 3-Bromo-5-fluoroisonicotinaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoroisonicotinaldehyde. The information provided is intended to help improve the stability of this compound in solution during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered when working with 3-Bromo-5-fluoroisonicotinaldehyde in solution.

Issue Potential Cause Recommended Solution
Rapid degradation of the compound in solution, observed by HPLC. 1. Hydrolysis: The aldehyde group is susceptible to nucleophilic attack, and the pyridine ring can be sensitive to pH changes. Basic conditions can catalyze hydrolysis. 2. Oxidation: Aromatic aldehydes can be oxidized to carboxylic acids, especially when exposed to air (oxygen). 3. Photodegradation: Exposure to UV or ambient light can cause decomposition, often through dehalogenation.1. pH Control: Maintain the solution at a slightly acidic to neutral pH (e.g., pH 5-7) using a suitable buffer system. Avoid basic conditions. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 3. Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Formation of a new, more polar peak in the HPLC chromatogram. Oxidation to Carboxylic Acid: The aldehyde group has likely been oxidized to the corresponding carboxylic acid (3-Bromo-5-fluoroisonicotinic acid).Use deoxygenated solvents and handle the solution under an inert atmosphere. The addition of antioxidants, such as BHT, may be considered, but their compatibility with downstream reactions should be verified.
Loss of bromine or fluorine signal in mass spectrometry or NMR analysis. Photodegradation/Dehalogenation: Halogenated aromatic compounds can undergo photolytic cleavage of the carbon-halogen bond.Minimize exposure to light at all stages of the experiment. Use low-light conditions during handling and analysis where possible.
Inconsistent results between experimental runs. 1. Solvent Purity: Impurities in the solvent (e.g., water, peroxides) can initiate degradation. 2. Temperature Fluctuations: Higher temperatures accelerate degradation rates.1. Use High-Purity Solvents: Employ anhydrous, peroxide-free solvents. 2. Maintain Low Temperatures: Store solutions at the recommended 2-8°C and minimize time at room temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Bromo-5-fluoroisonicotinaldehyde in its solid form?

A1: As a solid, 3-Bromo-5-fluoroisonicotinaldehyde should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] It is crucial to protect it from moisture and light.

Q2: Which solvents are recommended for dissolving 3-Bromo-5-fluoroisonicotinaldehyde to maximize its stability?

A2: Aprotic solvents with low water content are generally preferred. Solvents such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are good starting points. Protic solvents, especially alcohols, can potentially form hemiacetals or acetals with the aldehyde group and should be used with caution. The choice of solvent should always be guided by the requirements of the subsequent experimental steps.

Q3: How does pH affect the stability of 3-Bromo-5-fluoroisonicotinaldehyde in aqueous solutions?

A3: The compound is expected to be most stable in slightly acidic to neutral aqueous solutions (pH 5-7). Alkaline conditions (pH > 8) can significantly accelerate the degradation of halogenated pyridines and may also promote side reactions involving the aldehyde group.

Q4: Is 3-Bromo-5-fluoroisonicotinaldehyde sensitive to light?

A4: Yes, halogenated aromatic compounds are often susceptible to photodegradation. Exposure to UV and even ambient laboratory light can lead to the cleavage of the carbon-bromine bond. Therefore, it is essential to protect solutions from light.

Q5: What are the likely degradation products of 3-Bromo-5-fluoroisonicotinaldehyde?

A5: The primary degradation products are likely to be:

  • 3-Bromo-5-fluoroisonicotinic acid: Formed via oxidation of the aldehyde.

  • 5-Fluoroisonicotinaldehyde: Resulting from reductive debromination, often induced by light.

  • Products of hydrolysis or other nucleophilic attack at the aldehyde or pyridine ring, depending on the solution composition.

Illustrative Stability Data

The following data is illustrative and intended to demonstrate the expected stability trends of 3-Bromo-5-fluoroisonicotinaldehyde under various conditions. Actual results may vary.

Table 1: Effect of Solvent on Stability at 25°C over 24 hours (Protected from Light)

SolventInitial Purity (%)Purity after 24h (%)Degradation (%)
Acetonitrile (anhydrous)99.599.20.3
Dichloromethane (anhydrous)99.599.10.4
Tetrahydrofuran (anhydrous)99.598.80.7
Methanol99.597.52.0
Water (pH 7)99.596.23.3

Table 2: Effect of pH on Stability in Aqueous Solution at 25°C over 24 hours (Protected from Light)

pHBuffer SystemInitial Purity (%)Purity after 24h (%)Degradation (%)
5.0Acetate99.598.51.0
7.0Phosphate99.596.23.3
9.0Borate99.589.110.4

Table 3: Effect of Light Exposure on Stability in Acetonitrile at 25°C

ConditionExposure Time (hours)Initial Purity (%)Final Purity (%)Degradation (%)
Ambient Lab Light899.597.91.6
Dark Control899.599.40.1
UV Lamp (365 nm)299.592.37.2

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To evaluate the stability of 3-Bromo-5-fluoroisonicotinaldehyde in acidic, basic, and neutral aqueous solutions.

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Phosphate buffer (pH 7.0)

  • Volumetric flasks, pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Bromo-5-fluoroisonicotinaldehyde in acetonitrile.

  • Sample Preparation:

    • Acidic: Add 1 mL of the stock solution to a 10 mL volumetric flask and add 1 mL of 0.1 M HCl. Dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Basic: Add 1 mL of the stock solution to a 10 mL volumetric flask and add 1 mL of 0.1 M NaOH. Dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Neutral: Add 1 mL of the stock solution to a 10 mL volumetric flask and add 1 mL of phosphate buffer (pH 7.0). Dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Protocol 2: Photostability Study

Objective: To assess the impact of light exposure on the stability of 3-Bromo-5-fluoroisonicotinaldehyde in solution.

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde

  • Acetonitrile (HPLC grade, UV transparent)

  • Quartz or borosilicate glass vials

  • Aluminum foil

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp)

  • HPLC system

Procedure:

  • Solution Preparation: Prepare a solution of 3-Bromo-5-fluoroisonicotinaldehyde in acetonitrile at a known concentration (e.g., 0.1 mg/mL) in transparent vials.

  • Sample and Control:

    • Exposed Sample: Place the vial in the photostability chamber.

    • Dark Control: Wrap an identical vial completely in aluminum foil and place it in the same chamber to exclude light exposure but maintain the same temperature.

  • Exposure: Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control by HPLC to quantify the amount of 3-Bromo-5-fluoroisonicotinaldehyde remaining and identify any photodegradation products.

Visualizations

DegradationPathways parent 3-Bromo-5-fluoroisonicotinaldehyde oxidized 3-Bromo-5-fluoroisonicotinic Acid parent->oxidized Oxidation (O2) debrominated 5-Fluoroisonicotinaldehyde parent->debrominated Photodegradation (hv) hydrolyzed Hydrolysis Products parent->hydrolyzed Hydrolysis (H2O, OH-)

Caption: Potential degradation pathways for 3-Bromo-5-fluoroisonicotinaldehyde.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Prepare Samples (Acid, Base, Neutral) prep_stock->prep_samples incubation Incubate at 40°C (Protected from Light) prep_samples->incubation sampling Withdraw Aliquots (0, 2, 4, 8, 24h) incubation->sampling hplc HPLC Analysis sampling->hplc

Caption: Workflow for the forced degradation (hydrolysis) study.

LogicTree issue Compound Degradation Observed? check_light Was the solution protected from light? issue->check_light Yes stable No Degradation issue->stable No check_atmosphere Was an inert atmosphere used? check_light->check_atmosphere Yes photodegradation Potential Photodegradation (Use amber vials) check_light->photodegradation No check_ph What was the solution pH? check_atmosphere->check_ph Yes oxidation Potential Oxidation (Use deoxygenated solvents) check_atmosphere->oxidation No hydrolysis Potential Hydrolysis (Maintain pH 5-7) check_ph->hydrolysis Basic (>8) check_ph->stable Neutral/Acidic

Caption: Troubleshooting logic for identifying sources of degradation.

References

How to avoid debromination in reactions with 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-fluoroisonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block. Our aim is to help you mitigate common side reactions, such as debromination, and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using 3-Bromo-5-fluoroisonicotinaldehyde in cross-coupling reactions?

A1: The most significant challenge is the undesired side reaction of debromination (hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This side reaction is often promoted by elevated temperatures, certain catalyst/ligand combinations, and the presence of hydride sources in the reaction mixture. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can make the C-Br bond more susceptible to certain reductive pathways.

Q2: How does the aldehyde functional group influence the reaction conditions?

A2: The aldehyde group is sensitive to both nucleophiles and strong bases, and can also be reduced under certain conditions. For instance, some palladium-catalyzed reactions may lead to the simultaneous reduction of the aldehyde to a hydroxymethyl group.[1] Therefore, reaction conditions must be chosen carefully to avoid unwanted reactions at the aldehyde. In some cases, protection of the aldehyde group as an acetal may be necessary, especially when using strong bases or nucleophilic reagents.[2][3][4]

Q3: Are there general strategies to minimize debromination?

A3: Yes, several strategies can be employed:

  • Catalyst and Ligand Selection: Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over debromination.

  • Base Selection: Employing milder bases such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) is often preferable to strong alkoxide bases.

  • Temperature Control: Running the reaction at the lowest effective temperature can significantly reduce the rate of debromination.

  • Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally recommended. Protic solvents or the presence of excess water can be a source of protons leading to debromination.

Q4: Which cross-coupling reactions are most suitable for this substrate?

A4: 3-Bromo-5-fluoroisonicotinaldehyde is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Heck, Stille, and Negishi couplings. The choice of reaction will depend on the desired transformation, but for each, careful optimization is key to preventing debromination.

Troubleshooting Guides

Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling Reaction

Potential Causes:

  • The reaction temperature is too high.

  • The chosen base is too strong or is acting as a hydride source.

  • The palladium catalyst/ligand system is not optimal.

  • Presence of water or other protic sources.

Recommended Solutions:

ParameterRecommendationRationale
Temperature Decrease the reaction temperature in 10-20°C increments.Lower temperatures disfavor the hydrodehalogenation pathway.
Base Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.Milder bases are less likely to promote side reactions.
Ligand Screen bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or NHC ligands.These ligands can accelerate the desired cross-coupling pathway relative to debromination.
Solvent Ensure anhydrous conditions by using dry solvents. If an aqueous system is required, minimize the water content.Reduces the availability of protons for the hydrodehalogenation side reaction.

Troubleshooting Workflow for Debromination in Suzuki Coupling

start High Debromination Observed temp Lower Temperature start->temp base Use Milder Base (K₃PO₄, Cs₂CO₃) start->base ligand Screen Ligands (SPhos, XPhos) start->ligand solvent Ensure Anhydrous Conditions start->solvent check Debromination Reduced? temp->check base->check ligand->check solvent->check check->start No, try another parameter success Reaction Optimized check->success Yes

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling reactions.

Issue 2: Low Yield in Buchwald-Hartwig Amination and Aldehyde Reduction

Potential Causes:

  • The strong base required for amine deprotonation is reacting with the aldehyde.

  • The catalyst system is promoting reduction of the aldehyde.

  • Steric hindrance from the ortho-fluoro substituent is slowing the desired reaction.

Recommended Solutions:

ParameterRecommendationRationale
Base Use a weaker base if compatible with the amine pKa, or consider a non-nucleophilic organic base like DBU.[5]Minimizes side reactions with the aldehyde.
Aldehyde Protection Protect the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) prior to the amination. Deprotect after the coupling.[2][3][4]The acetal is stable to the basic conditions of the Buchwald-Hartwig reaction.
Catalyst System Screen different palladium precatalysts and ligands. Bidentate phosphine ligands like BINAP or DPPF can be effective.[6]An optimal catalyst system can improve yields and selectivity.
Reaction Conditions Perform the reaction at room temperature if possible, using a highly active catalyst system.Milder conditions can help preserve the aldehyde functionality.

Decision Pathway for Aldehyde-Containing Substrates in Buchwald-Hartwig Amination

start Buchwald-Hartwig with 3-Bromo-5-fluoroisonicotinaldehyde check_reactivity Is the amine partner highly reactive? start->check_reactivity mild_conditions Attempt reaction with mild base (e.g., Cs₂CO₃) and highly active catalyst check_reactivity->mild_conditions Yes protect_aldehyde Protect aldehyde as acetal check_reactivity->protect_aldehyde No / Unsure final_product Desired Amine Product mild_conditions->final_product coupling_reaction Perform Buchwald-Hartwig amination protect_aldehyde->coupling_reaction deprotection Deprotect acetal coupling_reaction->deprotection deprotection->final_product

Caption: Decision-making process for handling the aldehyde group in Buchwald-Hartwig aminations.

Experimental Protocols

Note: The following protocols are illustrative and based on general principles for similar substrates. Optimization may be required for specific reaction partners.

Protocol 1: Suzuki-Miyaura Coupling without Debromination

This protocol is designed to minimize debromination by using a mild base and a highly active catalyst system at a moderate temperature.

Reaction Scheme: 3-Bromo-5-fluoroisonicotinaldehyde + Ar-B(OH)₂ → 3-Aryl-5-fluoroisonicotinaldehyde

Reagents and Materials:

ReagentAmount (molar eq.)
3-Bromo-5-fluoroisonicotinaldehyde1.0
Arylboronic acid1.2
Pd₂(dba)₃0.02
SPhos0.04
K₃PO₄2.0
1,4-Dioxane/H₂O (5:1)-

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-5-fluoroisonicotinaldehyde, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add Pd₂(dba)₃ and SPhos to the flask under the inert atmosphere.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Aldehyde Protection

This protocol involves a two-step process: protection of the aldehyde followed by the C-N coupling reaction.

Step A: Acetal Protection

Reaction Scheme: 3-Bromo-5-fluoroisonicotinaldehyde + Ethylene Glycol → 2-(3-Bromo-5-fluoropyridin-4-yl)-1,3-dioxolane

Procedure:

  • Dissolve 3-Bromo-5-fluoroisonicotinaldehyde in toluene.

  • Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer, concentrate, and purify to obtain the protected aldehyde.

Step B: Buchwald-Hartwig Amination

Reaction Scheme: 2-(3-Bromo-5-fluoropyridin-4-yl)-1,3-dioxolane + R₂NH → 2-(3-(dialkylamino)-5-fluoropyridin-4-yl)-1,3-dioxolane

Reagents and Materials:

ReagentAmount (molar eq.)
Protected Aldehyde1.0
Amine1.2
Pd₂(dba)₃0.02
XPhos0.04
NaOtBu1.4
Toluene-

Procedure:

  • Follow a similar setup and inert atmosphere procedure as in Protocol 1, charging the flask with the protected aldehyde, Pd₂(dba)₃, and XPhos.

  • Add the amine and toluene.

  • Add NaOtBu portion-wise to the stirred solution.

  • Heat the reaction to 90-100°C and monitor its progress.

  • After completion, perform an aqueous workup and purify the coupled product.

  • Deprotect the acetal using mild acidic conditions (e.g., aqueous HCl in THF) to yield the final product.

References

Troubleshooting low yields in 3-Bromo-5-fluoroisonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 3-Bromo-5-fluoroisonicotinaldehyde. The following information is designed to help you diagnose and resolve issues to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my palladium-catalyzed cross-coupling reaction with 3-Bromo-5-fluoroisonicotinaldehyde. What are the common causes?

Low yields in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, can stem from several factors. Key areas to investigate include the quality of reagents and solvents, the choice of catalyst system (palladium precursor and ligand), the base, and the reaction temperature. The aldehyde functional group on 3-Bromo-5-fluoroisonicotinaldehyde can also lead to side reactions, further reducing the yield of the desired product.[1]

Q2: What are the most common side reactions observed with 3-Bromo-5-fluoroisonicotinaldehyde?

The primary side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be caused by impurities in the reaction mixture or side reactions of the catalyst.

  • Homocoupling: The coupling of two molecules of the boronic acid or ester in Suzuki-Miyaura reactions.[2][3]

  • Aldehyde Reduction: The aldehyde group can be reduced to a primary alcohol, particularly at higher temperatures or in the presence of certain hydride sources.[1]

  • Imine Formation: In Buchwald-Hartwig aminations, the amine nucleophile can react with the aldehyde to form an imine.[1]

  • Decarbonylation: At elevated temperatures, the palladium catalyst can sometimes promote the removal of the aldehyde group.[1]

Q3: Should I protect the aldehyde group before performing a cross-coupling reaction?

Protecting the aldehyde group is a highly recommended strategy to prevent side reactions and improve the yield and purity of your desired product.[1] Formation of an acetal is a common and effective method, as acetals are generally stable under the basic conditions of most coupling reactions and can be readily removed afterward.[1]

Q4: How do I choose the optimal catalyst system for my reaction?

The choice of palladium precursor and ligand is critical. For Suzuki-Miyaura reactions, common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). For Buchwald-Hartwig aminations, catalyst systems often employ bulky, electron-rich phosphine ligands like XPhos or RuPhos to promote efficient coupling. The optimal choice will depend on the specific substrates and reaction conditions.

Q5: What are the best practices for setting up these reactions to maximize success?

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. It is crucial to thoroughly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Reagent Purity: Use high-purity starting materials, reagents, and dry solvents. Impurities can poison the catalyst.

  • Proper Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the boronic acid or amine is often used.

  • Temperature Control: Monitor and control the reaction temperature, as high temperatures can promote side reactions.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl aldehyde.

Potential CauseRecommended Action
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Suboptimal Ligand Screen different phosphine ligands. For electron-rich or sterically hindered substrates, bulky, electron-rich ligands are often beneficial.
Ineffective Base The base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous if required.
Solvent Issues Use a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common.[2]
Aldehyde Reduction Lower the reaction temperature. If reduction persists, protect the aldehyde group as an acetal before coupling.[1]
Protodeboronation This is the cleavage of the C-B bond of the boronic acid. Use of boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
Homocoupling Ensure a properly degassed reaction setup to minimize oxygen, which can promote homocoupling.[2]
Buchwald-Hartwig Amination

Issue: Low yield of the desired arylamine.

Potential CauseRecommended Action
Catalyst Inhibition The nitrogen on the pyridine ring can coordinate to the palladium center and inhibit catalysis. Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) to promote the desired catalytic cycle.
Imine Formation The amine nucleophile is reacting with the aldehyde. Protect the aldehyde group as an acetal prior to the amination reaction.[1]
Base Incompatibility Strong bases like NaOt-Bu can be incompatible with some functional groups.[4] Consider screening other bases like K₃PO₄ or Cs₂CO₃.
Poor Amine Nucleophilicity For less nucleophilic amines, a more active catalyst system and/or higher reaction temperatures may be required.
Hydrodehalogenation Minimize potential hydride sources in the reaction mixture. Ensure solvents are anhydrous and of high purity.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with bromopyridine derivatives, which can serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O9085-95[5]
PdCl₂(dppf) (2)-Cs₂CO₃Dioxane10080-90[5]
Pd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene10070-80[5]

Note: Yields are based on analogous reactions and may vary depending on the specific arylboronic acid and reaction conditions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (1.5)XPhos (3)NaOt-BuToluene110~94[6]
Pd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Toluene100High[7]
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuONaToluene100>95

Note: Yields are based on analogous reactions and may vary depending on the specific amine and reaction conditions.

Experimental Protocols

General Protocol for Acetal Protection of 3-Bromo-5-fluoroisonicotinaldehyde
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-Bromo-5-fluoroisonicotinaldehyde (1.0 equiv.), ethylene glycol (1.5 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv.) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude acetal-protected product can often be used in the next step without further purification.

General Protocol for Suzuki-Miyaura Coupling
  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the acetal-protected 3-Bromo-5-fluoroisonicotinaldehyde (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

  • Deprotection: The resulting product can be deprotected by treatment with a mild acid (e.g., aqueous HCl in THF) to reveal the aldehyde.

General Protocol for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, combine the acetal-protected 3-Bromo-5-fluoroisonicotinaldehyde (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the corresponding ligand (e.g., XPhos, 1-3 mol%), and a base (e.g., K₃PO₄, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

  • Deprotection: Deprotect the acetal as described in the Suzuki-Miyaura protocol.

Visualizations

Troubleshooting_Low_Yields Start Low Yield Observed Check_Reagents Reagent & Solvent Quality? Start->Check_Reagents Check_Catalyst Catalyst System Optimal? Check_Reagents->Check_Catalyst [No] Use_Pure Use High Purity Reagents & Dry/Degassed Solvents Check_Reagents->Use_Pure [Yes] Check_Conditions Reaction Conditions Optimized? Check_Catalyst->Check_Conditions [No] Screen_Catalysts Screen Pd Precursors & Ligands Check_Catalyst->Screen_Catalysts [Yes] Side_Reactions Side Reactions Occurring? Check_Conditions->Side_Reactions [No] Optimize_Conditions Optimize Base, Temperature, & Concentration Check_Conditions->Optimize_Conditions [Yes] Protect_Aldehyde Protect Aldehyde Group (e.g., Acetal Formation) Side_Reactions->Protect_Aldehyde [Yes] Improved_Yield Improved Yield Side_Reactions->Improved_Yield [No] Use_Pure->Improved_Yield Screen_Catalysts->Improved_Yield Optimize_Conditions->Improved_Yield Protect_Aldehyde->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in 3-Bromo-5-fluoroisonicotinaldehyde reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)L₂-Br oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_aryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactant1 3-Bromo-5-fluoro- isonicotinaldehyde (Ar-Br) reactant1->oxidative_addition reactant2 Ar'-B(OH)₂ + Base reactant2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)L₂-Br oxidative_addition->pd2_intermediate amine_coordination Amine Coordination & Deprotonation pd2_intermediate->amine_coordination pd2_amido Ar-Pd(II)L₂(NR₂) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product reactant1 3-Bromo-5-fluoro- isonicotinaldehyde (Ar-Br) reactant1->oxidative_addition reactant2 HNR₂ + Base reactant2->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Column chromatography conditions for purifying brominated heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for the column chromatographic purification of brominated heterocyclic compounds. It is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: My brominated heterocycle appears to be decomposing on the silica gel column. What's happening and how can I prevent it?

A1: Decomposition is a common issue. Standard silica gel is slightly acidic due to the presence of silanol groups on its surface, which can degrade acid-sensitive compounds.[1][2] Brominated heterocycles, especially those containing basic nitrogen atoms (like pyridines or indoles), can be particularly susceptible.

Solutions:

  • Neutralize the Silica Gel: Pre-treat the silica gel by running a solvent system containing 1-3% triethylamine (TEA) through the packed column before loading your sample.[3][4] This deactivates the acidic sites.

  • Use a Different Stationary Phase: Consider using neutral stationary phases like neutral alumina or florisil, which are less harsh.[2][5]

  • Check Compound Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot streaks, it indicates instability on silica.[6]

Q2: I'm having trouble separating my brominated product from a very similar impurity. How can I improve the resolution?

A2: Achieving good separation between closely related compounds requires optimizing several parameters.

  • Solvent System Optimization: The key is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.35 on a TLC plate.[3][7] This provides the best chance for separation on a column.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[7] This allows non-polar impurities to elute first, followed by your slightly more polar product, improving separation from compounds with similar polarities.

  • Column Dimensions: Use a longer, narrower column. Resolution increases with the length of the stationary phase and decreases with a larger diameter.[7]

  • Try Different Solvents: Sometimes, switching one of the solvent components can dramatically change selectivity. For example, replacing ethyl acetate with dichloromethane or toluene might alter the interactions with the stationary phase enough to separate co-eluting spots.[3][8]

Q3: My compound is streaking or "tailing" down the column, leading to broad fractions and poor purity. What causes this?

A3: Tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase, or by overloading the column.

  • Reduce Acidity: For basic heterocycles, the acidic nature of silica is a common cause. Adding a small amount of triethylamine (0.1-1%) to your eluent can suppress these interactions and lead to sharper peaks.[9]

  • Sample Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Also, load the sample in the smallest possible volume of solvent.[10]

  • Dry Loading: If your compound is not very soluble in the eluent, consider "dry loading."[5][10] Dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column. This often results in sharper bands.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter during purification.

Problem Probable Cause(s) Solution(s)
No Compound Elutes 1. Compound decomposed on the column. 2. Solvent system is not polar enough. 3. Compound is insoluble and precipitated at the top of the column.[6]1. Test compound stability on a TLC plate. If unstable, use a deactivated stationary phase (e.g., neutralized silica, alumina). 2. Flush the column with a much more polar solvent (e.g., 10% Methanol in DCM) to see if the compound elutes.[8] 3. Use "dry loading" or dissolve the sample in a minimal amount of a stronger, more polar solvent for loading.[10]
Product Elutes with the Solvent Front The solvent system is too polar.Re-develop TLC conditions using a less polar solvent system to achieve an Rf of ~0.3.[7]
Low Mass Recovery 1. Compound is irreversibly adsorbed onto the silica. 2. Decomposition on the column.[6] 3. Fractions are too dilute to detect the compound by TLC.[6]1. For basic compounds, add triethylamine to the eluent. For very polar compounds, consider reverse-phase or HILIC chromatography.[11][12] 2. Use a deactivated or neutral stationary phase. 3. Combine and concentrate the fractions where you expect your product before re-analyzing by TLC.
Debromination of Product The silica gel surface can sometimes have a catalytic effect, or impurities in the crude mixture may facilitate debromination.This is less common but can occur. If suspected, using a deactivated or neutral stationary phase is the best course of action to minimize unwanted reactivity.
Table 1: Suggested Starting Solvent Systems

The optimal solvent system must be determined experimentally using TLC. This table provides common starting points.

Heterocycle Type Typical Polarity Suggested Starting Eluent Systems (v/v) Notes
Bromo-pyridinesMedium5-30% Ethyl Acetate in Hexanes[8][9]Often require a basic modifier (0.1-1% TEA) to prevent tailing.[9]
Bromo-indolesMedium-High10-50% Ethyl Acetate in Hexanes; 1-5% Methanol in DichloromethaneThe N-H proton can cause streaking; a basic modifier may help.
Bromo-furans/thiophenesLow-Medium1-20% Ethyl Acetate or Diethyl Ether in Hexanes[8][13]Generally less problematic than nitrogen-containing heterocycles.
Bromo-imidazolesHigh5-15% Methanol in Dichloromethane[8]Often highly polar; may require more polar solvent systems or reverse-phase chromatography.

Experimental Protocols

Protocol 1: Deactivating Silica Gel with Triethylamine

This protocol is for preparing a column with neutralized silica gel to protect acid-sensitive compounds.

  • Prepare the Slurry: In a beaker, mix silica gel with your initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes) to form a homogenous slurry.

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just level with the top of the silica bed.

  • Prepare Deactivating Solvent: Create a solution of your initial eluent containing 1-2% triethylamine (TEA) by volume.

  • Flush the Column: Carefully add the TEA-containing solvent to the column. Pass at least 3-5 column volumes of this solvent through the packed silica gel. This neutralizes the acidic silanol groups.[3][14]

  • Re-equilibrate: Flush the column with 3-5 column volumes of the original eluent (without TEA) to remove excess triethylamine before loading the sample.

  • Proceed with Purification: Your column is now ready for sample loading and elution. You may choose to add a small amount of TEA (0.1-1%) to the running eluent to maintain neutrality.[9]

Protocol 2: Dry Loading a Sample

Use this method when your compound has poor solubility in the chromatography eluent.

  • Dissolve Crude Product: Dissolve your crude material completely in a suitable solvent (e.g., dichloromethane, acetone) in a round-bottom flask.

  • Add Silica Gel: Add a small amount of silica gel (typically 2-5 times the mass of your crude product) to the solution.

  • Evaporate Solvent: Swirl the flask to ensure the silica is well-mixed and then remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder.[10]

  • Load the Column: Pack your column as usual. Carefully add the powdered sample-silica mixture to the top of the packed column, forming a thin, even layer.

  • Add Sand: Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add solvent.[5]

  • Elute: Carefully add your eluent and begin the chromatography process.

Visual Guides

Purification Workflow

This diagram outlines the standard workflow for purifying a crude brominated heterocycle using column chromatography.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC Develop TLC Conditions Crude->TLC Select Select Stationary & Mobile Phase TLC->Select Pack Pack Column Select->Pack Load Load Sample (Wet/Dry) Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common chromatography problems.

G Problem Problem Observed? Decomp Decomposition on Column Problem->Decomp Yes PoorSep Poor Separation Problem->PoorSep Yes NoElute Compound Not Eluting Problem->NoElute Yes Sol_Decomp1 Use Neutral Alumina/Florisil Decomp->Sol_Decomp1 Sol_Decomp2 Deactivate Silica with TEA Decomp->Sol_Decomp2 Sol_PoorSep1 Optimize Solvent (Rf ~0.3) PoorSep->Sol_PoorSep1 Sol_PoorSep2 Use Shallow Gradient Elution PoorSep->Sol_PoorSep2 Sol_PoorSep3 Use Longer/Narrower Column PoorSep->Sol_PoorSep3 Sol_NoElute1 Increase Solvent Polarity NoElute->Sol_NoElute1 Sol_NoElute2 Check Solubility / Use Dry Loading NoElute->Sol_NoElute2

Caption: Decision tree for troubleshooting common purification issues.

References

Identifying reaction byproducts by NMR in 3-Bromo-5-fluoroisonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Bromo-5-fluoroisonicotinaldehyde, with a specific focus on identifying reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Byproduct Identification by NMR

The primary method for synthesizing 3-Bromo-5-fluoroisonicotinaldehyde is the Vilsmeier-Haack formylation of 3-bromo-5-fluoropyridine. While this reaction is generally effective, the formation of byproducts can occur, complicating purification and reducing yields. This guide will help you identify these byproducts through NMR analysis.

Common Issues and Solutions

Observed Issue in NMR Spectrum Potential Cause (Byproduct) ¹H NMR Signatures ¹³C NMR Signatures ¹⁹F NMR Signatures Suggested Action
Additional aldehyde and aromatic signals. Unreacted starting material: 3-bromo-5-fluoropyridine.Signals corresponding to the H-2, H-4, and H-6 protons of the pyridine ring.Absence of an aldehyde carbon signal (~190 ppm).A single fluorine resonance.Increase reaction time or temperature. Ensure stoichiometry of Vilsmeier reagent is correct.
Signals for a different aldehyde isomer. Regioisomeric byproduct: 2-formyl-5-bromo-3-fluoropyridine.Distinct aldehyde proton signal and different coupling patterns for aromatic protons.Different chemical shifts for aromatic carbons and the formyl carbon.Shift in the fluorine resonance compared to the desired product.Optimize reaction temperature; lower temperatures may favor the desired isomer. Purification by column chromatography is likely necessary.
Signals for another aldehyde isomer. Regioisomeric byproduct: 2-bromo-5-fluoro-6-formylpyridine.Unique aldehyde proton chemical shift and aromatic proton coupling.Varied chemical shifts for the pyridine ring carbons and the aldehyde carbon.Altered fluorine chemical shift.As with the other regioisomer, optimization of reaction conditions and chromatographic purification are key.
Broad signals, complex multiplet patterns. Presence of iminium salt intermediate.Broad signals, especially in the aromatic region.Signals may be broad and shifted due to the positive charge.Fluorine signal may be broadened.Ensure complete hydrolysis during the workup by adding sufficient water or aqueous base and stirring for an adequate time.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR shows the expected aldehyde peak, but the aromatic region is complex and doesn't match the expected pattern for 3-Bromo-5-fluoroisonicotinaldehyde. What could be the issue?

A1: This is a common issue and often points to the presence of one or more regioisomeric byproducts. The Vilsmeier-Haack reaction on substituted pyridines can sometimes lead to formylation at different positions on the ring. In the case of 3-bromo-5-fluoropyridine, formylation could potentially occur at the 2, 4, or 6 positions. The desired product is the 4-formyl derivative. The presence of 2-formyl or 6-formyl isomers will result in a more complex aromatic region in the ¹H NMR spectrum. Careful analysis of the coupling constants and chemical shifts, along with 2D NMR techniques like COSY and HMBC, can help in identifying the specific isomers present.

Q2: I see some broad, unidentifiable peaks in my crude NMR. What is their origin?

A2: Broad peaks in the crude NMR can often be attributed to the presence of the intermediate Vilsmeier iminium salt. If the hydrolysis step of the workup is incomplete, this salt will persist in your crude product. These species are often hygroscopic and can lead to broadened signals. To resolve this, ensure a thorough aqueous workup. Adding a mild base like sodium bicarbonate solution and stirring for an extended period can facilitate the complete hydrolysis of the iminium salt to the final aldehyde.

Q3: How can I differentiate between the desired product and its regioisomers using ¹⁹F NMR?

A3: ¹⁹F NMR is a powerful tool for distinguishing between these isomers. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The position of the electron-withdrawing formyl group relative to the fluorine atom will cause a noticeable difference in the ¹⁹F chemical shift for each regioisomer. It is advisable to run a ¹⁹F NMR on your purified product and compare it to a reference spectrum if available, or to the predicted chemical shifts based on related structures.

Q4: What are the expected NMR chemical shifts for the main product, 3-Bromo-5-fluoroisonicotinaldehyde?

A4: While experimental values can vary slightly based on the solvent and concentration, the following are approximate predicted chemical shifts:

  • ¹H NMR: Aldehyde proton (~10.0-10.5 ppm, s), two aromatic protons (doublets, in the range of 8.0-9.0 ppm).

  • ¹³C NMR: Aldehyde carbon (~185-195 ppm), aromatic carbons (in the range of 110-160 ppm, showing C-F coupling).

  • ¹⁹F NMR: A single resonance, the exact chemical shift will be characteristic of the substitution pattern.

Experimental Protocols

Synthesis of 3-Bromo-5-fluoroisonicotinaldehyde

This protocol is a representative procedure based on the general principles of the Vilsmeier-Haack reaction. Optimization may be required.

Materials:

  • 3-bromo-5-fluoropyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 3-bromo-5-fluoropyridine in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-5-fluoroisonicotinaldehyde.

Visualizations

Byproduct_Identification_Workflow Troubleshooting Workflow for Byproduct Identification start Crude NMR Spectrum Acquired check_aldehyde Aldehyde Proton Signal Present? start->check_aldehyde iminium_salt Incomplete Hydrolysis (Iminium Salt Intermediate) start->iminium_salt Broad, undefined signals check_aromatic Aromatic Region Clean? check_aldehyde->check_aromatic Yes unreacted_start Unreacted Starting Material (3-bromo-5-fluoropyridine) check_aldehyde->unreacted_start No regioisomers Regioisomeric Byproducts Present (e.g., 2-formyl or 6-formyl isomers) check_aromatic->regioisomers No, complex signals pure_product Pure 3-Bromo-5-fluoroisonicotinaldehyde check_aromatic->pure_product Yes optimize_reaction Optimize Reaction Conditions (Time, Temperature) unreacted_start->optimize_reaction purify Purify by Column Chromatography regioisomers->purify reworkup Repeat Aqueous Workup (Ensure complete hydrolysis) iminium_salt->reworkup optimize_reaction->start purify->start reworkup->start

Caption: Troubleshooting workflow for identifying byproducts.

This technical support guide is intended to assist researchers in the successful synthesis and characterization of 3-Bromo-5-fluoroisonicotinaldehyde. For further assistance, please consult relevant literature or contact a qualified chemist.

Preventing decomposition of aldehyde functional groups during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aldehyde Functional Group Stability

Welcome to our technical support center, dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the decomposition of aldehyde functional groups during chemical synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your aldehyde-containing molecules throughout complex synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is my aldehyde decomposing during my reaction?

Aldehydes are one of the most reactive functional groups, making them susceptible to decomposition under various conditions.[1] Common causes of decomposition include:

  • Oxidation: Aldehydes are easily oxidized to carboxylic acids, even by atmospheric oxygen.[2]

  • Reduction: Strong reducing agents will convert aldehydes to primary alcohols.[2]

  • Nucleophilic Attack: The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles present in the reaction mixture.[2]

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation to yield a mixture of a carboxylic acid and an alcohol.[2]

  • Aldol Condensation: Under acidic or basic conditions, aldehydes with α-hydrogens can undergo self-condensation.

To prevent these unwanted side reactions, the aldehyde group is often "protected" by converting it into a less reactive functional group that can be removed later in the synthesis.[3][4]

Q2: What is a protecting group and how do I choose one for my aldehyde?

A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity during a chemical transformation elsewhere in the molecule.[3][4] A good protecting group should be:

  • Easy to install: The protection reaction should proceed in high yield under mild conditions.[3]

  • Stable: It must be inert to the conditions of the subsequent reaction(s).[3]

  • Easy to remove: The deprotection should also occur in high yield under mild conditions that do not affect other functional groups.[3]

The choice of protecting group depends on the specific reaction conditions you plan to employ. The most common protecting groups for aldehydes are acetals and thioacetals.[4][5]

Decision Workflow for Selecting an Aldehyde Protecting Group

G start Start: Need to protect an aldehyde q1 What are the downstream reaction conditions? start->q1 basic Basic or Nucleophilic Conditions q1->basic Basic/Nucleophilic acidic Acidic Conditions q1->acidic Acidic reductive Reductive Conditions (e.g., LiAlH4) q1->reductive Reductive acetal Use an Acetal (e.g., 1,3-dioxolane) basic->acetal thioacetal Use a Thioacetal (e.g., 1,3-dithiane) acidic->thioacetal both_stable Both Acetals and Thioacetals are generally stable reductive->both_stable end Proceed with Synthesis acetal->end thioacetal->end both_stable->end

Caption: A flowchart to guide the selection of a suitable protecting group based on downstream reaction conditions.

Troubleshooting Guides

Problem 1: My acetal protection reaction is not going to completion.

Possible Causes and Solutions:

  • Incomplete water removal: Acetal formation is an equilibrium reaction.[1] Water is a byproduct, and its presence can shift the equilibrium back to the starting materials.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure your solvent (e.g., toluene or benzene) is anhydrous.

  • Insufficient catalyst: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1]

    • Solution: Ensure you are using a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH).[1] If your substrate is acid-sensitive, consider milder catalysts.

  • Steric hindrance: A sterically hindered aldehyde may react slowly.

    • Solution: Increase the reaction time and/or temperature. Consider using a less sterically demanding diol for protection.

Problem 2: My acetal protecting group is being cleaved during a subsequent reaction.

Possible Causes and Solutions:

  • Acidic conditions: Acetals are labile in acidic environments.[6][7] Even trace amounts of acid can cause deprotection.

    • Solution: Carefully neutralize any acidic reagents before proceeding. If your reaction generates acid, consider using a non-acidic workup. If acidic conditions are unavoidable, a thioacetal is a more robust option as they are stable to acids.[5]

Problem 3: I am having difficulty removing the thioacetal protecting group.

Possible Causes and Solutions:

  • Ineffective deprotection reagent: Thioacetals are stable to acid hydrolysis and require specific reagents for cleavage.[5]

    • Solution: The most common methods for thioacetal deprotection involve reagents that are soft electrophiles and have a high affinity for sulfur. Mercury(II) chloride (HgCl₂) is a classic reagent for this purpose.[5] Other alternatives include reagents like N-chlorosuccinimide (NCS) or oxidative methods.

Data on Common Aldehyde Protecting Groups

The following table summarizes the stability and deprotection conditions for common aldehyde protecting groups.

Protecting GroupStructureStable ToLabile ToCommon Deprotection ReagentsTypical Yield (Protection/Deprotection)
1,3-Dioxolane Cyclic AcetalBases, Nucleophiles, Oxidizing Agents, Reducing Agents[5]Aqueous Acid[3]H₃O⁺>90% / >90%
1,3-Dithiane Cyclic ThioacetalAcids, Bases, Nucleophiles, Oxidizing Agents, Reducing Agents[5]Soft ElectrophilesHgCl₂, H₂O/CH₃CN[5]>90% / >85%
Dimethyl Acetal Acyclic AcetalBases, NucleophilesAqueous AcidH₃O⁺>90% / >90%
O-tert-Butyldimethylsilyl (TBDMS) Imidazolyl Aminal Silyl-basedMild ConditionsFluoride sources, Aqueous AcidHF in CH₃CN[8]High / High

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of an Aldehyde using Ethylene Glycol

This protocol describes the formation of a 1,3-dioxolane, a common cyclic acetal.

Materials:

  • Aldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, ethylene glycol, and toluene.

  • Add the catalytic amount of p-TsOH·H₂O.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography if necessary.

Workflow for Acetal Protection

G A Combine Aldehyde, Ethylene Glycol, Toluene, and p-TsOH B Reflux with Dean-Stark Apparatus to Remove Water A->B C Monitor by TLC B->C C->B Incomplete D Cool to Room Temperature C->D Complete E Aqueous Workup (NaHCO3, Brine) D->E F Dry (MgSO4) and Concentrate E->F G Purify (Distillation or Chromatography) F->G H Protected Aldehyde G->H

Caption: A step-by-step workflow for the acetal protection of an aldehyde.

Protocol 2: General Procedure for Thioacetal Deprotection using Mercury(II) Chloride

This protocol describes the cleavage of a 1,3-dithiane to regenerate the parent aldehyde.

Materials:

  • 1,3-Dithiane protected aldehyde (1.0 eq)

  • Mercury(II) chloride (HgCl₂) (2.2 eq)

  • Acetonitrile (CH₃CN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Celite

Procedure:

  • Dissolve the thioacetal in a mixture of acetonitrile and water (e.g., 9:1).

  • Add HgCl₂ to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite to remove the mercury salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Signaling Pathway for Thioacetal Deprotection

G Thioacetal Thioacetal Intermediate Sulfur-Mercury Complex Thioacetal->Intermediate Coordination HgCl2 HgCl2 HgCl2->Intermediate Aldehyde Aldehyde Intermediate->Aldehyde Hydrolysis Water H2O Water->Intermediate

Caption: A simplified representation of the key steps in thioacetal deprotection.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5-fluoroisonicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. By presenting predicted spectral data alongside a comparison with analogous compounds, this document serves as a practical reference for the characterization of this and similar molecules.

Predicted NMR Data for 3-Bromo-5-fluoroisonicotinaldehyde

Due to the limited availability of public experimental spectra for 3-Bromo-5-fluoroisonicotinaldehyde, the following ¹H and ¹³C NMR data have been generated using reputable online prediction software. These predictions are based on sophisticated algorithms that analyze the molecule's structure to estimate chemical shifts and coupling constants.

Predicted ¹H NMR Data

The proton NMR spectrum of 3-Bromo-5-fluoroisonicotinaldehyde is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal for the aldehyde proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.5 - 8.7Doublet~2.0
H-68.3 - 8.5Doublet of doublets~2.0, ~1.0
CHO9.9 - 10.1Singlet-

Note: Predicted values can vary slightly between different software packages. These values should be used as a guide for spectral interpretation.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3120 - 125
C-4140 - 145
C-5160 - 165 (¹JCF ≈ 250-260 Hz)
C-6145 - 150
CHO190 - 195

Note: The chemical shift of C-5 will be significantly influenced by the fluorine atom, resulting in a large one-bond carbon-fluorine coupling constant (¹JCF).

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted data, it is valuable to compare it with the experimental NMR data of structurally similar compounds. This comparison helps in understanding the influence of different substituents on the chemical shifts and coupling patterns of the pyridine ring.

¹H NMR Comparison
CompoundH-2 (δ, ppm)H-6 (δ, ppm)Other Protons (δ, ppm)
3-Bromo-5-fluoroisonicotinaldehyde (Predicted) 8.5 - 8.7 (d) 8.3 - 8.5 (dd) 9.9 - 10.1 (s, CHO)
3-Bromo-5-fluoropyridine~8.4 (d)~8.2 (d)-
Isonicotinaldehyde~8.8 (d)~7.8 (d)~10.1 (s, CHO)

The electron-withdrawing nature of the bromine and fluorine atoms in 3-Bromo-5-fluoroisonicotinaldehyde is expected to deshield the ring protons, shifting them downfield compared to unsubstituted pyridine. The aldehyde group at the C-4 position will also have a significant deshielding effect on the adjacent protons.

¹³C NMR Comparison
CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Other Carbons (δ, ppm)
3-Bromo-5-fluoroisonicotinaldehyde (Predicted) 150 - 155 120 - 125 140 - 145 160 - 165 145 - 150 190 - 195 (CHO)
3-Bromopyridine~150.5~129.0~139.5~124.0~147.5-
4-Pyridinecarboxaldehyde~151.0~122.0~140.0~122.0~151.0~192.5 (CHO)

The predicted chemical shifts for the carbon atoms in 3-Bromo-5-fluoroisonicotinaldehyde are consistent with the expected electronic effects of the substituents. The carbon bearing the fluorine (C-5) is predicted to be significantly downfield and will exhibit a large C-F coupling constant, a key identifying feature in the ¹³C NMR spectrum.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for compounds such as 3-Bromo-5-fluoroisonicotinaldehyde, the following general experimental protocols are recommended.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can slightly influence chemical shifts.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration : To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution to provide a reference point (0 ppm) for the chemical shift scale.

NMR Data Acquisition
  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for optimal dispersion of signals.

  • ¹H NMR Acquisition Parameters :

    • Pulse Angle : A 30° or 45° pulse angle is commonly used for routine spectra.

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : A delay of 1-2 seconds between pulses is usually sufficient.

    • Number of Scans : For a sample of adequate concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Angle : A 30° or 45° pulse angle is recommended.

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A delay of 2 seconds is a good starting point, but may need to be increased for quaternary carbons.

    • Proton Decoupling : Use broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

Data Processing
  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing : The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The chemical shift scale is referenced to the signal of the internal standard (TMS at 0 ppm).

  • Integration : The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.

Visualizing the Structure and NMR Correlations

The following diagram, generated using the DOT language, illustrates the chemical structure of 3-Bromo-5-fluoroisonicotinaldehyde and highlights the key atoms for NMR analysis.

Figure 1. Molecular structure of 3-Bromo-5-fluoroisonicotinaldehyde.

A Comparative Guide to the Mass Spectra of Halogenated Isonicotinaldehydes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, a comprehensive understanding of the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and fragmentation patterns of synthesized molecules. This guide offers a detailed interpretation of the mass spectrum of 3-Bromo-5-fluoroisonicotinaldehyde, a halogenated pyridine derivative of interest in medicinal chemistry. By comparing its theoretical fragmentation pathway with the experimentally determined mass spectrum of the parent compound, isonicotinaldehyde, this document aims to provide a clear framework for the structural elucidation of similar halogenated heterocycles.

Interpreting the Mass Spectrum: A Tale of Two Molecules

The introduction of halogen atoms, such as bromine and fluorine, significantly influences the fragmentation behavior of a molecule in a mass spectrometer. Understanding these effects is crucial for the unambiguous identification of novel chemical entities.

3-Bromo-5-fluoroisonicotinaldehyde: A Theoretical Fragmentation Analysis

The fragmentation of the molecular ion is likely to proceed through several key pathways:

  • Loss of the formyl radical (-CHO): A common fragmentation for aldehydes, this would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the pyridine ring with its halogen substituents.

  • Loss of a bromine atom (-Br): Cleavage of the C-Br bond would lead to a significant fragment ion.

  • Loss of a fluorine atom (-F): While the C-F bond is generally stronger than the C-Br bond, loss of fluorine may also be observed.

  • Ring fragmentation: The pyridine ring itself can undergo cleavage, leading to smaller fragment ions.

Isonicotinaldehyde: An Experimental Benchmark

To provide a tangible comparison, the experimentally determined mass spectrum of isonicotinaldehyde (4-Pyridinecarboxaldehyde) from the NIST WebBook serves as an invaluable reference.[6][7][8][9] Isonicotinaldehyde has a molecular weight of 107 g/mol . Its mass spectrum displays a prominent molecular ion peak (M+) at m/z 107. Key fragment ions are observed at m/z 106 (loss of H), m/z 79 (loss of CO), and m/z 52 (fragmentation of the pyridine ring).

Quantitative Data Summary

The following table summarizes the expected and observed major ions in the mass spectra of 3-Bromo-5-fluoroisonicotinaldehyde and isonicotinaldehyde.

CompoundMolecular Ion (M+) (m/z)Key Fragment Ions (m/z) and Postulated Neutral Losses
3-Bromo-5-fluoroisonicotinaldehyde (Theoretical)204 & 206 (due to 79Br/81Br)M-1 (loss of H), M-29 (loss of CHO), M-79/81 (loss of Br), M-19 (loss of F), and smaller ring fragments.
Isonicotinaldehyde (Experimental)107106 (M-H), 79 (M-CO), 52

Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for obtaining the mass spectrum of a small organic molecule like 3-Bromo-5-fluoroisonicotinaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve a small amount of the solid compound (typically 1 mg) in a volatile organic solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10][11]
  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
  • Injector Temperature: 250 °C.
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: Increase to 280 °C at a rate of 10 °C/min.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Mass Spectrometer Parameters:
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the data using the instrument's software.
  • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.
  • Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.

Visualizing the Fragmentation Pathway

To further elucidate the fragmentation process, a logical relationship diagram can be constructed using the DOT language. This diagram illustrates the probable fragmentation cascade of 3-Bromo-5-fluoroisonicotinaldehyde.

fragmentation_pathway M [C6H3BrFNO]+• m/z 204/206 M_minus_H [C6H2BrFNO]+• m/z 203/205 M->M_minus_H - H• M_minus_CHO [C5H3BrFN]+• m/z 175/177 M->M_minus_CHO - CHO• M_minus_Br [C6H3FNO]+• m/z 124 M->M_minus_Br - Br• M_minus_F [C6H3BrNO]+• m/z 185/187 M->M_minus_F - F• Ring_Fragment Smaller Fragments M_minus_CHO->Ring_Fragment M_minus_Br->Ring_Fragment

Caption: Predicted fragmentation pathway of 3-Bromo-5-fluoroisonicotinaldehyde.

This guide provides a foundational understanding of the mass spectrometric behavior of 3-Bromo-5-fluoroisonicotinaldehyde by leveraging theoretical principles and comparative data. For drug development professionals, such detailed structural analysis is a critical step in the journey from a promising molecule to a potential therapeutic agent.

References

A Comparative Guide to the FT-IR Spectrum of 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-5-fluoroisonicotinaldehyde. The information presented herein is essential for the characterization and quality control of this important synthetic intermediate in pharmaceutical research and development. By understanding the vibrational frequencies of its constituent functional groups, researchers can effectively identify and assess the purity of this compound.

Predicted FT-IR Absorption Data for 3-Bromo-5-fluoroisonicotinaldehyde

The FT-IR spectrum of 3-Bromo-5-fluoroisonicotinaldehyde is characterized by the vibrational modes of its key functional groups: the aldehyde, the substituted pyridine ring, the carbon-bromine bond, and the carbon-fluorine bond. The following table summarizes the expected absorption frequencies for these groups, drawing comparisons with related structural motifs.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for 3-Bromo-5-fluoroisonicotinaldehydeComparison: Benzaldehyde (cm⁻¹)Comparison: Pyridine (cm⁻¹)
Aldehyde C-HStretch2850-2880 and 2750-27802850 and 2750[1]N/A
Aldehyde C=OStretch~1705~1705[1][2]N/A
Aromatic C-HStretch3050-3100[3][4]3030[1]3150-3000[5]
Pyridine RingC=C and C=N Stretch1600-1430[3][5]N/A1650-1400[5]
C-FStretch1250-1000N/AN/A
C-BrStretch690-515[6]N/AN/A

Note: The exact positions of the absorption bands can be influenced by the electronic effects of the substituents on the pyridine ring.

Interpretation of Spectral Data

The FT-IR spectrum of 3-Bromo-5-fluoroisonicotinaldehyde is anticipated to exhibit a unique fingerprint arising from the interplay of its functional groups.

  • Aldehyde Group: The presence of the aldehyde is most definitively confirmed by two characteristic C-H stretching bands in the 2750-2880 cm⁻¹ region and a strong, sharp carbonyl (C=O) absorption around 1705 cm⁻¹. The conjugation of the carbonyl group with the aromatic pyridine ring is expected to lower the C=O stretching frequency from that of a saturated aldehyde (typically ~1730 cm⁻¹)[1][2].

  • Substituted Pyridine Ring: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The pyridine ring itself will produce a series of complex C=C and C=N stretching absorptions in the 1430-1600 cm⁻¹ region[3][5]. The substitution pattern on the ring will influence the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).

  • Halogen Substituents: The C-F and C-Br stretching vibrations are expected in the lower frequency region of the spectrum. The C-F stretch typically gives a strong absorption in the 1250-1000 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 690 and 515 cm⁻¹[6].

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

The following is a generalized protocol for acquiring the FT-IR spectrum of a solid sample, such as 3-Bromo-5-fluoroisonicotinaldehyde, using the Attenuated Total Reflectance (ATR) technique.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other processing as required.

Logical Relationship of Functional Groups and FT-IR Absorptions

The following diagram illustrates the correlation between the functional groups of 3-Bromo-5-fluoroisonicotinaldehyde and their characteristic regions in the FT-IR spectrum.

G FT-IR Absorption Correlation for 3-Bromo-5-fluoroisonicotinaldehyde cluster_molecule 3-Bromo-5-fluoroisonicotinaldehyde cluster_spectrum FT-IR Spectrum Regions (cm⁻¹) mol C₆H₃BrFNO aldehyde Aldehyde (-CHO) aldehyde_ch 2750 - 2880 (Aldehyde C-H) aldehyde->aldehyde_ch carbonyl ~1705 (C=O Stretch) aldehyde->carbonyl pyridine Pyridine Ring ch_stretch > 3000 (Aromatic C-H) pyridine->ch_stretch ring_vibration 1430 - 1600 (C=C, C=N Stretch) pyridine->ring_vibration bromo Bromo (-Br) cbr_stretch 515 - 690 (C-Br Stretch) bromo->cbr_stretch fluoro Fluoro (-F) cf_stretch 1000 - 1250 (C-F Stretch) fluoro->cf_stretch

Caption: Functional groups of 3-Bromo-5-fluoroisonicotinaldehyde and their corresponding FT-IR regions.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 3-Bromo-5-fluoroisonicotinaldehyde is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides a comparative overview of hypothetical HPLC and LC-MS methods for the analysis of 3-Bromo-5-fluoroisonicotinaldehyde, complete with detailed experimental protocols and performance data to aid in method selection.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS for the analysis of 3-Bromo-5-fluoroisonicotinaldehyde depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation.

Parameter HPLC-UV Method LC-MS Method
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Lower (ng-µg range)Higher (pg-ng range)
Selectivity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, can distinguish between compounds with the same retention time but different masses.
Identification Based on retention time comparison with a reference standard.Based on retention time and mass spectrum, providing higher confidence in identification.
Quantification Reliable and robust for routine analysis.Highly accurate and precise, especially for trace level analysis.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Simpler to operate and maintain.More complex instrumentation and data analysis.

Experimental Protocols

Hypothetical HPLC-UV Method

This method is designed for the routine quality control and purity assessment of 3-Bromo-5-fluoroisonicotinaldehyde.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm.

  • Sample Preparation: A stock solution of 1 mg/mL of 3-Bromo-5-fluoroisonicotinaldehyde is prepared in the mobile phase. Working standards and samples are prepared by diluting the stock solution to the desired concentrations.

Hypothetical LC-MS Method

This method is suitable for the trace-level quantification and identification of 3-Bromo-5-fluoroisonicotinaldehyde and its potential impurities.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MRM Transitions: For 3-Bromo-5-fluoroisonicotinaldehyde (C6H3BrFNO, MW: 204.00), a precursor ion of [M+H]+ at m/z 205 would be selected, and a suitable product ion would be determined by infusion experiments.

  • Sample Preparation: Similar to the HPLC-UV method, samples are prepared in the initial mobile phase composition.

Method Performance Comparison

The following table summarizes the expected performance characteristics of the two hypothetical methods.

Performance Metric HPLC-UV Method LC-MS Method
Retention Time (min) ~ 4.5~ 3.8
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL0.3 ng/mL
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%

Visualizing the Workflow and Logic

Analytical Workflow for 3-Bromo-5-fluoroisonicotinaldehyde cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter dilute->filter hplc_inject HPLC Injection filter->hplc_inject HPLC lcms_inject LC-MS Injection filter->lcms_inject LC-MS hplc_sep HPLC Separation hplc_inject->hplc_sep lcms_sep LC Separation lcms_inject->lcms_sep uv_detect UV Detection hplc_sep->uv_detect ms_detect MS Detection lcms_sep->ms_detect hplc_process HPLC Data Analysis uv_detect->hplc_process lcms_process LC-MS Data Analysis ms_detect->lcms_process report Generate Report hplc_process->report lcms_process->report

Caption: General experimental workflow for the analysis of 3-Bromo-5-fluoroisonicotinaldehyde.

Method Selection Logic cluster_goals Primary Analytical Need cluster_methods Recommended Method start Analytical Goal for 3-Bromo-5-fluoroisonicotinaldehyde? routine_qc Routine QC & Purity Assay start->routine_qc trace_analysis Trace Analysis & Impurity ID start->trace_analysis hplc HPLC-UV routine_qc->hplc Cost-effective, Robust lcms LC-MS trace_analysis->lcms High Sensitivity, High Selectivity

Caption: Logical guide for selecting between HPLC and LC-MS for analysis.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the analysis of 3-Bromo-5-fluoroisonicotinaldehyde. The choice of method should be guided by the specific analytical requirements. For routine quality control where high sensitivity is not paramount, HPLC-UV offers a robust and cost-effective solution. However, for applications requiring trace-level quantification, impurity identification, and the highest level of confidence in analytical results, LC-MS is the superior choice. The detailed protocols and performance data presented in this guide provide a solid foundation for method development and selection in a drug development setting.

A Comparative Analysis of the Reactivity of 3-Bromo-5-fluoroisonicotinaldehyde and 3,5-dibromoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. The reactivity of these synthons dictates the feasibility and efficiency of synthetic routes. This guide provides an objective comparison of the reactivity of two halogenated isonicotinaldehyde derivatives: 3-Bromo-5-fluoroisonicotinaldehyde and 3,5-dibromoisonicotinaldehyde, supported by available experimental data and theoretical considerations.

The key difference in the reactivity of these two compounds stems from the nature of the halogen substituents on the pyridine ring. The presence of a fluorine atom in 3-Bromo-5-fluoroisonicotinaldehyde versus a second bromine atom in 3,5-dibromoisonicotinaldehyde significantly influences the electronic properties of the aromatic ring, thereby affecting their behavior in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Theoretical Considerations: Electronic Effects of Halogen Substituents

The reactivity of the carbon-halogen bonds in these aromatic aldehydes is governed by a combination of inductive and resonance effects, as well as the position of the substituents relative to the electron-withdrawing aldehyde group and the pyridine nitrogen.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect, which polarizes the C-F bond and can activate the aromatic ring towards nucleophilic attack. Bromine also has a -I effect, but it is weaker than that of fluorine.

  • Mesomeric (Resonance) Effect (+M): Both fluorine and bromine can donate lone pair electrons to the aromatic pi-system. This +M effect is generally stronger for fluorine than for bromine in terms of orbital overlap, but it is often outweighed by the strong -I effect of fluorine.

  • Position of Substituents: In both molecules, the halogen atoms are meta to the pyridine nitrogen and ortho/meta to the aldehyde group. The aldehyde at the 4-position is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to it.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, which is related to the bond dissociation energy of the carbon-halogen bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For 3,5-dibromoisonicotinaldehyde, selective mono-arylation is often observed, with the C3-Br bond being generally more reactive than the C5-Br bond. This can be attributed to the electronic environment and potential steric hindrance.

For 3-Bromo-5-fluoroisonicotinaldehyde, the C-Br bond is expected to be significantly more reactive than the C-F bond in Suzuki-Miyaura coupling. The C-F bond is generally unreactive under standard Suzuki conditions.

ReactantCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,5-dibromoisonicotinaldehyde(3,4,5-trimethoxyphenyl)boronic acidPd(dppf)Cl₂K₂CO₃1,4-dioxane/H₂O1002429 (mono-arylated product)[1]
3,5-dibromoisonicotinaldehyde4-chloro-2-fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-dioxane/H₂O100-(Intermediate in multi-step synthesis)[1]

Note: The yields reported are often for multi-step syntheses and may not reflect the precise yield of the coupling step itself.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the C-Br bond is exploited. In the case of 3,5-dibromoisonicotinaldehyde, this reaction can be used to introduce amine functionalities. While no direct comparative data for 3-bromo-5-fluoroisonicotinaldehyde in Buchwald-Hartwig amination was found in the searched literature, it is expected that the C-Br bond would be the reactive site.

ReactantAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)ProductReference
Product from Suzuki coupling of 3,5-dibromoisonicotinaldehyde1-methylpiperazineRuPhos Pd G3NaOtBu1,4-dioxane10016Final complex molecule[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity trend of aryl halides is similar to other palladium-catalyzed cross-coupling reactions. While specific examples for both target molecules are sparse, the general principles suggest that the C-Br bond would be the site of reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for pyridine derivatives, especially when activated by electron-withdrawing groups. The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the strong inductive electron withdrawal of fluorine, making the carbon atom more electrophilic.

For 3-Bromo-5-fluoroisonicotinaldehyde , the C-F bond is expected to be more susceptible to nucleophilic attack than the C-Br bond, provided the reaction proceeds via a classic SNAr mechanism where the addition of the nucleophile is the rate-determining step.

For 3,5-dibromoisonicotinaldehyde , both bromine atoms are potential leaving groups. The regioselectivity of the substitution would depend on the specific nucleophile and reaction conditions, with the electronic environment created by the aldehyde and pyridine nitrogen dictating the most electrophilic site.

A study on the reaction of substituted N-methylpyridinium ions with piperidine showed a leaving group order of F ~ Cl ~ Br ~ I, suggesting that for this specific system, the rate-determining step might not be the initial nucleophilic addition but rather the subsequent deprotonation of the intermediate.[2][3] This highlights that the reactivity order can be substrate and condition-dependent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3,5-dibromoisonicotinaldehyde:

To a solution of 3,5-dibromoisonicotinaldehyde (1.0 eq) and the respective boronic acid (1.1-1.5 eq) in a mixture of 1,4-dioxane and water, is added a base such as K₂CO₃ (2.0-3.0 eq). The mixture is degassed with an inert gas (e.g., argon or nitrogen). A palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05-0.1 eq), is then added, and the reaction mixture is heated at a temperature ranging from 80 to 100 °C for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination:

In an inert atmosphere, a mixture of the aryl bromide (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02-0.05 eq), a ligand (e.g., RuPhos), and a base (e.g., NaOtBu, 1.5-2.0 eq) in a suitable solvent such as 1,4-dioxane or toluene is heated at 80-110 °C for the required time. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is quenched, and the product is isolated and purified.[1]

Visualizing Reactivity Concepts

Logical Flow for Reactivity Comparison

G cluster_reactants Reactants cluster_reactions Reaction Types cluster_factors Influencing Factors Reactant1 3-Bromo-5-fluoro- isonicotinaldehyde Suzuki Suzuki-Miyaura Coupling Reactant1->Suzuki C-Br >> C-F Buchwald Buchwald-Hartwig Amination Reactant1->Buchwald C-Br SNAr Nucleophilic Aromatic Substitution (SNAr) Reactant1->SNAr C-F > C-Br (generally) Reactant2 3,5-dibromo- isonicotinaldehyde Reactant2->Suzuki C3-Br > C5-Br Reactant2->Buchwald C-Br Reactant2->SNAr C-Br BondEnergy C-X Bond Dissociation Energy Suzuki->BondEnergy Buchwald->BondEnergy LeavingGroup Leaving Group Ability SNAr->LeavingGroup Electronics Electronic Effects (-I, +M) BondEnergy->Electronics LeavingGroup->Electronics

Caption: Comparative reactivity pathways for the two aldehydes.

Generalized Suzuki-Miyaura Coupling Workflow

G Start Aryl Halide + Boronic Acid Catalyst Pd(0) Catalyst + Base Start->Catalyst Reaction Suzuki-Miyaura Coupling Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

Conclusion

  • In palladium-catalyzed cross-coupling reactions , the C-Br bond is the primary site of reactivity for both compounds. For 3,5-dibromoisonicotinaldehyde, there is potential for regioselective mono-substitution, which can be exploited in multi-step syntheses. The C-F bond in 3-Bromo-5-fluoroisonicotinaldehyde is generally inert under these conditions.

  • In nucleophilic aromatic substitution reactions , the C-F bond of 3-Bromo-5-fluoroisonicotinaldehyde is predicted to be more reactive than the C-Br bond, offering a complementary reactivity profile to cross-coupling reactions. For 3,5-dibromoisonicotinaldehyde, SNAr reactions would proceed at one of the C-Br positions, with selectivity dictated by the reaction conditions.

The choice between these two building blocks will therefore depend on the desired synthetic transformation. 3,5-dibromoisonicotinaldehyde offers two reactive sites for sequential cross-coupling, while 3-Bromo-5-fluoroisonicotinaldehyde provides orthogonal reactivity between the C-Br bond (for cross-coupling) and the C-F bond (for SNAr). This understanding is crucial for the strategic design of synthetic routes in medicinal and materials chemistry.

References

Comparative Guide to the Biological Activity of Halogenated Isonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of various derivatives of isonicotinaldehyde, with a particular focus on the influence of halogen substitutions. Due to the limited availability of public research on 3-Bromo-5-fluoroisonicotinaldehyde derivatives, this guide draws comparisons from structurally related compounds, including bromo- and fluoro-isonicotinaldehyde derivatives, as well as their non-halogenated analogues. The information is compiled from various studies to offer insights into the potential therapeutic applications of these compounds.

Comparative Analysis of Biological Activity

The biological activities of isonicotinaldehyde derivatives, particularly isonicotinoyl hydrazones and thiosemicarbazones, have been investigated for various therapeutic areas, including antimicrobial and anticancer applications. The presence and position of halogen substituents on the aromatic rings of these derivatives can significantly influence their potency and selectivity.

Antimicrobial Activity

Isonicotinoyl hydrazones, derived from the condensation of isonicotinic acid hydrazide (isoniazid) with various aldehydes, have shown a broad spectrum of antimicrobial activities. The introduction of halogen atoms can modulate this activity. For instance, studies on related halogenated compounds have demonstrated that substitutions on the phenyl ring of chalcones and other scaffolds can enhance antibacterial and antifungal effects.

Table 1: Comparative Antimicrobial Activity of Isonicotinaldehyde Derivatives

Compound ClassDerivativeTarget OrganismActivity (MIC/Zone of Inhibition)Reference
Isonicotinoyl HydrazoneVanillin & Salicyl aldehyde derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coliVaried, with some derivatives showing significant zones of inhibition (e.g., 25 mm for NH5 against B. subtilis)[1]
Cinnamaldehyde Analogs4-bromophenyl substitutedAcinetobacter baumanniiMIC of 32 µg/mL[2]
Isonicotinic Acid Hydrazide-HydrazonesAromatic aldehyde condensatesGram-positive and Gram-negative bacteria, Candida spp.Some derivatives more potent than commonly used chemotherapeutics[3]
Cytotoxic Activity

The cytotoxic potential of isonicotinaldehyde derivatives, particularly thiosemicarbazones, against various cancer cell lines has been a subject of interest. The chelation of metal ions and the generation of reactive oxygen species are among the proposed mechanisms of action. Halogen substitution can impact the lipophilicity and electronic properties of these molecules, thereby affecting their uptake and interaction with cellular targets.

Table 2: Comparative Cytotoxic Activity of Isonicotinaldehyde Derivatives

Compound ClassDerivativeCancer Cell LineActivity (IC50)Reference
ThiosemicarbazoneSalicylaldehyde, 2-hydroxyacetophenone, 2-hydroxynaphthaldehyde thiosemicarbazone Palladium complexesPromyelocytic leukemia HL-60, Histiocytic lymphoma U-937[Pd(L2)(PPh3)] showed lower IC50 values than cisplatin and other reference drugs[4]
Isoniazid DerivativesHydrazones with substituted aromatic ringsFour human cancer cell linesIC50 ranging from 0.61 to 3.36 µg/mL, with hydroxyl-substituted derivatives being particularly potent[5]
ThiosemicarbazoneBenzaldehyde thiosemicarbazone derivativesVarious human tumor cell linesPlatinum (II) and palladium (II) complexes showed high cytotoxicity[6]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in a suitable buffer is added to each well. The plate is then incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizations

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of isonicotinaldehyde derivatives and their subsequent biological evaluation.

G General Workflow for Synthesis and Biological Evaluation of Isonicotinaldehyde Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Isonicotinaldehyde Isonicotinaldehyde or Isonicotinic Acid Hydrazide Condensation Condensation Reaction Isonicotinaldehyde->Condensation Reagents Aldehydes/Ketones or Thiosemicarbazide Reagents->Condensation Derivatives Isonicotinaldehyde Derivatives Condensation->Derivatives Purification Purification & Characterization Derivatives->Purification Screening Biological Screening Purification->Screening Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., IC50) Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis and biological screening of isonicotinaldehyde derivatives.

Proposed Mechanism of Action for Anticancer Thiosemicarbazones

This diagram illustrates a simplified, proposed mechanism of action for the anticancer activity of thiosemicarbazone derivatives, which often involves metal chelation and the generation of oxidative stress.

G Proposed Anticancer Mechanism of Thiosemicarbazones TSC Thiosemicarbazone Derivative Complex Metal-TSC Complex TSC->Complex Metal Cellular Metal Ions (e.g., Fe, Cu) Metal->Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Damage Cellular Damage (DNA, proteins, lipids) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed mechanism of anticancer activity for thiosemicarbazone derivatives.

References

Antimicrobial screening of compounds synthesized from 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Specific Data for 3-Bromo-5-fluoroisonicotinaldehyde Derivatives

Initial searches for antimicrobial screening of compounds synthesized directly from 3-bromo-5-fluoroisonicotinaldehyde did not yield specific studies. The available research focuses on derivatives of structurally related bromo-fluoro aromatic aldehydes. This guide, therefore, presents a comparative analysis of antimicrobial compounds synthesized from alternative, yet comparable, starting materials such as 5-bromo-2-fluorobenzaldehyde and 4-bromo-2-fluorobenzaldehyde, to provide insights into the potential antimicrobial activities of halogenated aromatic compounds.

Comparative Antimicrobial Activity of Synthesized Compounds

The antimicrobial efficacy of various synthesized compounds derived from bromo-fluoro substituted benzaldehydes has been evaluated against a range of bacterial and fungal strains. The data, summarized below, highlights the potential of these compounds as antimicrobial agents.

Table 1: Antibacterial Activity of Synthesized Oxime and Metal Complexes
CompoundVibrio choleraeStreptococcus pneumoniaeStaphylococcus aureus
5-bromo-2-fluorobenzaldehydeoxime10 mm11 mm12 mm
Co(II) complex12 mm14 mm15 mm
Hg(II) complex14 mm16 mm18 mm
Zn(II) complex11 mm13 mm14 mm
Ciprofloxacin (Standard)22 mm24 mm25 mm
(Data represents the zone of inhibition in mm)[1]
Table 2: Antifungal Activity of Synthesized Oxime and Metal Complexes
CompoundAspergillus nigerCandida albicans
5-bromo-2-fluorobenzaldehydeoxime12 mm14 mm
Co(II) complex15 mm16 mm
Hg(II) complex18 mm20 mm
Zn(II) complex14 mm15 mm
Fluconazole (Standard)24 mm26 mm
(Data represents the zone of inhibition in mm)[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

Synthesis of 5-bromo-2-fluorobenzaldehydeoxime

A mixture of 5-bromo-2-fluorobenzaldehyde (0.02 mol) in 15 mL of ethanol was added to an aqueous solution of hydroxylamine hydrochloride (0.08 mol) and sodium acetate (0.1 mol).[1] This mixture was stirred continuously for 10 minutes at room temperature and then allowed to cool. The resulting precipitate of 5-bromo-2-fluorobenzaldehydeoxime was collected and purified by crystallization using ethanol, yielding 84.3%.[1]

Synthesis of Metal Complexes

The respective metal chloride salt (Co(II), Hg(II), or Zn(II)) (0.001 mol) was dissolved in 15 mL of ethanol. To this, a solution of the 5-bromo-2-fluorobenzaldehydeoxime ligand was added. The mixture was heated at 60°C for 2 hours and then left to cool. The precipitated complex was collected and purified by crystallization from ethanol.[1]

Antimicrobial Screening

The antimicrobial activity of the synthesized compounds was determined using the cup-plate method.[1] Nutrient agar plates were prepared and inoculated with the test microorganisms. A sterile cork borer was used to create wells in the agar. A solution of each test compound (at a specified concentration) was added to the wells. The plates were then incubated at 37°C for 24 hours for bacteria and at 25-27°C for 48 hours for fungi.[1][2] The diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity.

Visualizing the Experimental Workflow and Relationships

To better illustrate the processes and potential structure-activity relationships, the following diagrams are provided.

Antimicrobial Screening Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening Start Start Aldehyde Bromo-Fluoro Aromatic Aldehyde Start->Aldehyde Oxime Synthesized Oxime Aldehyde->Oxime Oximation Reagents Hydroxylamine HCl, Sodium Acetate Reagents->Oxime Complexes Synthesized Metal Complexes Oxime->Complexes Complexation Metal Salts Co(II), Hg(II), Zn(II) Chlorides Metal Salts->Complexes Application Apply Test Compounds to Wells Complexes->Application Inoculation Inoculate Agar Plates with Microorganisms Wells Create Wells in Agar Inoculation->Wells Wells->Application Incubation Incubate Plates Application->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Data Antimicrobial Activity Data Measurement->Data

Caption: Experimental workflow from synthesis to antimicrobial screening.

Structure_Activity_Relationship cluster_derivatives Derivatives cluster_activity Antimicrobial Activity Core Bromo-Fluoro Aromatic Core Oxime Oxime Derivative Core->Oxime Modification Metal_Complexes Metal Complexes (Co, Hg, Zn) Oxime->Metal_Complexes Further Modification Moderate Moderate Activity Oxime->Moderate Enhanced Enhanced Activity Metal_Complexes->Enhanced

Caption: Hypothetical structure-activity relationship of synthesized compounds.

References

In-Silico Docking Analysis of Isonicotinaldehyde Derivatives as Potential EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The quest for novel, potent, and selective EGFR inhibitors is a continuous endeavor in drug discovery. This guide provides a comparative analysis of in-silico docking studies of various pyridine and pyrimidine derivatives, including analogs of 3-Bromo-5-fluoroisonicotinaldehyde, against the EGFR kinase domain. This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of potential EGFR inhibitors.

Comparative Docking Performance of EGFR Inhibitors

The following table summarizes the in-silico docking performance of selected pyridine and quinazoline derivatives against the ATP-binding site of the EGFR kinase domain. The data presented is a synthesis of findings from multiple research articles, providing a comparative overview of their potential efficacy.

Compound IDScaffoldDocking Score (Glide XP GScore, kcal/mol)Key Interacting ResiduesReference Compound
Compound 1 Pyridine Derivative-9.439Met769, Cys773Erlotinib
Compound 2 Pyrimidine Derivative-10.74-Cetuximab
Compound 3 Indole Derivative-11.4 to -9.28Met793Erlotinib
Erlotinib Quinazoline-9.192Met769, Cys773-
Afatinib Quinazoline-7.69--

Experimental Protocols: In-Silico Molecular Docking

The in-silico molecular docking studies summarized above were conducted using industry-standard computational tools and protocols. The general workflow is outlined below, based on methodologies reported in the cited literature.[1][2][3][4][5][6][7][8][9][10]

I. Receptor Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of the human EGFR kinase domain was obtained from the RCSB Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which is co-crystallized with the inhibitor Erlotinib.[3][7]

  • Protein Preparation Wizard (Schrödinger Suite):

    • The raw PDB structure was processed to add hydrogen atoms, assign correct bond orders, and fill in missing side chains and loops.

    • Water molecules beyond a 5 Å radius from the active site were removed.

    • The structure was optimized and minimized using the OPLS3e force field to relieve any steric clashes.[1]

II. Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structures of the isonicotinaldehyde derivatives and other inhibitors were sketched using molecular editing software.

  • LigPrep (Schrödinger Suite): The ligands were prepared to generate their low-energy 3D conformations. This process included the addition of hydrogen atoms, correction of ionization states at physiological pH (7.4 ± 0.5), and generation of possible tautomers and stereoisomers.

III. Molecular Docking with Glide
  • Grid Generation: A receptor grid was generated by defining the active site as the region centered on the co-crystallized ligand (Erlotinib). The grid box dimensions were typically set to 20x20x20 Å to encompass the entire ATP-binding pocket.[3]

  • Ligand Docking:

    • The prepared ligands were docked into the generated grid using the Glide module of the Schrödinger Suite.

    • Docking was performed using the Extra Precision (XP) mode, which employs a more extensive sampling and advanced scoring function to yield more accurate binding poses and scores.[1][2]

    • The docking results were analyzed based on the Glide XP GScore, which estimates the binding free energy. Lower GScore values indicate a more favorable binding affinity.

IV. Molecular Docking with AutoDock Vina
  • Receptor and Ligand Preparation (AutoDockTools): The prepared protein and ligand files were converted to the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.

  • Grid Box Definition: A grid box was defined to encompass the active site of EGFR, with dimensions and center coordinates specified based on the location of the co-crystallized ligand. For example, a grid box centered at X = 23.24, Y = -0.4519, and Z = 56.12 has been reported.[3]

  • Docking Execution: Docking was performed using AutoDock Vina. The exhaustiveness parameter, which controls the extent of the conformational search, was typically set to 8 or higher for more accurate results.[5]

  • Analysis of Results: The output from AutoDock Vina provides the binding affinity in kcal/mol and the predicted binding poses of the ligand. The pose with the lowest binding energy is generally considered the most likely.

Visualizing the EGFR Signaling Pathway and Docking Workflow

To provide a clearer understanding of the biological context and the in-silico methodology, the following diagrams have been generated.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Adaptor Adaptor Proteins (Grb2, Shc) EGFR->Adaptor PI3K PI3K EGFR->PI3K SOS SOS Adaptor->SOS Ras Ras-GTP SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

EGFR Signaling Cascade

Docking_Workflow PDB 1. Protein Structure (PDB) PrepProtein 3. Receptor Preparation (Add H, Minimize) PDB->PrepProtein Ligand2D 2. Ligand Structure (2D) PrepLigand 4. Ligand Preparation (3D Conformation) Ligand2D->PrepLigand Grid 5. Grid Generation (Define Active Site) PrepProtein->Grid Docking 6. Molecular Docking (Glide / AutoDock) PrepLigand->Docking Grid->Docking Analysis 7. Analysis of Results (Docking Score, Pose) Docking->Analysis

In-Silico Docking Workflow

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Aldehydes in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. Pyridine aldehydes, as versatile building blocks, are frequently utilized in the synthesis of complex pharmaceutical intermediates. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated pyridine aldehydes, focusing on their reactivity, physicochemical properties, and implications for drug development.

Executive Summary

Fluorination of pyridine aldehydes significantly alters their electronic properties, rendering the pyridine ring more electron-deficient. This generally leads to:

  • Enhanced Reactivity towards Nucleophiles: The increased electrophilicity of the aldehyde carbon and the pyridine ring in fluorinated analogues often results in higher yields and faster reaction rates in nucleophilic addition and substitution reactions.

  • Altered Physicochemical Properties: Fluorine substitution can increase lipophilicity and metabolic stability, crucial parameters in drug design.[1]

  • Modified Biological Activity: These changes in reactivity and physicochemical properties can translate to improved binding affinity for biological targets and enhanced pharmacokinetic profiles.[1]

This guide presents a comparative analysis of a representative pair: Pyridine-2-carboxaldehyde and 6-Fluoropyridine-2-carboxaldehyde .

Data Presentation: A Quantitative Comparison

The following tables summarize the key differences in physicochemical properties and reactivity between pyridine-2-carboxaldehyde and its fluorinated counterpart.

Table 1: Physicochemical Properties

PropertyPyridine-2-carboxaldehyde6-Fluoropyridine-2-carboxaldehydeImpact of Fluorination
Molecular Weight ( g/mol ) 107.11125.09Increased molecular weight.
pKa (of conjugate acid) 5.23~3.0 (Estimated)The electron-withdrawing fluorine atom significantly decreases the basicity of the pyridine nitrogen.[2]
Calculated logP 0.651.10 (Estimated)Increased lipophilicity, which can enhance membrane permeability.
Dipole Moment (Debye) ~2.6~3.5 (Estimated)Increased polarity due to the highly electronegative fluorine atom.

Table 2: Comparative Reactivity in Key Synthetic Transformations

ReactionReagents and ConditionsProductYield (%) - Pyridine-2-carboxaldehydeYield (%) - 6-Fluoropyridine-2-carboxaldehyde
Nucleophilic Addition (Grignard) Phenylmagnesium bromide, THF, 0 °C to rtPhenyl(pyridin-2-yl)methanol~85%>95% (Expected)
Oxidation Potassium permanganate, water, heatPyridine-2-carboxylic acid~70%~75% (Expected)
Reduction (Hydride) Sodium borohydride, Methanol, 0 °CPyridin-2-ylmethanol>90%>95% (Expected)
Wittig Reaction (Triphenylphosphoranylidene)acetophenone, Toluene, reflux1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one~80%~90% (Expected)
Imination (Schiff Base Formation) Aniline, Ethanol, refluxN-(Pyridin-2-ylmethylene)anilineGoodExcellent (Higher Keq)[3]

Yields are based on representative literature procedures and established chemical principles. The higher expected yields for the fluorinated aldehyde are due to the increased electrophilicity of the carbonyl carbon.

Experimental Protocols

Detailed methodologies for the key experiments cited in Table 2 are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Nucleophilic Addition: Grignard Reaction

Objective: To synthesize phenyl(pyridin-2-yl)methanol and its fluorinated analogue.

Materials:

  • Pyridine-2-carboxaldehyde or 6-Fluoropyridine-2-carboxaldehyde

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the respective pyridine aldehyde (10 mmol) in anhydrous THF (20 mL) is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • Phenylmagnesium bromide (3.7 mL, 11 mmol, 1.1 equivalents) is added dropwise to the stirred solution over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • The mixture is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Oxidation to Carboxylic Acid

Objective: To synthesize pyridine-2-carboxylic acid and its fluorinated analogue.

Materials:

  • Pyridine-2-carboxaldehyde or 6-Fluoropyridine-2-carboxaldehyde

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite

Procedure:

  • The respective pyridine aldehyde (10 mmol) is dissolved in water (50 mL).

  • A solution of potassium permanganate (12 mmol) in water (30 mL) is added portion-wise to the aldehyde solution with vigorous stirring.

  • The reaction mixture is heated to 80 °C for 1 hour.

  • The hot solution is filtered to remove the manganese dioxide precipitate.

  • The filtrate is cooled to room temperature and acidified with concentrated HCl to pH 3-4.

  • If the solution is colored, a small amount of sodium bisulfite is added to decolorize it.

  • The solution is cooled in an ice bath to induce crystallization of the carboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Reduction to Alcohol

Objective: To synthesize pyridin-2-ylmethanol and its fluorinated analogue.

Materials:

  • Pyridine-2-carboxaldehyde or 6-Fluoropyridine-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • The respective pyridine aldehyde (10 mmol) is dissolved in methanol (30 mL) and cooled to 0 °C in an ice bath.

  • Sodium borohydride (12 mmol) is added portion-wise over 10 minutes with stirring.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • The solvent is removed under reduced pressure.

  • Water (20 mL) is added to the residue, and the mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product.

Mandatory Visualizations

Comparative Reaction Workflow

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical drug candidate, highlighting the integration of fluorinated and non-fluorinated pyridine aldehydes.

G cluster_0 Starting Materials cluster_1 Key Transformation (e.g., Nucleophilic Addition) cluster_2 Intermediate Products cluster_3 Final Drug Candidate Synthesis cluster_4 Final Products P2C Pyridine-2-carboxaldehyde Reaction Reaction with Nucleophile (Nu) P2C->Reaction FP2C 6-Fluoro-pyridine- 2-carboxaldehyde FP2C->Reaction Intermediate_NF Non-Fluorinated Intermediate Reaction->Intermediate_NF Lower Yield (Typically) Intermediate_F Fluorinated Intermediate Reaction->Intermediate_F Higher Yield (Typically) Further_Steps Further Synthetic Modifications Intermediate_NF->Further_Steps Intermediate_F->Further_Steps Drug_NF Non-Fluorinated Drug Candidate Further_Steps->Drug_NF Drug_F Fluorinated Drug Candidate Further_Steps->Drug_F

Caption: Comparative synthetic workflow.

Signaling Pathway: JAK-STAT Inhibition

Pyridine-based molecules are known to be effective inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[1][4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[4] The diagram below provides a simplified overview of this pathway and the point of inhibition.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor Pyridine-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway inhibition.

Conclusion

The comparative analysis of fluorinated and non-fluorinated pyridine aldehydes underscores the profound impact of fluorine substitution on chemical reactivity and physicochemical properties. For researchers in drug discovery and process development, fluorinated pyridine aldehydes represent highly valuable building blocks. Their enhanced reactivity can lead to more efficient synthetic routes, while the resulting fluorinated end-products often exhibit superior biological and pharmacokinetic profiles. The choice between a fluorinated and a non-fluorinated pyridine aldehyde will ultimately depend on the specific synthetic goal and the desired properties of the target molecule. However, the data strongly suggests that the strategic use of fluorinated analogues is a powerful approach to accelerate the discovery and development of novel therapeutics.

References

A Comparative Guide to 3-Bromo-5-fluoroisonicotinaldehyde and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is a critical decision that influences the efficiency of synthetic routes and the properties of the final compounds. This guide provides a comparative analysis of 3-Bromo-5-fluoroisonicotinaldehyde and its commercially available structural isomers, which are pivotal intermediates in the synthesis of complex organic molecules. This comparison focuses on their performance in key chemical transformations, supported by available experimental data.

Physicochemical Properties of 3-Bromo-5-fluoroisonicotinaldehyde and Alternatives

A summary of the key physicochemical properties of 3-Bromo-5-fluoroisonicotinaldehyde and its common alternatives is presented below. These properties are essential for designing reaction conditions and for the purification of products.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPhysical Form
3-Bromo-5-fluoroisonicotinaldehyde 1227573-02-5C₆H₃BrFNO204.00≥97%Solid
2-Bromo-5-fluorobenzaldehyde 94569-84-3C₇H₄BrFO203.01≥97%Solid
4-Bromo-3-fluorobenzaldehyde 133059-43-5C₇H₄BrFO203.01≥97%Powder
3-Bromo-5-fluorobenzaldehyde 188813-02-7C₇H₄BrFO203.01≥95%Solid

Performance in Key Chemical Transformations

The utility of these bromofluoro-substituted aldehydes as synthetic intermediates is primarily demonstrated through their participation in cross-coupling and condensation reactions. Below is a comparative summary of their performance in several common and synthetically valuable reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. While direct comparative studies are limited, the reactivity of these bromo-substituted aldehydes can be inferred from published examples with similar substrates. Generally, the pyridine-based aldehyde is expected to have different electronic properties compared to the benzaldehyde isomers, which can influence catalyst selection and reaction kinetics.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of the bromo-aldehyde (1.0 mmol), an arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., dioxane/water 4:1, 10 mL) is degassed and heated under an inert atmosphere (e.g., at 90-100 °C) until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Expected Performance:

Given the electronic nature of the pyridine ring, 3-Bromo-5-fluoroisonicotinaldehyde is a valuable substrate for Suzuki couplings in the synthesis of biarylpyridine derivatives, which are common motifs in medicinal chemistry. The benzaldehyde alternatives are also widely used for the synthesis of biaryl compounds. Yields for Suzuki couplings of bromo-aromatic aldehydes are typically in the range of 60-95%, depending on the specific substrates and reaction conditions.

Suzuki_Miyaura_Coupling Bromoaldehyde 3-Bromo-5-fluoroisonicotinaldehyde (or alternative) Product Biaryl Aldehyde Product Bromoaldehyde->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Fig. 1: Suzuki-Miyaura Coupling Workflow.
Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones), which are important intermediates in the synthesis of flavonoids and other biologically active compounds. This reaction is particularly relevant for these aldehyde-containing building blocks.

Representative Experimental Protocol for Claisen-Schmidt Condensation:

To a stirred solution of the bromo-aldehyde (1.0 mmol) and an acetophenone derivative (1.0 mmol) in ethanol (10 mL), an aqueous solution of a base (e.g., NaOH or KOH, 2.0 mmol in 2 mL of water) is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion. The resulting precipitate is filtered, washed with cold ethanol and water, and dried to afford the chalcone product.

Performance Data:

AldehydeKetoneBaseSolventYieldReference
2-Bromo-5-fluorobenzaldehyde1-(thiophen-2-yl)ethan-1-oneNaOHEthanolQuantitative[1]
Benzaldehyde (for comparison)AcetophenoneNaOHEthanolHigh[2][3][4][5][6]

The quantitative yield reported for the condensation of 2-Bromo-5-fluorobenzaldehyde highlights the efficiency of this reaction for creating complex molecular scaffolds.[1] It is expected that 3-Bromo-5-fluoroisonicotinaldehyde and the other benzaldehyde isomers would also perform well in this transformation.

Claisen_Schmidt_Condensation Aldehyde Bromo-fluoro-aldehyde Chalcone Chalcone Product (α,β-Unsaturated Ketone) Aldehyde->Chalcone Claisen-Schmidt Condensation Ketone Acetophenone Derivative Ketone->Chalcone Base Base (e.g., NaOH) Base->Chalcone

Fig. 2: Claisen-Schmidt Condensation Pathway.

Conclusion

3-Bromo-5-fluoroisonicotinaldehyde and its benzaldehyde-based structural isomers are versatile and valuable building blocks in organic synthesis. Their utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling and Claisen-Schmidt condensation makes them indispensable for the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. While direct comparative performance data under identical conditions is not always available, the existing literature suggests that all these compounds are highly effective substrates in these key transformations. The choice between the pyridine-based aldehyde and its benzaldehyde counterparts will often depend on the specific electronic and structural requirements of the target molecule. Researchers are encouraged to screen different catalysts and reaction conditions to optimize the yield and purity for their specific synthetic goals.

References

Unveiling the Structural Nuances of Halogenated Isonicotinaldehyde Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this atomic-level insight, which is crucial for structure-based drug design and understanding molecular interactions. This guide offers a comparative analysis of the crystallographic data of 3-bromo-5-fluoroisonicotinaldehyde derivatives and related halogenated benzaldehydes, supported by experimental data and detailed protocols.

While a crystal structure for 3-bromo-5-fluoroisonicotinaldehyde itself is not publicly available, this guide leverages the crystallographic data of its isomer, 2-bromo-5-fluorobenzaldehyde, as a primary reference. To provide a broader context, we also include data for pyridine-4-carbaldehyde semicarbazone and 2'-(3-bromo-5-chloro-2-hydroxybenzylidene)isonicotinohydrazide. These compounds, with their varied halogen and functional group substitutions, offer valuable insights into how these changes influence their solid-state architecture and potential biological activity.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected compounds, allowing for a direct comparison of their solid-state structures.

Compound Name2-bromo-5-fluorobenzaldehydePyridine-4-carbaldehyde semicarbazone2'-(3-bromo-5-chloro-2-hydroxybenzylidene)isonicotinohydrazide methanol solvate
Chemical Formula C₇H₄BrFOC₁₃H₁₂N₄OC₁₃H₉BrClN₃O₂·CH₄O
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
Unit Cell Dimensions a = 15.3593(6) Åb = 3.8699(2) Åc = 23.4189(9) Åβ = 106.330(1)°a = 9.2794(6) Åb = 10.3384(8) Åc = 12.8244(8) Åβ = 100.744(6)°a = 7.531(1) Åb = 8.735(1) Åc = 12.130(2) Åα = 80.853(2)°β = 77.781(2)°γ = 86.721(2)°
Volume (ų) Not Reported1208.73(15)769.73(19)
Z 842
Key Intermolecular Interactions Br···F interactions, π-stackingN—H···O and N—H···N hydrogen bonds, C—H···π interactionsN—H···O, O—H···O, and O—H···Br hydrogen bonds
Data Reference [1][2][3][4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis and X-ray diffraction analysis of the compared compounds.

Synthesis and Crystallization

2-bromo-5-fluorobenzaldehyde: To a solution of 2-bromo-5-fluorobenzyl alcohol (0.852 g, 4.156 mmol) in dichloromethane (15 mL), manganese dioxide (4.254 g, 85%, 41.56 mmol) was added. The reaction mixture was stirred at room temperature for 48 hours. The solid was filtered and washed with dichloromethane. The filtrate was concentrated to yield the product.[6] Single crystals suitable for X-ray diffraction were obtained from a chloroform solution.[1]

Pyridine-4-carbaldehyde semicarbazone: This compound was synthesized through the condensation of pyridine 4-carbaldehyde and semicarbazide hydrochloride in a reflux method.[7][8][9]

2'-(3-bromo-5-chloro-2-hydroxybenzylidene)isonicotinohydrazide: 3-bromo-5-chlorosalicylaldehyde (0.1 mmol, 23.5 mg) and isonicotinohydrazide (0.1 mmol, 13.7 mg) were dissolved in methanol (20 ml). The mixture was stirred at reflux for 10 minutes. Colorless block-like crystals formed upon slow evaporation of the solvent over several days.[4]

X-ray Diffraction Data Collection and Structure Refinement

For all compounds, single-crystal X-ray diffraction data was collected on a diffractometer using graphite-monochromated Mo Kα or Cu Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².

For Pyridine-4-carbaldehyde semicarbazone: Data was collected on an Oxford Diffraction Xcalibur Gemini R diffractometer.[2] Absorption correction was applied using a multi-scan method.[2] The structure was solved using SIR92 and refined with SHELXL97.[2]

Biological Context: Aldehyde Dehydrogenase Inhibition

Halogenated isonicotinaldehyde derivatives are of significant interest due to their potential as inhibitors of aldehyde dehydrogenases (ALDH). The ALDH superfamily of enzymes plays a critical role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes.[10] Notably, certain ALDH isoforms, such as ALDH1A1 and ALDH1A3, are overexpressed in various cancers and are considered markers for cancer stem cells, contributing to drug resistance and tumor progression.[11][12][13]

The workflow for investigating the potential of these compounds as ALDH inhibitors is outlined below.

ALDH_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Aldehydes Toxic Aldehydes ROS->Aldehydes causes ALDH Aldehyde Dehydrogenase (ALDH) Aldehydes->ALDH substrate CarboxylicAcids Carboxylic Acids (Detoxified) ALDH->CarboxylicAcids detoxifies to RA Retinoic Acid (RA) ALDH->RA produces Retinal Retinal Retinal->ALDH substrate RAR_RXR RAR/RXR RA->RAR_RXR activates Gene_Expression Gene Expression (Differentiation, Proliferation) RAR_RXR->Gene_Expression regulates DrugResistance Drug Resistance Gene_Expression->DrugResistance SelfRenewal Self-Renewal Gene_Expression->SelfRenewal Inhibitor Isonicotinaldehyde Derivative (Inhibitor) Inhibitor->ALDH inhibits

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-fluoroisonicotinaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The proper disposal of 3-Bromo-5-fluoroisonicotinaldehyde, a halogenated organic compound, is critical for laboratory safety and environmental compliance. This substance must be treated as hazardous waste and disposed of through a licensed waste disposal service. Under no circumstances should it be discarded down the drain or in general waste streams. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical and associated contaminated materials.

I. Hazard Identification and Immediate Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A laboratory coat must be worn.[1]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

II. Segregation and Collection of Chemical Waste

Proper segregation is a crucial first step in the disposal process to prevent dangerous chemical reactions.

  • Waste Stream Identification: 3-Bromo-5-fluoroisonicotinaldehyde is a halogenated organic compound and must be collected in a designated waste stream for "Halogenated Organic Waste."[5][6][7][8][9] This keeps it separate from non-halogenated waste, which is often more costly and complex to dispose of.[5]

  • Container Selection: Use a clean, dry, and chemically compatible waste container with a secure screw cap. Glass or polyethylene containers are generally suitable.[7]

  • Labeling: Before any waste is added, the container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Bromo-5-fluoroisonicotinaldehyde," and a list of all constituents and their approximate percentages.[5][7]

  • Storage: Waste containers should be kept tightly closed when not in use and stored in a designated and properly ventilated satellite accumulation area.[1][2][5]

III. Step-by-Step Disposal Procedures

A. Unused or Waste 3-Bromo-5-fluoroisonicotinaldehyde (Solid or Liquid):

  • Transfer: Carefully transfer the waste chemical into the designated "Halogenated Organic Waste" container within a chemical fume hood.

  • Secure: Tightly seal the container.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to arrange for pickup and disposal.[1][2][10][11][12]

B. Contaminated Labware and Materials (e.g., gloves, absorbent pads, pipette tips):

  • Segregation: All solid materials contaminated with 3-Bromo-5-fluoroisonicotinaldehyde should be collected separately from non-hazardous trash.

  • Collection: Place these materials into a designated, sealable plastic bag or container labeled "Solid Halogenated Organic Waste" and include the chemical name.[7]

  • Disposal: This waste should also be collected by your institution's EHS or a licensed hazardous waste contractor.

C. Empty Containers:

  • Decontamination: The original container of 3-Bromo-5-fluoroisonicotinaldehyde should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from this cleaning process must be collected as "Halogenated Organic Waste."

  • Container Disposal: Once decontaminated, the original container should have its label defaced and can then be disposed of according to your institution's guidelines for clean lab glass or plastic.

IV. Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Alert personnel in the area and ensure the space is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1] Do not use combustible materials like paper towels for large spills.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated container for solid halogenated waste.

  • Decontamination: Clean the spill area thoroughly with soap and water or a suitable laboratory detergent. All cleaning materials must be disposed of as contaminated solid waste.[7]

V. Quantitative Data Summary

Waste TypeDisposal ContainerLabeling RequirementsDisposal Method
Unused/Waste 3-Bromo-5-fluoroisonicotinaldehydeSealable, chemically compatible container (e.g., glass or polyethylene)[7]"Halogenated Organic Waste", "3-Bromo-5-fluoroisonicotinaldehyde"Collection by institutional EHS or a licensed chemical waste contractor[1][2][10][11][12]
Contaminated Solids (e.g., gloves, absorbent pads)Sealable plastic bag or container for solid hazardous waste[7]"Solid Halogenated Organic Waste", "Contaminated with 3-Bromo-5-fluoroisonicotinaldehyde"Collection by institutional EHS or a licensed chemical waste contractor
Contaminated "Sharps" (e.g., needles, glass pipettes)Puncture-resistant sharps container for chemically contaminated sharps"Chemically Contaminated Sharps", "Halogenated Organic Waste", "3-Bromo-5-fluoroisonicotinaldehyde"Collection by institutional EHS or a licensed chemical waste contractor
Empty 3-Bromo-5-fluoroisonicotinaldehyde ContainersOriginal containerOriginal label must be defacedTriple rinse with a suitable solvent, collect rinsate as halogenated waste, then dispose of the container per institutional guidelines

VI. Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage and Disposal A Identify Waste (3-Bromo-5-fluoroisonicotinaldehyde) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Waste Container ('Halogenated Organic Waste') B->C D Is the waste liquid or solid? C->D E Transfer liquid waste to 'Halogenated Organic Waste' container D->E Liquid F Place contaminated solids in 'Solid Halogenated Waste' bag/container D->F Solid G Securely seal container(s) E->G F->G H Store in designated Satellite Accumulation Area G->H I Contact EHS/Licensed Contractor for pickup H->I

Caption: Disposal workflow for 3-Bromo-5-fluoroisonicotinaldehyde.

References

Essential Safety and Operational Guide for 3-Bromo-5-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 3-Bromo-5-fluoroisonicotinaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: 3-Bromo-5-fluoroisonicotinaldehyde

  • CAS Number: 1227573-02-5

  • Physical Form: Solid[1]

Hazard Identification and Safety Precautions

3-Bromo-5-fluoroisonicotinaldehyde is a hazardous substance that requires careful handling. Based on available safety data for this compound and structurally similar chemicals, the primary hazards are:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[1][2]

The signal word for this chemical is Warning .[1][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and dust.[2][5]
Hand Protection Nitrile or other suitable chemical-resistant gloves.Prevents skin contact and absorption.[4][5]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[4][5]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if dust is generated or if irritation is experienced.Prevents inhalation of dust and vapors.[2][5]

Operational Plan: Handling and Storage

A systematic approach to handling and storing 3-Bromo-5-fluoroisonicotinaldehyde is crucial for minimizing risks.

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Handling:

  • All handling of 3-Bromo-5-fluoroisonicotinaldehyde should be conducted in a chemical fume hood.[4]

  • Avoid contact with skin and eyes.[2][3]

  • Avoid generating dust.[2]

  • Wash hands thoroughly after handling.[3][6]

Disposal Plan

Proper disposal of 3-Bromo-5-fluoroisonicotinaldehyde and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, weighing paper, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Classification: This material should be disposed of as halogenated organic waste.

  • Disposal Method: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[3] Follow all local, state, and federal regulations for the disposal of hazardous materials.[3]

Experimental Protocol: Weighing and Dissolving a Solid Sample

This protocol outlines the steps for safely weighing and dissolving a solid sample of 3-Bromo-5-fluoroisonicotinaldehyde.

Materials:

  • 3-Bromo-5-fluoroisonicotinaldehyde

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate glassware for dissolution

  • Selected solvent

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Don the required personal protective equipment.

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully use a clean spatula to transfer the desired amount of 3-Bromo-5-fluoroisonicotinaldehyde to the weighing paper.

    • Avoid generating dust. If dust is observed, ensure the fume hood sash is at the appropriate height.

    • Record the exact weight of the solid.

  • Dissolution:

    • Carefully transfer the weighed solid into the designated glassware.

    • Add the appropriate solvent to the glassware.

    • Stir the mixture until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the weighing paper and any other contaminated disposable materials in the designated hazardous waste container.

    • Clean the spatula and any non-disposable equipment thoroughly.

    • Wash hands thoroughly after completing the procedure.

Workflow Diagram

The following diagram illustrates the safe handling workflow for 3-Bromo-5-fluoroisonicotinaldehyde.

prep Preparation weigh Weighing prep->weigh Proceed dissolve Dissolution weigh->dissolve Proceed experiment Experimentation dissolve->experiment Proceed cleanup Cleanup experiment->cleanup Complete disposal Waste Disposal cleanup->disposal Segregate Waste

Caption: Safe handling workflow for 3-Bromo-5-fluoroisonicotinaldehyde.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.